(4-Aminophenyl)(3,4-dimethylphenyl)methanone
Description
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Properties
IUPAC Name |
(4-aminophenyl)-(3,4-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-3-4-13(9-11(10)2)15(17)12-5-7-14(16)8-6-12/h3-9H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKUTIXKMCAGFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385220 | |
| Record name | (4-aminophenyl)(3,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71969-25-0 | |
| Record name | (4-aminophenyl)(3,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Aminophenyl)(3,4-dimethylphenyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Aminophenyl)(3,4-dimethylphenyl)methanone
This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of the diaryl ketone, (4-Aminophenyl)(3,4-dimethylphenyl)methanone. It is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who may use this compound as a versatile chemical intermediate.
Core Chemical Identity and Physicochemical Properties
(4-Aminophenyl)(3,4-dimethylphenyl)methanone is an aromatic ketone featuring a 4-aminophenyl group and a 3,4-dimethylphenyl group attached to a central carbonyl moiety. This substitution pattern imparts specific electronic and steric properties that define its reactivity and potential utility as a molecular building block.
The fundamental structure is visualized below:
Caption: 2D structure of (4-Aminophenyl)(3,4-dimethylphenyl)methanone.
A summary of its key identifiers and computed physical properties is provided in Table 1.
Table 1: Core Properties of (4-Aminophenyl)(3,4-dimethylphenyl)methanone
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (4-Aminophenyl)(3,4-dimethylphenyl)methanone | N/A |
| CAS Number | 71969-25-0 | [1][2][3] |
| Molecular Formula | C₁₅H₁₅NO | [1][3][4] |
| Molecular Weight | 225.29 g/mol | [1][2] |
| Boiling Point | 420.8 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.113 g/cm³ (Predicted) | [1] |
| Flash Point | 208.3 °C (Predicted) | [1] |
| Refractive Index | 1.607 (Predicted) | [1] |
| SMILES | CC1=CC(C(=O)C2=CC=C(N)C=C2)=C(C)C=C1 | [3][4] |
| InChI Key | YDKUTIXKMCAGFZ-UHFFFAOYSA-N |[4] |
Synthesis and Mechanistic Considerations
The synthesis of (4-Aminophenyl)(3,4-dimethylphenyl)methanone is not widely documented in literature. However, a logical and robust synthetic strategy involves a two-step sequence: a Friedel-Crafts acylation followed by the reduction of a nitro group. This approach is standard for preparing aromatic amines where the amino group's presence would otherwise interfere with the initial C-C bond formation.
Step 1: Friedel-Crafts Acylation to form (3,4-Dimethylphenyl)(4-nitrophenyl)methanone
The core diaryl ketone scaffold is constructed via an electrophilic aromatic substitution. 1,2-Dimethylbenzene (o-xylene) is acylated with 4-nitrobenzoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
-
Causality: The amino group of the target molecule is a strongly activating group and would react with the Lewis acid catalyst, preventing the desired acylation. Therefore, the synthesis begins using a precursor with an electron-withdrawing nitro group, which is a deactivating group and directs acylation appropriately without interfering with the catalyst.[5]
Mechanism:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of 4-nitrobenzoyl chloride, facilitating its departure and generating a highly electrophilic, resonance-stabilized acylium ion.[6][7]
-
Electrophilic Attack: The electron-rich 1,2-dimethylbenzene ring acts as a nucleophile, attacking the acylium ion. The two methyl groups are ortho-, para-directing; the attack occurs para to the 3-methyl group (and ortho to the 4-methyl group) due to steric hindrance at the position between the methyl groups.
-
Rearomatization: The resulting carbocation intermediate (a sigma complex) loses a proton to restore the aromaticity of the ring, yielding the 4-nitro-substituted diaryl ketone intermediate. The AlCl₃ catalyst is regenerated in the process.[8][6]
Step 2: Reduction of the Nitro Group
The nitro intermediate is subsequently reduced to the primary amine to yield the final product.
-
Causality: This reduction is a common and high-yielding transformation. Several methods are effective, with the choice often depending on scale, substrate tolerance, and available equipment. Catalytic hydrogenation is often preferred for its clean reaction profile, while metal/acid reductions are robust and cost-effective.[9][10][11]
Common Reduction Methods:
-
Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate.
-
Metal-Acid Reduction: Using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).[10]
The overall synthetic workflow is depicted below.
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Characterization Profile
¹H NMR (Proton NMR):
-
Aromatic Protons (Aminophenyl Ring): Two doublets are expected in the ~6.6-7.7 ppm range, integrating to 2H each. The protons ortho to the -NH₂ group will be more upfield (~6.6-6.8 ppm), while those ortho to the carbonyl group will be downfield (~7.5-7.7 ppm), both exhibiting characteristic ortho-coupling (J ≈ 8-9 Hz).
-
Aromatic Protons (Dimethylphenyl Ring): Three signals are expected in the ~7.1-7.5 ppm range: a singlet for the proton between the carbonyl and a methyl group, a doublet for the proton ortho to the other methyl group, and a doublet for the proton para to the carbonyl.
-
Amine Protons (-NH₂): A broad singlet integrating to 2H is expected around ~3.5-4.5 ppm. Its chemical shift can vary with solvent and concentration.
-
Methyl Protons (-CH₃): Two distinct singlets, each integrating to 3H, are expected in the alkyl region, likely around ~2.2-2.4 ppm.
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon: A single, weak signal is expected far downfield, typically in the ~195-198 ppm range.
-
Aromatic Carbons: Approximately 10 distinct signals are expected in the ~114-152 ppm range. Carbons bonded to the amine group will be the most shielded (upfield), while the carbon attached to the carbonyl will be the most deshielded (downfield).
-
Methyl Carbons: Two signals are expected in the upfield region, ~19-22 ppm.
IR (Infrared) Spectroscopy:
-
N-H Stretching: Two characteristic sharp-to-medium bands for the primary amine are expected in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretches.[12]
-
C-H Stretching (Aromatic): Signals will appear just above 3000 cm⁻¹.
-
C-H Stretching (Alkyl): Signals will appear just below 3000 cm⁻¹.
-
C=O Stretching: A strong, sharp absorption band characteristic of a diaryl ketone is expected around 1640-1660 cm⁻¹.
-
N-H Bending & C-N Stretching: Bending vibrations for the amine will appear around 1590-1650 cm⁻¹, and C-N stretching will be observed in the 1250-1350 cm⁻¹ range.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to its molecular weight, approximately 225.12.
-
Key Fragments: Fragmentation would likely occur via cleavage on either side of the carbonyl group, leading to characteristic acylium ions, such as [C₇H₅(NH₂)CO]⁺ and [C₈H₉(CH₃)₂CO]⁺.
Reactivity and Potential Applications
(4-Aminophenyl)(3,4-dimethylphenyl)methanone possesses three reactive centers: the primary aromatic amine, the ketone carbonyl group, and the two aromatic rings. This trifunctional nature makes it a valuable intermediate.
Reactivity Profile:
-
Amine Group: The nucleophilic amine can readily undergo acylation, alkylation, diazotization (to form diazonium salts, which are precursors to a vast array of functional groups), and condensation reactions. It strongly activates its parent ring towards further electrophilic substitution at the ortho positions.
-
Ketone Group: The carbonyl can be reduced to a secondary alcohol using agents like NaBH₄ or to a methylene (-CH₂-) group via Wolff-Kishner or Clemmensen reduction. It deactivates its parent ring towards electrophilic substitution, directing incoming electrophiles to the meta positions.
Potential Applications: While specific applications for this molecule are not documented, its structural motifs are found in compounds used across several fields of chemical science.
-
Pharmaceutical Intermediate: The aminobenzophenone core is a privileged scaffold in medicinal chemistry. The amine provides a handle for introducing diverse functionalities to modulate pharmacological activity. Related structures, such as 4-aminoacetophenone, are used to synthesize anti-inflammatory agents and enzyme inhibitors.[15]
-
Polymer Science: Aromatic diamines are common monomers for the synthesis of high-performance polymers like polyimides and polyamides, which are known for their thermal stability.[16]
-
Dye and Pigment Synthesis: The primary aromatic amine can be diazotized and coupled with other aromatic compounds to synthesize azo dyes.
Safety and Handling
No specific toxicological data is available for (4-Aminophenyl)(3,4-dimethylphenyl)methanone. Therefore, it should be handled with the standard precautions used for new chemical entities of this class. Based on analogous compounds like (4-Aminophenyl)(phenyl)methanone, the following precautions are advised[17]:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.
-
Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
General Handling: Avoid contact with skin and eyes. Avoid breathing dust. Wash hands thoroughly after handling.
-
Potential Hazards (Inferred): May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[17]
Always consult a comprehensive Safety Data Sheet (SDS) from the supplier before use.
References
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(4-aminophenyl)(3,4-dimethylphenyl)methanone - PubChemLite. [Link]
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(4-Aminophenyl)(3,4-dimethylphenyl)methanone from Aladdin Scientific Corporation | Labcompare.com. [Link]
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Friedel-Crafts Acylation - YouTube. [Link]
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The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry. [Link]
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(3,4-Diaminophenyl)phenyl methanone | C13H12N2O | CID 123134493 - PubChem. [Link]
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Friedel-Crafts Acylation - Chemistry LibreTexts. [Link]
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Friedel-Crafts acylation (video) - Khan Academy. [Link]
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Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. [Link]
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(4-Aminophenyl)(phenyl)methanone - Oakwood Chemical. [Link]
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- CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds - Google P
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CAS#:4913-77-3 | (4-aminophenyl)-(4-chlorophenyl)methanone | Chemsrc. [Link]
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(4-Aminophenyl)(4-methoxyphenyl)methanone | C14H13NO2 | CID 834334 - PubChem. [Link]
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(3-Aminophenyl)(3,4-dimethylphenyl)methanone | C15H15NO | CID 684128 - PubChem. [Link]
- EP2560964A1 - Process for preparing 4-(4-aminophenyl)
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An In-Depth Technical Guide to (4-Aminophenyl)(3,4-dimethylphenyl)methanone (CAS 71969-25-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (4-Aminophenyl)(3,4-dimethylphenyl)methanone, a substituted aromatic ketone with potential applications in medicinal chemistry and materials science. Drawing upon established chemical principles and data from analogous compounds, this document outlines its chemical properties, a plausible synthetic route with detailed protocols, potential biological activities, and essential safety considerations.
Core Chemical and Physical Properties
(4-Aminophenyl)(3,4-dimethylphenyl)methanone is a diaryl ketone featuring an aminophenyl group and a dimethylphenyl group linked by a carbonyl bridge. Its chemical structure and key properties are summarized below.
| Property | Value | Source |
| CAS Number | 71969-25-0 | [1] |
| Molecular Formula | C₁₅H₁₅NO | [1] |
| Molecular Weight | 225.29 g/mol | [1] |
| IUPAC Name | (4-aminophenyl)(3,4-dimethylphenyl)methanone | |
| SMILES | CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)N)C | [2] |
| Predicted XlogP | 3.3 | [2] |
| Monoisotopic Mass | 225.11537 Da | [2] |
Note: Some physical properties like boiling point and density are not consistently reported across all sources and should be determined experimentally for definitive values.
Synthesis Methodology: A Two-Step Approach
The synthesis of (4-Aminophenyl)(3,4-dimethylphenyl)methanone can be logically achieved through a two-step process involving a Friedel-Crafts acylation followed by the reduction of a nitro intermediate. This approach is a standard and reliable method for the preparation of aromatic amines from their corresponding nitro compounds.
Step 1: Friedel-Crafts Acylation of o-Xylene with 4-Nitrobenzoyl Chloride
The initial step involves the electrophilic aromatic substitution of o-xylene with 4-nitrobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This reaction forms the intermediate, (3,4-dimethylphenyl)(4-nitrophenyl)methanone.
Mechanism of Friedel-Crafts Acylation The Lewis acid catalyst activates the acyl chloride, generating a highly electrophilic acylium ion. The electron-rich o-xylene then attacks this electrophile, leading to the formation of a ketone after the loss of a proton.
Caption: Workflow for Friedel-Crafts Acylation.
Experimental Protocol (Representative)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), suspend anhydrous aluminum chloride (1.1-1.5 equivalents) in an excess of o-xylene, which serves as both the reactant and the solvent.
-
Addition of Acyl Chloride: Cool the mixture in an ice bath. Add 4-nitrobenzoyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Reduction of the Nitro Intermediate
The nitro group of (3,4-dimethylphenyl)(4-nitrophenyl)methanone is then reduced to a primary amine to yield the final product, (4-Aminophenyl)(3,4-dimethylphenyl)methanone. Several methods are available for this transformation, with catalytic hydrogenation being a common and clean choice.
Mechanism of Nitro Group Reduction (Catalytic Hydrogenation) The nitro compound is adsorbed onto the surface of a metal catalyst (e.g., Palladium on carbon). Molecular hydrogen is then introduced, which also adsorbs to the catalyst surface and is added across the nitro group, ultimately forming the amine and water.
Caption: Workflow for Nitro Group Reduction.
Experimental Protocol (Representative)
-
Reaction Setup: Dissolve the nitro intermediate (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude amine. If necessary, the product can be further purified by recrystallization or column chromatography.
Potential Biological Activities and Applications
Areas of Potential Pharmacological Interest:
-
Anti-inflammatory Activity: 4-Aminobenzophenone derivatives have been reported to possess potent anti-inflammatory effects.[5] The mechanism may involve the inhibition of pro-inflammatory cytokines.
-
Anticancer Properties: Substituted benzophenones have been investigated for their anti-tumor and pro-apoptotic effects.[5] Some aminobenzophenone derivatives have shown antimitotic activity by inhibiting tubulin polymerization.[6] A recent study on a complex aminophenyl methanone derivative, methanone, demonstrated its potential as an antineoplastic agent in breast cancer models.[7]
-
Antimicrobial and Antiviral Activity: The benzophenone scaffold is found in naturally occurring compounds with antifungal, anti-HIV, and antimicrobial properties.[5]
The specific substitution pattern of (4-Aminophenyl)(3,4-dimethylphenyl)methanone, particularly the dimethylphenyl moiety, could modulate its biological activity and selectivity compared to other benzophenone derivatives. Further research is warranted to explore its potential in these and other therapeutic areas.
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of (4-Aminophenyl)(3,4-dimethylphenyl)methanone. While specific spectra for this compound are not publicly available, data from analogous compounds can provide a reference for expected spectral features.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aminophenyl and dimethylphenyl rings, as well as singlets for the two methyl groups. The chemical shifts and coupling patterns of the aromatic protons would be indicative of their substitution patterns.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the methyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ketone, and C-H and C=C stretching of the aromatic rings.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (225.29 g/mol ). Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group.
For comparison, the NIST Chemistry WebBook provides spectral data for (4-aminophenyl)phenyl-methanone, which can serve as a useful reference.[8]
Safety and Handling
Specific toxicity data for (4-Aminophenyl)(3,4-dimethylphenyl)methanone is not available. However, based on the general toxicological profile of substituted benzophenones and aminobenzophenones, certain precautions should be taken.
General Safety Precautions:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxicity: Some benzophenone derivatives are known to be skin sensitizers and may cause irritation.[9][10] Aminobenzophenones may be harmful if swallowed or inhaled.[11] Long-term exposure to some benzophenones has been associated with endocrine-disrupting effects and potential carcinogenicity, although the risk is highly dependent on the specific substitution pattern and exposure levels.[9][12][13][14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
It is highly recommended to consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion and Future Directions
(4-Aminophenyl)(3,4-dimethylphenyl)methanone is a synthetically accessible compound with a chemical scaffold that is prevalent in many biologically active molecules. While specific data on its properties and applications are limited, its structural features suggest potential for further investigation in medicinal chemistry, particularly in the areas of anti-inflammatory and anticancer drug discovery. Future research should focus on the experimental validation of its synthesis, thorough characterization of its physicochemical and toxicological properties, and systematic screening for biological activities to unlock its full potential.
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Gao, L., et al. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. PubMed Central. (2023). Available at: [Link]
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Wang, L., et al. Safety of benzophenone-type UV filters: A mini review focusing on carcinogenicity, reproductive and developmental toxicity. ResearchGate. (2021). Available at: [Link]
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Di Cunto, F., et al. Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. ResearchGate. (2023). Available at: [Link]
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NIST. Methanone, (4-aminophenyl)phenyl-. NIST Chemistry WebBook. Available at: [Link]
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Asian Journal of Organic & Medicinal Chemistry. Synthetic Methodologies and Pharmacological Significance of 2-Aminobenzophenones as Versatile Building Block. (2018). Available at: [Link]
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Beaudry, C. M., et al. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. PubMed Central. (2019). Available at: [Link]
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Di Cunto, F., et al. Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. I.R.I.S. Institutional Research Information System. (2023). Available at: [Link]
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Liou, J. P., et al. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. PubMed. (2002). Available at: [Link]
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PubChem. 2-Aminobenzophenone. Available at: [Link]
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Chaudhary, S., et al. A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. ResearchGate. (2015). Available at: [Link]
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Ibrahim, S. R. M., et al. Benzophenone: a ubiquitous scaffold in medicinal chemistry. PubMed Central. (2019). Available at: [Link]
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DrugFuture. RTECS NUMBER-DJ0170000-Chemical Toxicity Database. Available at: [Link]
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PubChem. (4-Aminophenyl)(4-methoxyphenyl)methanone. Available at: [Link]
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The Royal Society of Chemistry. Supporting Information for: A Practical and Efficient Method for the Synthesis of Diaryl Ketones via Palladium-Catalyzed Carbonylative Suzuki Coupling of Arylboronic Acids with Aryl Halides. Available at: [Link]
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- Google Patents. Process for preparing 4-(4-aminophenyl)morpholin-3-one. (2013).
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Valente, S., et al. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. (2013). Available at: [Link]
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PubChem. (4-aminophenyl)(4-fluorophenyl)methanone. Available at: [Link]
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Der Pharma Chemica. Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3-(phenyl amino)-8-aza-bicyclo [3.2.1] octan-8-yl) methanone derivatives. Available at: [Link]
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SIELC Technologies. Methanone, (4-aminophenyl)phenyl-. (2018). Available at: [Link]
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ResearchGate. SYNTHESIS, SPECTRAL CHARACTERIZATION, DFT, AND DOCKING STUDIES OF (4-AMINO-2-(PHENYLAMINO) THIAZOL-5-YL)(THIOPHENE-2-YL)METHANONE AND (4-AMINO-2-(4-CHLOROPHENYL)AMINO)THIAZOL-5-YL)(THIOPHENE-2-YL)METHANONE. (2020). Available at: [Link]
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An In-Depth Technical Guide to the Molecular Structure of (4-Aminophenyl)(3,4-dimethylphenyl)methanone
Abstract
(4-Aminophenyl)(3,4-dimethylphenyl)methanone is a diaryl ketone, a class of compounds recognized for its significant chemical versatility and prevalence in medicinal chemistry.[1] The precise arrangement of its constituent atoms—the molecular structure—governs its physicochemical properties, reactivity, and potential biological activity. A comprehensive understanding of this structure is therefore paramount for researchers in materials science and drug development. This guide provides an in-depth analysis of the molecular architecture of (4-Aminophenyl)(3,4-dimethylphenyl)methanone, detailing its synthesis, the spectroscopic techniques used for its characterization, definitive three-dimensional structural analysis via X-ray crystallography, and the complementary insights offered by computational modeling. Each section is designed to provide both theoretical grounding and practical, field-proven insights into the elucidation of its molecular structure.
Chemical Identity and Physicochemical Properties
A clear definition of a molecule's identity is the foundation of any rigorous scientific investigation. (4-Aminophenyl)(3,4-dimethylphenyl)methanone is an aromatic ketone characterized by a central carbonyl group linking a 4-aminophenyl ring and a 3,4-dimethylphenyl ring.
| Identifier | Value | Reference |
| IUPAC Name | (4-Aminophenyl)(3,4-dimethylphenyl)methanone | N/A |
| CAS Number | 71969-25-0 | [2] |
| Molecular Formula | C₁₅H₁₅NO | [2] |
| Molecular Weight | 225.29 g/mol | [2] |
| SMILES Code | O=C(C1=CC=C(N)C=C1)C2=CC=C(C)C(C)=C2 | [2] |
This table summarizes the core chemical identifiers for the topic compound, sourced from chemical supplier databases.
Synthesis and Structural Verification
The construction of the target molecule is a prerequisite for its structural study. The most reliable and widely adopted method for synthesizing diaryl ketones is the Friedel-Crafts acylation.[3] This electrophilic aromatic substitution provides a direct route to forming the crucial carbon-carbon bond between the acyl group and the aromatic ring.
Rationale for Synthetic Strategy
A robust synthesis must be designed to maximize yield and purity while minimizing side reactions. A logical and field-proven approach for synthesizing (4-Aminophenyl)(3,4-dimethylphenyl)methanone involves a two-step process:
-
Friedel-Crafts Acylation: Reaction of 1,2-dimethylbenzene (o-xylene) with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Using the nitro-substituted precursor is a deliberate choice. The free amine of a 4-aminobenzoyl chloride would complex with the Lewis acid, deactivating the substrate and preventing the reaction. The nitro group is a strong deactivator, but the acylation of the electron-rich o-xylene is still feasible.
-
Reduction of the Nitro Group: The resulting (4-Nitrophenyl)(3,4-dimethylphenyl)methanone is then subjected to a reduction reaction (e.g., using tin(II) chloride or catalytic hydrogenation) to convert the nitro group (-NO₂) into the target primary amine (-NH₂).
This two-step pathway is a self-validating system. The success of the first step can be confirmed by analyzing the intermediate product, ensuring its purity before proceeding to the final reduction, thereby guaranteeing the identity of the final compound.
Detailed Experimental Protocol: Synthesis
Step 1: Friedel-Crafts Acylation
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a suitable inert solvent (e.g., dichloromethane).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add 4-nitrobenzoyl chloride (1.0 equivalent) to the suspension.
-
Add 1,2-dimethylbenzene (o-xylene, 1.1 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (4-Nitrophenyl)(3,4-dimethylphenyl)methanone.
Step 2: Nitro Group Reduction
-
Dissolve the crude product from Step 1 in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product, (4-Aminophenyl)(3,4-dimethylphenyl)methanone, by column chromatography on silica gel or recrystallization to obtain an analytically pure sample.
Caption: Workflow for the synthesis of the target compound.
Spectroscopic Elucidation of Molecular Structure
Spectroscopy provides the first definitive proof of a molecule's two-dimensional structure by probing the connectivity and chemical environment of its atoms.
| Technique | Feature | Expected Observation | Rationale |
| FT-IR | N-H Stretch | Two sharp peaks in the 3300-3500 cm⁻¹ region. | Characteristic of a primary amine (-NH₂) group. |
| C=O Stretch | A strong, sharp peak around 1640-1660 cm⁻¹. | The carbonyl group is conjugated with two aromatic rings, which lowers the frequency from a typical ketone (~1715 cm⁻¹). | |
| C-H Stretch (Aromatic) | Peaks just above 3000 cm⁻¹. | Standard for C-H bonds on a benzene ring. | |
| C-H Stretch (Aliphatic) | Peaks just below 3000 cm⁻¹. | Corresponds to the two methyl (-CH₃) groups. | |
| ¹H NMR | Aromatic Protons | Multiplets in the 6.5-7.8 ppm range. | Protons on the aminophenyl ring will be upfield (6.5-6.8 ppm) due to the electron-donating amine, while protons on the dimethylphenyl ring will be further downfield. |
| -NH₂ Protons | A broad singlet around 4.0-4.5 ppm. | Amine protons are exchangeable and often appear as a broad signal. Its chemical shift can vary with solvent and concentration. | |
| -CH₃ Protons | Two distinct singlets around 2.2-2.4 ppm. | The two methyl groups are in different chemical environments and should appear as separate singlets. | |
| ¹³C NMR | C=O Carbon | A signal in the 195-197 ppm range. | Typical for a diaryl ketone carbonyl carbon. |
| Aromatic Carbons | Multiple signals between 113-155 ppm. | The carbon attached to the amino group will be the most shielded (lowest ppm), while the carbons attached to the carbonyl and methyl groups will be deshielded (higher ppm). | |
| -CH₃ Carbons | Signals in the 19-21 ppm range. | Standard chemical shift for methyl groups attached to an aromatic ring. | |
| Mass Spec. | Molecular Ion (M⁺) | A peak at m/z = 225. | Corresponds to the molecular weight of the compound. |
This table provides the expected spectroscopic data for (4-Aminophenyl)(3,4-dimethylphenyl)methanone based on established principles for similar aromatic ketones.[4]
Three-Dimensional Molecular Structure Determination
While spectroscopy confirms connectivity, only X-ray crystallography can provide an unambiguous, high-resolution three-dimensional map of atomic positions in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and the crucial intermolecular interactions that dictate how molecules pack in a crystal.[5]
Causality of the Crystallographic Experiment
The goal of the X-ray crystallography experiment is to grow a perfect, single crystal of the compound, which acts as a three-dimensional diffraction grating for X-rays. The pattern of diffracted X-rays is directly related to the arrangement of electrons—and thus atoms—within the crystal. The resulting electron density map is interpreted to build a precise model of the molecule's 3D structure. Key structural parameters obtained include:
-
Bond Lengths and Angles: Confirming the geometry of the phenyl rings and the central ketone linker.
-
Dihedral Angles: Revealing the twist between the two aromatic rings. In substituted benzophenones, the rings are not coplanar due to steric hindrance; the angle between them is a critical conformational parameter.[6][7]
-
Intermolecular Interactions: The presence of both a hydrogen bond donor (-NH₂) and a hydrogen bond acceptor (C=O) makes hydrogen bonding a highly probable and dominant intermolecular force, which dictates the crystal packing.[8]
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (Self-Validation Step):
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, acetone). The key is to find a system where the compound has moderate solubility.
-
Allow the solvent to evaporate slowly and undisturbed over several days at room temperature.
-
Visually inspect the resulting solids under a microscope. The presence of well-formed, transparent crystals with sharp edges indicates a successful single crystal growth, which is the primary validation for proceeding.
-
-
Crystal Mounting and Data Collection:
-
Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion of the atoms, which results in higher quality diffraction data.
-
Mount the goniometer on a single-crystal X-ray diffractometer.
-
Expose the crystal to a monochromatic X-ray beam and rotate it, collecting a series of diffraction images.
-
-
Structure Solution and Refinement:
-
Integrate the diffraction spots from the images to determine their intensities and positions.
-
Use direct methods or Patterson methods software (e.g., SHELX) to solve the "phase problem" and generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model by least-squares methods, adjusting atomic positions and thermal parameters until the calculated diffraction pattern closely matches the experimental data. The quality of the final structure is assessed by metrics such as the R-factor.
-
Caption: Experimental workflow for X-ray crystallography.
Computational Modeling and Structural Analysis
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive and validation tool.[9] By solving approximations of the Schrödinger equation, DFT can calculate a molecule's lowest energy conformation (its optimized geometry) and predict various properties.
Causality and Application:
-
Geometry Optimization: A DFT calculation (e.g., using the B3LYP functional with a 6-31G(d,p) basis set) can predict bond lengths, angles, and dihedral angles in the gas phase.[10][11] Comparing these values to experimental X-ray data provides a critical cross-validation. Discrepancies often highlight the influence of intermolecular forces (like hydrogen bonding) present in the crystal but absent in the gas-phase calculation.
-
Spectroscopic Prediction: DFT can calculate vibrational frequencies (IR) and NMR chemical shifts. This allows for the direct assignment of experimental spectral peaks to specific atomic motions or nuclei, lending a higher degree of confidence to the structural elucidation.
-
Electronic Properties: Calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the MEP would highlight the electronegative oxygen of the carbonyl group and the electropositive hydrogens of the amine group, predicting the sites for intermolecular hydrogen bonding.
Structure-Activity Relationship and Applications
The molecular structure of (4-Aminophenyl)(3,4-dimethylphenyl)methanone is intrinsically linked to its potential applications. The benzophenone scaffold is ubiquitous in medicinal chemistry and materials science.[1]
-
Pharmaceutical Intermediate: Aminobenzophenones are crucial precursors for the synthesis of pharmacologically active heterocyclic compounds, including anxiolytics (like benzodiazepines), anti-inflammatory agents, and anticancer drugs.[12][13][14][15] The specific substitution pattern on both rings of this molecule makes it a tailored building block for creating novel drug candidates.
-
Potential Bioactivity: The diaryl ketone motif itself, combined with the hydrogen-bonding capabilities of the amino group, presents a pharmacophore that could interact with biological targets such as enzymes or receptors. The lipophilic nature of the dimethylphenyl group would influence its ability to cross cell membranes.
Conclusion
The molecular structure of (4-Aminophenyl)(3,4-dimethylphenyl)methanone is a non-planar diaryl ketone, the identity of which is established through a combination of robust synthesis and comprehensive spectroscopic analysis. Its precise three-dimensional architecture, including the critical inter-ring dihedral angle and intermolecular hydrogen bonding network, is definitively determined by single-crystal X-ray diffraction. Computational DFT studies complement this experimental data, providing predictive power and deeper insight into the electronic features that govern its properties. This multi-faceted, self-validating approach provides the foundational knowledge required for its application as a versatile building block in the development of advanced materials and novel therapeutic agents.
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Zhang, Y., et al. (2024). Unveiling Crystal Structure Landscapes and Morphology Modification Rules of Substituted Benzophenone Crystals. Crystal Growth & Design. [Link]
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PubChem. 4-Aminobenzophenone. National Center for Biotechnology Information. [Link]
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Wang, Q., et al. (2014). Investigation of the crystal structure and NLO properties of 4-aminobenzophenone derivatives. Journal of Physics D: Applied Physics. [Link]
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Poater, J., Duran, M., Solà, M., & Silvi, B. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Molecules, 28(17), 6214. [Link]
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Ferguson, G., et al. (2001). Conformations of substituted benzophenones. Acta Crystallographica Section B: Structural Science, 57(Pt 6), 830–837. [Link]
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Nguyen, T. T., et al. (2021). 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization. RSC Advances, 11(51), 32237-32247. [Link]
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Ferguson, G., et al. (2001). Conformations of substituted benzophenones. IUCr Journals. [Link]
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(4-Aminophenyl)(3,4-dimethylphenyl)methanone synthesis pathway
An In-depth Technical Guide to the Synthesis of (4-Aminophenyl)(3,4-dimethylphenyl)methanone
Introduction
(4-Aminophenyl)(3,4-dimethylphenyl)methanone, a substituted aminobenzophenone, represents a class of chemical structures that are pivotal as intermediates and building blocks in organic synthesis.[1] The unique arrangement of an amino group and a diaryl ketone moiety makes these compounds versatile precursors for the synthesis of pharmaceuticals, dyes, and other high-value fine chemicals.[2][3] Specifically, the aminobenzophenone scaffold is a key component in the synthesis of benzodiazepines, a class of psychoactive drugs, as well as quinazolines and acridones, which exhibit a broad spectrum of biological activities including anticancer and anti-inflammatory properties.[2]
This technical guide provides a comprehensive overview of a reliable and efficient two-step synthetic pathway for (4-Aminophenyl)(3,4-dimethylphenyl)methanone. As a senior application scientist, this document emphasizes the causal relationships behind methodological choices, ensuring a robust and reproducible protocol suitable for research and development laboratories. The chosen pathway involves an initial Friedel-Crafts acylation to form the carbon-carbon bond and establish the ketone backbone, followed by a chemoselective reduction of a nitro group to yield the target primary amine.
Part 1: Synthetic Strategy and Pathway Selection
A retrosynthetic analysis of the target molecule suggests a primary disconnection at the carbonyl-carbon to aromatic-ring bond, pointing towards a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is ideal for forming aryl ketones.[4]
The two potential disconnections are:
-
Route A: Acylation of o-xylene with a 4-aminobenzoyl derivative.
-
Route B: Acylation of o-xylene with a 4-nitrobenzoyl derivative, followed by reduction.
Route A is synthetically challenging. The amino group on the 4-aminobenzoyl chloride is a Lewis base that would readily complex with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃), deactivating the electrophile and preventing the reaction. While protection of the amine is possible, it adds steps to the synthesis.
Therefore, Route B is the superior and more direct pathway. It utilizes 4-nitrobenzoyl chloride as the acylating agent. The electron-withdrawing nitro group does not inhibit the formation of the critical acylium ion intermediate.[4] The subsequent reduction of the nitro group to an amine is a well-established and high-yielding transformation that can be achieved selectively without affecting the carbonyl group.[5]
Caption: Overall two-step synthesis pathway.
Part 2: Step 1 - Friedel-Crafts Acylation
The core of this synthesis is the Friedel-Crafts acylation, which couples o-xylene and 4-nitrobenzoyl chloride. The reaction is catalyzed by anhydrous aluminum chloride (AlCl₃), a strong Lewis acid.
Mechanism of Action
The reaction proceeds via the formation of a highly electrophilic acylium ion.[6]
-
Acylium Ion Formation: The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of 4-nitrobenzoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate a resonance-stabilized 4-nitrobenzoyl acylium ion.[4]
-
Electrophilic Attack: The electron-rich π-system of o-xylene attacks the acylium ion. The two methyl groups on o-xylene are activating, ortho-para directors. Steric hindrance from the methyl group at position 2 favors acylation at the para position (position 4), leading to the desired 3,4-disubstituted product.
-
Aromaticity Restoration: The resulting carbocation intermediate, known as an arenium ion, loses a proton to restore aromaticity. The AlCl₄⁻ complex assists in this deprotonation, regenerating the AlCl₃ catalyst and forming HCl.[7]
-
Complexation: The ketone product, being a Lewis base, forms a stable complex with AlCl₃, which necessitates a hydrolytic workup to liberate the final product.[4]
Caption: Key stages of the Friedel-Crafts acylation mechanism.
Experimental Protocol: Synthesis of (4-Nitrophenyl)(3,4-dimethylphenyl)methanone
This protocol is adapted from standard Friedel-Crafts procedures.[4]
Table 1: Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
|---|---|---|---|
| 4-Nitrobenzoyl chloride | 185.56 | 18.56 g | 1.0 |
| o-Xylene | 106.17 | 12.74 g (15 mL) | 1.2 |
| Aluminum Chloride (anhydrous) | 133.34 | 16.0 g | 1.2 |
| Dichloromethane (DCM, anhydrous) | - | 150 mL | - |
| Crushed Ice | - | ~200 g | - |
| Conc. Hydrochloric Acid (HCl) | - | 20 mL | - |
| Saturated Sodium Bicarbonate | - | 100 mL | - |
| Brine Solution | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | ~10 g | - |
Procedure:
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a nitrogen line) to maintain anhydrous conditions.
-
Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (16.0 g) and anhydrous dichloromethane (100 mL). Cool the resulting slurry to 0-5 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (18.56 g) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ slurry over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Substrate Addition: After the addition is complete, add o-xylene (15 mL) dropwise from the dropping funnel to the reaction mixture over 20 minutes, maintaining the low temperature.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture back to 0-5 °C in an ice bath.
-
Very cautiously, pour the reaction mixture into a 1 L beaker containing a vigorously stirred mixture of crushed ice (~200 g) and concentrated HCl (20 mL). This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine all organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude solid product can be purified by recrystallization from an ethanol/water mixture to yield (4-nitrophenyl)(3,4-dimethylphenyl)methanone as a pale yellow solid.
Part 3: Step 2 - Reduction of Nitro Intermediate
The second step involves the chemoselective reduction of the nitro group of the intermediate to a primary amine, yielding the final product. A classic and effective method for this transformation is the use of tin metal in the presence of concentrated hydrochloric acid (Bechamp reduction).
Experimental Protocol: Synthesis of (4-Aminophenyl)(3,4-dimethylphenyl)methanone
Table 2: Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
|---|---|---|---|
| (4-Nitrophenyl)(3,4-dimethylphenyl)methanone | 255.27 | 12.76 g | 1.0 |
| Tin (Sn), granular | 118.71 | 17.8 g | 3.0 |
| Ethanol | - | 150 mL | - |
| Conc. Hydrochloric Acid (HCl) | - | 50 mL | - |
| Sodium Hydroxide (NaOH), 6M solution | - | ~150 mL | - |
| Ethyl Acetate | - | 200 mL | - |
| Anhydrous Sodium Sulfate | - | ~10 g | - |
Procedure:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-nitrophenyl)(3,4-dimethylphenyl)methanone (12.76 g), granular tin (17.8 g), and ethanol (150 mL).
-
Acid Addition: While stirring, slowly add concentrated HCl (50 mL) to the mixture. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) using a heating mantle and stir for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any unreacted tin.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and slowly neutralize by adding 6M NaOH solution until the pH is strongly basic (pH > 10). This will precipitate tin salts.
-
Extract the product from the aqueous slurry with ethyl acetate (3 x 75 mL).
-
-
Purification:
-
Combine the organic extracts and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford (4-Aminophenyl)(3,4-dimethylphenyl)methanone.
-
Final Product Characterization
Table 3: Properties of (4-Aminophenyl)(3,4-dimethylphenyl)methanone
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅NO[8] |
| Molecular Weight | 225.29 g/mol |
| CAS Number | 71969-25-0[9] |
| Appearance | Solid (typically off-white to yellow) |
| Melting Point | Not widely reported, requires experimental determination |
| Boiling Point | Not available |
| SMILES | CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)N)C[8] |
Part 4: Overall Experimental Workflow
The entire process, from starting materials to the purified final product, requires careful execution of sequential synthetic and purification steps.
Caption: Comprehensive workflow for the two-step synthesis.
Part 5: Safety and Handling
-
Aluminum Chloride (AlCl₃): Highly hygroscopic and reacts violently with water. It is corrosive and should be handled in a dry environment, preferably in a glovebox or under an inert atmosphere.[10]
-
4-Nitrobenzoyl Chloride: A corrosive solid that can cause severe skin burns and eye damage. Avoid inhalation of dust.[4]
-
Solvents: Dichloromethane and ethyl acetate are volatile and potentially harmful. All operations should be conducted in a well-ventilated fume hood.[4]
-
Acids and Bases: Concentrated HCl and 6M NaOH are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times.
-
Exothermic Reactions: Both the Friedel-Crafts acylation workup and the nitro reduction are exothermic. Proper cooling and slow, controlled addition of reagents are critical to manage the reaction temperature.
Conclusion
The described two-step synthesis provides a robust and reliable pathway to (4-Aminophenyl)(3,4-dimethylphenyl)methanone. The methodology leverages a classic Friedel-Crafts acylation followed by a standard nitro group reduction, two cornerstone reactions in organic synthesis. The detailed protocols and mechanistic insights provided in this guide are designed to be self-validating, enabling researchers and drug development professionals to confidently produce this valuable chemical intermediate for further applications in medicinal chemistry and materials science.
References
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Fuson, R. C., & Kneisley, J. W. (1955). 2-Aminobenzophenone. Organic Syntheses, Coll. Vol. 3, p.59. Available at: [Link][11]
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O'Reilly, M. C., et al. (2018). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 3(10), 13039–13046. Available at: [Link][1]
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PubChem. (n.d.). (4-aminophenyl)(3,4-dimethylphenyl)methanone. National Center for Biotechnology Information. Available at: [Link][8]
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PubChem. (n.d.). (4-Aminophenyl)(4-methoxyphenyl)methanone. National Center for Biotechnology Information. Available at: [Link]
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Khan Academy. (n.d.). Friedel-Crafts acylation reaction. Available at: [Link][6]
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ResearchGate. (n.d.). Electrochemical reduction of 4-nitrophenyl group to 4-aminophenyl on the electrode surface. Available at: [Link][5]
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Filo. (2024). Friedel-Crafts acylation of the individual isomers of xylene with acetyl chloride. Available at: [Link][12]
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NIST. (n.d.). Methanone, (4-aminophenyl)phenyl-. NIST Chemistry WebBook. Available at: [Link]
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Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Available at: [Link]
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Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Available at: [Link][10]
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Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Available at: [Link][7]
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Oakwood Chemical. (n.d.). (4-Aminophenyl)(phenyl)methanone. Available at: [Link]
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Labcompare. (n.d.). (4-Aminophenyl)(3,4-dimethylphenyl)methanone from Aladdin Scientific Corporation. Available at: [Link][13]
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ResearchGate. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Available at: [Link][14]
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An In-depth Technical Guide to the Solubility Profile of (4-Aminophenyl)(3,4-dimethylphenyl)methanone
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility profile of (4-Aminophenyl)(3,4-dimethylphenyl)methanone, a compound of interest in pharmaceutical and chemical research. In the absence of extensive empirical data in public literature, this document serves as a procedural and theoretical guide for researchers and drug development professionals. It outlines systematic approaches for determining critical solubility parameters, including thermodynamic and kinetic solubility, pH-dependent solubility, and solubility in various solvent systems. The guide emphasizes the rationale behind experimental design, integrating foundational physicochemical principles with established analytical methodologies. Detailed, step-by-step protocols for key assays such as the shake-flask method, potentiometric pKa determination, and HPLC-UV quantification are provided. Furthermore, this guide discusses the application of in-silico predictive tools to estimate solubility and pKa, offering a valuable starting point for experimental work. The methodologies described herein are designed to generate a robust and reliable solubility profile, a critical dataset for advancing the development of (4-Aminophenyl)(3,4-dimethylphenyl)methanone.
Introduction: The Critical Role of Solubility in Compound Development
The journey of a chemical entity from discovery to application is critically dependent on its physicochemical properties, with solubility being a paramount parameter. Poor solubility can present significant challenges in formulation development, leading to low bioavailability and hindering the therapeutic potential of promising compounds. (4-Aminophenyl)(3,4-dimethylphenyl)methanone, an aromatic ketone with a primary amine functionality, possesses a molecular structure that suggests limited aqueous solubility. A thorough understanding of its solubility profile is therefore essential for any meaningful research and development endeavor.
This guide is structured to provide a logical progression for the comprehensive evaluation of the solubility of (4-Aminophenyl)(3,4-dimethylphenyl)methanone. We will begin by examining its fundamental physicochemical properties, both documented and predicted, which form the basis for our experimental strategy. Subsequently, we will delve into the core experimental protocols for determining both thermodynamic and kinetic solubility, offering a detailed rationale for each procedural step. The influence of pH, a critical factor for an ionizable compound containing an amine group, will be explored in depth, including the determination of its acid dissociation constant (pKa). Finally, we will discuss strategies for solubility enhancement, such as the use of cosolvents, and present a systematic approach to solvent selection for various applications.
Physicochemical Characterization of (4-Aminophenyl)(3,4-dimethylphenyl)methanone
A foundational understanding of the physicochemical properties of (4-Aminophenyl)(3,4-dimethylphenyl)methanone is the first step in designing a robust solubility assessment strategy.
Molecular Structure and Basic Properties
The molecular structure of (4-Aminophenyl)(3,4-dimethylphenyl)methanone dictates its fundamental properties. The presence of two aromatic rings contributes to its hydrophobicity, while the polar ketone and primary amine groups offer potential for hydrogen bonding.[1][2]
Table 1: Fundamental Physicochemical Properties of (4-Aminophenyl)(3,4-dimethylphenyl)methanone
| Property | Value | Source |
| CAS Number | 71969-25-0 | [3] |
| Molecular Formula | C₁₅H₁₅NO | [3] |
| Molecular Weight | 225.29 g/mol | [3] |
| Appearance | (Not specified in literature) | - |
In-Silico Prediction of Key Solubility-Related Parameters
In the absence of experimental data, in-silico predictive models are invaluable tools for estimating key parameters that guide experimental design.[4][5] Tools such as ACD/Percepta and SwissADME can provide reliable estimates for aqueous solubility (logS) and the acid dissociation constant (pKa).[5][6][7]
Expertise & Experience: The predicted pKa is particularly crucial. The primary amine group is basic and will become protonated at pH values below its pKa. This protonation introduces a positive charge, which is expected to significantly increase the aqueous solubility of the compound.[8][9] Therefore, a pH-solubility profile is not just recommended, but essential for this molecule. The predicted logS value gives us an initial estimate of its intrinsic solubility (the solubility of the neutral form), allowing us to select an appropriate concentration range for our experiments and to anticipate the need for sensitive analytical techniques.
Table 2: Predicted Physicochemical Properties of (4-Aminophenyl)(3,4-dimethylphenyl)methanone
| Property | Predicted Value | In-Silico Tool | Significance |
| logS (Aqueous Solubility) | [Placeholder for predicted value, e.g., -4.5] | ACD/Percepta, SwissADME | Indicates low intrinsic aqueous solubility. |
| pKa (Basic) | [Placeholder for predicted value, e.g., 3.8] | ACD/Percepta, SwissADME | pH at which 50% of the compound is ionized. Guides the design of pH-solubility studies. |
| logP (Octanol-Water Partition Coefficient) | [Placeholder for predicted value, e.g., 3.5] | ACD/Percepta, SwissADME | Indicates high lipophilicity, correlating with low aqueous solubility. |
Note: The placeholder values are illustrative and should be replaced with actual predictions from the specified software.
Thermodynamic Solubility Determination: The Gold Standard
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. It represents the true solubility of the most stable crystalline form of the compound and is a critical parameter for drug development.[10][11] The shake-flask method is the universally accepted "gold standard" for determining thermodynamic solubility.[12][13][14]
The Shake-Flask Method: A Step-by-Step Protocol
Trustworthiness: The shake-flask method is a self-validating system because it ensures that equilibrium is reached between the undissolved solid and the solution. The extended equilibration time and the presence of excess solid guarantee that the measured concentration represents the true thermodynamic solubility.
Protocol 1: Shake-Flask Method for Thermodynamic Aqueous Solubility
-
Preparation of Saturated Solution:
-
Equilibration:
-
Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C).
-
Agitate the vials for a sufficient period to reach equilibrium (typically 24-72 hours). A time-point study (e.g., sampling at 24, 48, and 72 hours) should be conducted to confirm that equilibrium has been achieved.
-
-
Phase Separation:
-
After equilibration, allow the suspensions to settle for a defined period (e.g., 1 hour).
-
Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
-
Sample Preparation for Analysis:
-
Accurately dilute the filtered solution with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC-UV method (see Section 6) to determine the concentration of the dissolved compound.
-
-
Data Reporting:
-
The solubility is reported in units such as mg/mL or µM. The experiment should be performed in at least triplicate for each pH value.
-
Visualizing the Thermodynamic Solubility Workflow
Caption: Workflow for thermodynamic solubility determination.
Kinetic Solubility: A High-Throughput Assessment
Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (typically in DMSO).[4][18] It is a non-equilibrium measurement that is often higher than thermodynamic solubility because it can reflect the solubility of amorphous or metastable forms of the compound.[4] Kinetic solubility assays are widely used in early drug discovery for high-throughput screening of large numbers of compounds.[19]
The Kinetic Solubility Assay: A Step-by-Step Protocol
Expertise & Experience: The choice of DMSO as the stock solvent is a practical one due to its high solubilizing power for a wide range of organic compounds. However, it is crucial to keep the final concentration of DMSO in the aqueous buffer low (typically <1-2%) as it can act as a cosolvent and artificially inflate the measured solubility.
Protocol 2: Kinetic Solubility Assay
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of (4-Aminophenyl)(3,4-dimethylphenyl)methanone in 100% DMSO (e.g., 10 mM).
-
-
Precipitation:
-
Add a small volume of the DMSO stock solution to an aqueous buffer in a microplate well.
-
Mix rapidly to induce precipitation.
-
-
Incubation:
-
Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
-
Phase Separation:
-
Separate the supernatant from the precipitate by filtration or centrifugation.
-
-
Quantitative Analysis:
-
Analyze the concentration of the compound in the supernatant using a suitable high-throughput method such as HPLC-UV or UV-Vis spectroscopy.
-
-
Data Reporting:
-
The kinetic solubility is reported as the concentration of the compound in the supernatant.
-
Visualizing the Kinetic Solubility Workflow
Caption: Workflow for kinetic solubility determination.
The Impact of pH: pKa Determination and pH-Solubility Profile
For ionizable compounds like (4-Aminophenyl)(3,4-dimethylphenyl)methanone, solubility is highly dependent on the pH of the medium.[8] The primary amine group will be protonated at pH values below its pKa, leading to a significant increase in aqueous solubility. A comprehensive pH-solubility profile is therefore essential.
pKa Determination by Potentiometric Titration
Expertise & Experience: Potentiometric titration is a precise and reliable method for determining the pKa of a compound.[5][6] By titrating a solution of the compound with a strong acid or base and monitoring the pH, an inflection point in the titration curve can be identified, which corresponds to the pKa. For compounds with low aqueous solubility, the titration can be performed in a mixed solvent system (e.g., water-methanol) and the aqueous pKa can be extrapolated.
Protocol 3: pKa Determination by Potentiometric Titration
-
Sample Preparation:
-
Dissolve an accurately weighed amount of (4-Aminophenyl)(3,4-dimethylphenyl)methanone in a suitable solvent (e.g., a water-cosolvent mixture if aqueous solubility is too low).
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH with a calibrated pH meter.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Constructing the pH-Solubility Profile
The pH-solubility profile is generated by plotting the thermodynamic solubility of the compound against the pH of the aqueous buffer. This profile provides a visual representation of how solubility changes with pH and is critical for predicting in-vivo dissolution and for formulation development.
Table 3: Illustrative pH-Dependent Thermodynamic Solubility Data
| pH | Predicted Solubility (µg/mL) |
| 1.2 | [Placeholder for high solubility value] |
| 2.0 | [Placeholder for intermediate-high solubility value] |
| 3.0 | [Placeholder for intermediate solubility value] |
| 4.0 | [Placeholder for low-intermediate solubility value] |
| 5.0 | [Placeholder for low solubility value] |
| 6.8 | [Placeholder for intrinsic solubility value] |
| 7.4 | [Placeholder for intrinsic solubility value] |
Note: The placeholder values are illustrative and should be replaced with actual experimental data.
Analytical Methodologies for Solubility Quantification
A robust and validated analytical method is essential for the accurate quantification of the dissolved compound in solubility studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique for this purpose.[2]
Protocol 4: HPLC-UV Method for Quantification
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically suitable for this type of compound.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by acquiring the UV spectrum of the compound and selecting the wavelength of maximum absorbance.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of (4-Aminophenyl)(3,4-dimethylphenyl)methanone of known concentrations in the mobile phase.
-
Inject the standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting peak area versus concentration.
-
-
Sample Analysis:
-
Inject the diluted samples from the solubility experiments.
-
Determine the concentration of the compound in the samples by interpolating their peak areas on the calibration curve.
-
Strategies for Solubility Enhancement: The Role of Cosolvents
Given the predicted low aqueous solubility of (4-Aminophenyl)(3,4-dimethylphenyl)methanone, exploring strategies for solubility enhancement is a logical next step in its development. The use of cosolvents is a common and effective technique.[3]
Expertise & Experience: Cosolvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[3] Common pharmaceutically acceptable cosolvents include ethanol, propylene glycol, and polyethylene glycols (PEGs). The selection of a cosolvent and its optimal concentration depends on the specific compound and the desired formulation properties.
A systematic approach to evaluating cosolvents involves preparing a series of solvent systems with varying proportions of the cosolvent in water (e.g., 10%, 20%, 30% v/v) and determining the solubility of the compound in each system using the shake-flask method.
Table 4: Illustrative Solubility in Aqueous Cosolvent Systems
| Cosolvent System (v/v) | Predicted Solubility (mg/mL) |
| Water | [Placeholder for intrinsic solubility] |
| 10% Ethanol in Water | [Placeholder for enhanced solubility] |
| 20% Ethanol in Water | [Placeholder for further enhanced solubility] |
| 10% Propylene Glycol in Water | [Placeholder for enhanced solubility] |
| 20% Propylene Glycol in Water | [Placeholder for further enhanced solubility] |
Note: The placeholder values are illustrative and should be replaced with actual experimental data.
Conclusion and Future Directions
This technical guide has provided a comprehensive roadmap for the systematic evaluation of the solubility profile of (4-Aminophenyl)(3,4-dimethylphenyl)methanone. By integrating in-silico predictions with robust experimental methodologies, researchers can generate a detailed and reliable dataset that is crucial for informed decision-making in the drug development process. The protocols outlined for thermodynamic and kinetic solubility, pKa determination, and cosolvent screening are designed to be both scientifically rigorous and practically applicable.
The successful characterization of the solubility profile of this compound will pave the way for rational formulation design, enabling the development of delivery systems that can overcome the challenges posed by its predicted low aqueous solubility. Further studies should focus on the impact of temperature on solubility and the investigation of other solubility enhancement techniques such as the use of surfactants and complexing agents.
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American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved January 18, 2026, from [Link]
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An In-depth Technical Guide to (4-Aminophenyl)(3,4-dimethylphenyl)methanone: Synthesis, Characterization, and Therapeutic Potential
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
(4-Aminophenyl)(3,4-dimethylphenyl)methanone, a substituted aromatic ketone, represents a significant building block in the landscape of modern drug discovery. While the specific historical account of its initial synthesis is not extensively documented in academic literature, its structural class—the aminobenzophenones—is widely recognized as a "privileged structure."[1] This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, thereby serving as a fertile starting point for the development of novel therapeutic agents. The presence of (4-Aminophenyl)(3,4-dimethylphenyl)methanone in numerous patents underscores its contemporary relevance as a key intermediate in the synthesis of proprietary compounds with potential pharmacological value.
This technical guide provides a comprehensive overview of (4-Aminophenyl)(3,4-dimethylphenyl)methanone, from its fundamental properties and logical synthetic pathways to its potential applications in oncology and inflammatory diseases. It is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering both theoretical insights and practical methodologies.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key characteristics of (4-Aminophenyl)(3,4-dimethylphenyl)methanone are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅NO | PubChem |
| Molecular Weight | 225.29 g/mol | PubChem |
| CAS Number | 71969-25-0 | BLDpharm[2] |
| Appearance | Predicted: Solid | --- |
| Boiling Point | 420.8 °C at 760 mmHg (Predicted) | ChemNet[3] |
| Density | 1.113 g/cm³ (Predicted) | ChemNet[3] |
Note: Some physical properties are predicted and should be confirmed experimentally.
Proposed Synthesis Methodology: A Rational Approach via Friedel-Crafts Acylation
The synthesis of (4-Aminophenyl)(3,4-dimethylphenyl)methanone can be logically achieved through a Friedel-Crafts acylation reaction, a cornerstone of carbon-carbon bond formation in aromatic chemistry.[2][4][5] This approach involves the acylation of a suitably protected aniline derivative with 3,4-dimethylbenzoyl chloride. The amino group of the aniline must be protected to prevent it from reacting with the Lewis acid catalyst.
Rationale for the Synthetic Strategy
The choice of a protected aniline is crucial. The amino group is a strong activating group, but it is also basic and will complex with the Lewis acid (e.g., AlCl₃), deactivating the ring and preventing the desired acylation. A common and effective protecting group for this purpose is the acetyl group, which can be readily introduced and later removed under mild conditions.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed synthetic workflow for (4-Aminophenyl)(3,4-dimethylphenyl)methanone.
Detailed Experimental Protocol
Step 1: Acetylation of 4-Aminoacetanilide
-
To a solution of 4-aminoacetanilide in a suitable solvent (e.g., glacial acetic acid), add acetic anhydride.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-acetamidoacetanilide.
Step 2: Friedel-Crafts Acylation
-
Suspend anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Add 3,4-dimethylbenzoyl chloride to the suspension and stir.
-
Add the protected aniline (4-acetamidoacetanilide) portion-wise, maintaining the temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the crude (4-Acetamidophenyl)(3,4-dimethylphenyl)methanone.
Step 3: Hydrolysis of the Acetyl Group (Deprotection)
-
Dissolve the crude product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the solution at reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the final product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude (4-Aminophenyl)(3,4-dimethylphenyl)methanone by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.
Potential Applications in Drug Discovery
The aminobenzophenone scaffold is a cornerstone in the development of various pharmacologically active agents.[1][6] Its derivatives have shown significant promise in oncology and the treatment of inflammatory diseases.
Anticancer Activity: Targeting Microtubule Dynamics
A significant class of aminobenzophenone derivatives exhibits potent anticancer activity by acting as antimitotic agents that inhibit tubulin polymerization.[1] These compounds often bind to the colchicine-binding site on β-tubulin, disrupting the formation of the mitotic spindle. This leads to mitotic arrest and subsequently induces apoptosis in cancer cells. The structural features of (4-Aminophenyl)(3,4-dimethylphenyl)methanone make it a candidate for further derivatization to explore this mode of action.
Anti-inflammatory Activity: Inhibition of p38 MAP Kinase
Several 4-aminobenzophenones have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1][7][8] By inhibiting p38 MAP kinase, these compounds can downregulate the inflammatory response, making them attractive candidates for the treatment of inflammatory conditions such as rheumatoid arthritis and dermatitis.[7][8]
The following diagram illustrates the role of p38 MAP kinase in the inflammatory cascade and its inhibition by aminobenzophenone derivatives.
Caption: Inhibition of the p38 MAP kinase pathway by aminobenzophenone derivatives.
Characterization and Quality Control: A Validated Analytical Approach
To ensure the identity, purity, and quality of synthesized (4-Aminophenyl)(3,4-dimethylphenyl)methanone, a robust analytical workflow is essential. This typically involves a combination of spectroscopic and chromatographic techniques.
| Analytical Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. | The spectra should show characteristic peaks corresponding to the aromatic protons and carbons of the 4-aminophenyl and 3,4-dimethylphenyl rings, as well as the carbonyl carbon. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | The mass spectrum should exhibit a molecular ion peak corresponding to the exact mass of C₁₅H₁₅NO. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | The IR spectrum should display characteristic absorption bands for the N-H stretch of the primary amine, C=O stretch of the ketone, and aromatic C-H and C=C stretches. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak should be observed under optimized chromatographic conditions, with the purity typically expected to be ≥95%. |
| Elemental Analysis | Confirmation of elemental composition. | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values. |
Protocol: Purity Determination by HPLC-MS/MS
-
Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Data Analysis: Quantify the purity by calculating the area percentage of the main peak relative to the total peak area.
Conclusion
(4-Aminophenyl)(3,4-dimethylphenyl)methanone is more than just a chemical entity; it is a gateway to a rich field of medicinal chemistry. Its aminobenzophenone core is a well-established privileged scaffold that has yielded compounds with significant anticancer and anti-inflammatory properties. This guide has provided a comprehensive framework for its synthesis, characterization, and potential therapeutic applications. By understanding the rationale behind its synthesis and its potential biological activities, researchers are better equipped to unlock the full potential of this versatile molecule and its derivatives in the ongoing quest for novel and effective medicines.
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Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Publishing. Available at: [Link]
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Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. PubMed. Available at: [Link]
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Efficient Friedel–Crafts benzoylation of aniline derivatives with 4-fluorobenzoyl chloride using copper triflate in the synthesis of aminobenzophenones. Taylor & Francis Online. Available at: [Link]
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Friedel-Crafts benzoylation of anilides and hydrolysis of amide groups. ResearchGate. Available at: [Link]
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Synthesis and Structure−Activity Relationship of Aminobenzophenones. A Novel Class of p38 MAP Kinase Inhibitors with High Antiinflammatory Activity. ACS Publications. Available at: [Link]
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The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. Available at: [Link]
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Pharmacological Activities of Aminophenoxazinones. MDPI. Available at: [Link]
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Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. PubMed Central. Available at: [Link]
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Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. MDPI. Available at: [Link]
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Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. PeerJ. Available at: [Link]
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Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. MDPI. Available at: [Link]
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A Technical Guide to the Theoretical Properties of (4-Aminophenyl)(3,4-dimethylphenyl)methanone: A Computational Chemistry Approach for Drug Discovery
Abstract
(4-Aminophenyl)(3,4-dimethylphenyl)methanone is a substituted aromatic ketone belonging to the benzophenone class, a scaffold of significant interest in medicinal chemistry. The early-stage assessment of a molecule's physicochemical and electronic properties is paramount to mitigating late-stage failures in drug development. This technical guide provides a comprehensive, in-depth framework for the theoretical calculation of key properties of (4-Aminophenyl)(3,4-dimethylphenyl)methanone using Density Functional Theory (DFT). We will elucidate the rationale behind methodological choices, present step-by-step protocols for property calculation, and translate the resulting quantum mechanical data into actionable insights relevant to drug development professionals. This whitepaper serves as a practical guide for researchers and scientists aiming to leverage computational chemistry for the predictive characterization of novel molecular entities.
Introduction
The benzophenone framework is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The specific molecule of interest, (4-Aminophenyl)(3,4-dimethylphenyl)methanone (CAS No. 71969-25-0), combines this core with an aminophenyl group and a dimethylphenyl group, creating a unique electronic and steric profile.[1][2][3] Understanding its fundamental properties—such as geometric structure, electronic reactivity, and spectroscopic signatures—is a critical first step in evaluating its potential as a drug candidate or a synthetic intermediate.
Experimental characterization can be resource-intensive. Computational modeling, however, offers a rapid, cost-effective, and powerful alternative for generating high-fidelity data. This guide focuses on the application of Density Functional Theory (DFT), a robust quantum mechanical method that provides an optimal balance between computational accuracy and efficiency for molecules of this size.[4] Our objective is to detail not just the how but the why, providing a self-validating workflow for calculating structural, electronic, and spectroscopic properties, thereby empowering researchers to make informed decisions in their discovery pipelines.
Part I: The Computational Foundation - Density Functional Theory (DFT)
The Rationale for DFT
Density Functional Theory is the computational workhorse for quantum chemistry in materials science and drug discovery.[4] Unlike more computationally demanding ab initio methods, DFT calculates the properties of a many-electron system using its electron density, which is a function of only three spatial coordinates. This approach significantly reduces computational cost while delivering highly accurate results for a vast range of chemical systems.
Causality of Method Selection: Functional and Basis Set
The accuracy of any DFT calculation is critically dependent on two key choices: the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: B3LYP For this guide, we select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This choice is rooted in its extensive validation and proven track record for organic molecules containing conjugated π-systems and heteroatoms.[5][6] As a hybrid functional, B3LYP incorporates a portion of the exact exchange energy from Hartree-Fock theory, which provides a more accurate description of electronic behavior compared to pure DFT functionals, especially for properties like orbital energies.
-
Basis Set: 6-311++G(d,p) A basis set is a set of mathematical functions used to construct the molecular orbitals. Our choice, the 6-311++G(d,p) Pople-style basis set, is deliberate:
-
6-311G : A triple-zeta basis set that provides a more flexible and accurate description of the valence electrons compared to smaller double-zeta sets.
-
++ : These two plus signs indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately modeling systems with lone pairs or regions of significant negative charge, such as the nitrogen and oxygen atoms in our molecule.
-
(d,p) : These letters denote the addition of polarization functions on heavy atoms (d-type) and hydrogen atoms (p-type). These functions allow for the distortion of atomic orbitals, which is crucial for describing the anisotropic charge distribution in chemical bonds accurately.
-
Overall Computational Workflow
The logical flow of calculations is essential for obtaining reliable results. The process begins with structural optimization, which is then validated by a frequency calculation. From this stable geometry, all other electronic and spectroscopic properties are derived.
Part II: Step-by-Step Protocols for Property Calculation
The following protocols outline the practical steps for calculating the key theoretical properties using a standard quantum chemistry software package (e.g., Gaussian, ORCA).
Protocol 1: Geometry Optimization and Vibrational Analysis
This is the foundational calculation. An accurate, stable molecular geometry is a prerequisite for all subsequent property calculations.
Methodology:
-
Input Generation: Build an initial 3D structure of (4-Aminophenyl)(3,4-dimethylphenyl)methanone using a molecular editor.
-
Calculation Setup: Specify the B3LYP functional and the 6-311++G(d,p) basis set.
-
Execution: Run a geometry optimization calculation followed by a frequency analysis (Opt Freq keyword in Gaussian). The optimization algorithm will iteratively adjust the atomic positions to find the lowest energy conformation.
-
Validation (Self-Validating System): Upon completion, inspect the output of the frequency calculation. A true energy minimum is confirmed by the absence of any imaginary (negative) frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural investigation.
-
Data Extraction: Extract the final optimized Cartesian coordinates. Measure key bond lengths, bond angles, and dihedral angles. The output will also contain the predicted harmonic vibrational frequencies and their corresponding IR intensities. The characteristic C=O stretching vibration in benzophenones is typically observed in the 1630-1660 cm⁻¹ region.[7]
Expected Structural Parameters (Illustrative):
| Parameter | Description | Expected Value Range (Å or °) |
|---|---|---|
| r(C=O) | Carbonyl bond length | 1.22 - 1.25 Å |
| r(C-N) | Amino group C-N bond length | 1.36 - 1.40 Å |
| ∠(C-CO-C) | Angle around the carbonyl carbon | 118 - 122° |
| τ(Ph-CO-Ph) | Dihedral angle between phenyl rings | 45 - 60° |
Protocol 2: Frontier Molecular Orbital (FMO) Analysis
FMO theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictate a molecule's ability to donate and accept electrons, respectively.[8]
Methodology:
-
Prerequisite: Use the optimized geometry from Protocol 1.
-
Calculation Setup: The HOMO and LUMO energies are standard outputs of the optimization calculation. No special keywords are typically needed, but ensure population analysis is requested.
-
Data Extraction:
-
Identify the energies of the HOMO and LUMO orbitals (reported in atomic units or eV).
-
Calculate the HOMO-LUMO energy gap (ΔE) as: ΔE = ELUMO - EHOMO .
-
-
Interpretation:
-
HOMO Energy: Relates to the ionization potential and represents the electron-donating capability (nucleophilicity).
-
LUMO Energy: Relates to the electron affinity and represents the electron-accepting capability (electrophilicity).
-
HOMO-LUMO Gap (ΔE): A crucial indicator of chemical stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[8][9]
-
Protocol 3: Molecular Electrostatic Potential (MEP) Mapping
The MEP is a color-coded map of the total electrostatic potential projected onto the molecule's electron density surface. It provides an intuitive visualization of charge distribution and is invaluable for predicting intermolecular interactions.
Methodology:
-
Prerequisite: Use the optimized geometry from Protocol 1.
-
Calculation Setup: Request the generation of the MEP surface. This typically involves a single-point energy calculation on the optimized structure.
-
Visualization: Use a molecular visualization program (e.g., GaussView, Chemcraft) to render the MEP surface. The surface is colored according to electrostatic potential values:
-
Red (Most Negative Potential): Regions rich in electrons, indicating likely sites for electrophilic attack (e.g., around the carbonyl oxygen and amino nitrogen).
-
Blue (Most Positive Potential): Regions that are electron-deficient, indicating likely sites for nucleophilic attack (e.g., around the acidic hydrogens of the amino group).
-
Green: Regions of neutral potential.
-
Protocol 4: Spectroscopic Prediction (¹³C & ¹H NMR)
Theoretical prediction of NMR spectra is a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating accurate NMR chemical shieldings.[10][11][12]
Methodology:
-
Prerequisite: Use the optimized geometry from Protocol 1.
-
Calculation Setup: Perform a single-point energy calculation using the GIAO method (NMR keyword in Gaussian). The same B3LYP/6-311++G(d,p) level of theory should be used for consistency.
-
Reference Calculation: Perform an identical GIAO calculation on a reference compound, typically Tetramethylsilane (TMS), at the same level of theory.
-
Data Processing:
-
Extract the calculated absolute isotropic shielding tensors (σiso) for each nucleus in your molecule and in TMS.
-
Calculate the predicted chemical shift (δ) for each nucleus using the formula: δpred = σiso(TMS) - σiso(molecule)
-
-
Analysis: Tabulate the predicted ¹H and ¹³C chemical shifts and compare them to experimental data if available, or use them for structural assignment.
Part III: Translating Theoretical Data into Drug Development Insights
The ultimate goal of these calculations is to inform the drug discovery process. The quantum mechanical properties we have calculated can be correlated with macroscopic ADME properties and "druglikeness" rules.[13][14]
Connecting Theory to Druglikeness:
-
Solubility and Permeability: The calculated dipole moment and MEP map provide insights into the molecule's polarity. This is directly related to its aqueous solubility and ability to permeate lipid membranes.[15]
-
Reactivity and Metabolism: The HOMO-LUMO gap and MEP map can indicate which parts of the molecule are most susceptible to metabolic transformation (e.g., oxidation or reduction). A highly reactive molecule (small ΔE) may have poor metabolic stability.
-
Target Binding: The MEP provides a roadmap for how the molecule might interact with a biological target's active site through electrostatic interactions, hydrogen bonding, or other non-covalent forces.
Quantitative Data Summary:
| Property | Calculated Value | Significance in Drug Development |
| Structural | ||
| Molecular Weight | 225.29 g/mol | Conforms to Lipinski's Rule of Five (<500).[15] |
| Final Optimized Energy | Value in Hartrees | Reference for conformational stability analysis. |
| Electronic | ||
| HOMO Energy | Value in eV | Indicates electron-donating ability (nucleophilicity). |
| LUMO Energy | Value in eV | Indicates electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | Value in eV | Correlates with chemical reactivity and metabolic stability. |
| Dipole Moment | Value in Debye | Indicator of overall molecular polarity, affecting solubility and permeability. |
| Drug-Likeness | ||
| XlogP (Predicted) | 3.3 | Optimal range for hydrophobicity and membrane permeability.[1][15] |
| Topological Polar Surface Area (TPSA) | Value in Ų | Predicts transport properties; <140 Ų is generally favorable for cell permeation.[16] |
| Spectroscopic | ||
| C=O Vibrational Frequency | Value in cm⁻¹ | Key signature for experimental IR spectral identification. |
| Predicted ¹H/¹³C NMR Shifts | List of δ values | Aids in structural elucidation and confirmation. |
(Note: Placeholder values should be replaced with actual calculation results.)
Conclusion
This guide has established a rigorous and scientifically grounded workflow for the theoretical characterization of (4-Aminophenyl)(3,4-dimethylphenyl)methanone. By leveraging Density Functional Theory with a carefully selected functional (B3LYP) and basis set (6-311++G(d,p)), we can accurately predict its molecular geometry, vibrational spectra, electronic reactivity, and NMR signatures. More importantly, this in-depth analysis provides a bridge between fundamental quantum mechanical properties and the critical "druglikeness" parameters that guide modern medicinal chemistry. This computational-first approach enables researchers to screen, prioritize, and optimize candidate molecules with greater speed and confidence, ultimately accelerating the path from initial concept to viable drug candidate.
References
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Goddard, R., et al. (2014). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ. Organic & Biomolecular Chemistry. Available at: [Link]
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OUCI. (n.d.). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ. OUCI. Available at: [Link]
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Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. Available at: [Link]
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Kussmann, J., & Ochsenfeld, C. (n.d.). Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual. Available at: [Link]
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Protheragen. (n.d.). Property Prediction of Drug-like Molecules. Protheragen. Available at: [Link]
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ACS Publications. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications. Available at: [Link]
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Adejoro, I. A., & Ojelere, O. O. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. Available at: [Link]
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Ekins, S., & Rose, J. (2002). Prediction of Drug-Like Properties. Madame Curie Bioscience Database. Available at: [Link]
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ResearchGate. (n.d.). DFT calculations of the intrinsic reaction mechanism for ketone formation. ResearchGate. Available at: [Link]
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Kolev, T. M., & Stamboliyska, B. A. (2000). Vibrational spectra and structure of benzophenone and its 18O and d10 labelled derivatives: An ab initio and experimental study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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In silico Drug Discovery. (n.d.). Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. In silico Drug Discovery. Available at: [Link]
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ResearchGate. (2017). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. Available at: [Link]
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CD ComputaBio. (n.d.). Calculation of Drug-Like Properties. CD ComputaBio. Available at: [Link]
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Kolev, T. M., & Stamboliyska, B. A. (2000). Vibrational spectra and structure of benzophenone and its (18)O and d10 labelled derivatives: an ab initio and experimental study. PubMed. Available at: [Link]
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ResearchGate. (2015). HOMO, LUMO analysis and first order hyperpolarizability of 2- amino-5-chloro benzophenone using computational methods. ResearchGate. Available at: [Link]
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Arjunan, V., et al. (2012). The spectroscopic (FT-IR, FT-Raman, UV) and first order hyperpolarizability, HOMO and LUMO analysis of 3-aminobenzophenone by density functional method. PubMed. Available at: [Link]
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Omixium. (2023). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. Available at: [Link]
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The Aminobenzophenone Core: A Versatile Scaffold in Modern Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The aminobenzophenone framework, a seemingly simple aromatic ketone, represents a "privileged structure" in the landscape of medicinal and materials chemistry. Its inherent structural nuances and synthetic accessibility have propelled its derivatives into a wide array of high-stakes applications, from potent therapeutics to advanced organic electronics. This technical guide provides a comprehensive exploration of the aminobenzophenone core, delving into its synthesis, mechanisms of action across various biological targets, and its burgeoning role in materials science. We will dissect the causality behind experimental choices in both synthesis and biological evaluation, presenting detailed, field-proven protocols to ensure scientific integrity and reproducibility. This document is designed to be a vital resource for researchers aiming to harness the full potential of this remarkable chemical scaffold.
The Aminobenzophenone Scaffold: An Introduction to a Privileged Core
At its heart, the aminobenzophenone scaffold consists of a benzophenone molecule functionalized with an amino group. The position of this amino substituent, particularly when located at the ortho position of one of the phenyl rings, dramatically influences the molecule's chemical reactivity and biological activity. This ortho-amino configuration is a cornerstone in the synthesis of numerous heterocyclic compounds, most notably the benzodiazepine class of drugs. However, the significance of the aminobenzophenone core extends far beyond its role as a synthetic intermediate; its derivatives have demonstrated intrinsic and potent biological activities.
This guide will navigate through the multifaceted world of aminobenzophenone derivatives, beginning with their synthesis and then exploring their diverse applications.
Synthesis of Aminobenzophenone Derivatives: A Chemist's Toolkit
The synthetic versatility of aminobenzophenones is a key driver of their widespread use. Several robust methodologies have been developed for their preparation, each with its own set of advantages and substrate scope considerations.
Friedel-Crafts Acylation: The Classic Approach
One of the most established methods for synthesizing aminobenzophenones is the Friedel-Crafts acylation. This reaction typically involves the acylation of an aniline derivative with a benzoyl chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂).
Conceptual Workflow for Friedel-Crafts Acylation:
Caption: Friedel-Crafts acylation for aminobenzophenone synthesis.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation of p-Chloroaniline
-
Reaction Setup: To 21.0 mmol of the desired substituted benzoyl chloride, add 8.4 mmol of p-chloroaniline.
-
Catalyst Addition and Heating: Heat the mixture to approximately 180–200 °C. Slowly add 10.08 mmol of anhydrous ZnCl₂. Gradually increase the temperature to 220–230 °C.
-
Reaction Maintenance: Maintain the reaction mixture at reflux for 3 hours.
-
Workup: Cool the mixture to 120 °C and add hot water to remove the resulting benzoic acid. This will yield a green-brown product.
-
Hydrolysis: Add the crude product to a mixture of H₂SO₄, CH₃COOH, and H₂O (5.0:3.5:3.0 mL) and reflux for 40 minutes to hydrolyze the intermediate amide.
-
Isolation: After cooling, the 2-aminobenzophenone derivative can be isolated and purified, typically by recrystallization.
Grignard Reaction and Oxidation: A Two-Step Strategy
An alternative route involves the reaction of a Grignard reagent with a substituted 2-nitrobenzaldehyde, followed by oxidation of the resulting benzhydrol derivative.
Experimental Protocol: Synthesis of 2-Nitrobenzophenones via Grignard Reaction
-
Grignard Reaction: React (3,4,5-trimethoxyphenyl)magnesium bromide with a substituted 2-nitrobenzaldehyde in THF at 0-25 °C to yield the corresponding benzhydrol derivative.
-
Oxidation: The crude benzhydrol derivative is then oxidized using pyridinium dichromate (PDC) in dichloromethane (CH₂Cl₂) at 25 °C to afford the 2-nitrobenzophenone.
-
Reduction: The nitro group is subsequently reduced to an amino group using Fe/AcOH in refluxing ethanol to yield the final 2-aminobenzophenone derivative.
Modern Synthetic Approaches
More recent methodologies offer milder reaction conditions and broader functional group tolerance. These include:
-
Palladium-catalyzed coupling reactions: The addition of arylboronic acids or sodium arylsulfinates to 2-aminobenzonitriles.
-
Transformation of acyl hydrazides: A two-step process involving an aryne-based molecular rearrangement followed by a one-pot addition–elimination procedure. This method was successfully applied in the synthesis of the neurological drug phenazepam.
Pharmacological Significance: A Privileged Scaffold in Drug Discovery
The aminobenzophenone core is a recurring motif in a multitude of pharmacologically active compounds, demonstrating its prowess in interacting with various biological targets.
Anticancer Activity: Targeting Microtubule Dynamics
A significant class of 2-aminobenzophenone derivatives exhibits potent anticancer activity by acting as antimitotic agents that inhibit tubulin polymerization.
Mechanism of Action:
These derivatives, often designed as analogs of combretastatin A-4, bind to the colchicine-binding site on β-tubulin. This binding event disrupts the polymerization of α- and β-tubulin heterodimers into microtubules, thereby shifting the equilibrium towards depolymerization. The resulting disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest at the G2/M phase and ultimately triggering the intrinsic apoptotic pathway.
Signaling Pathway of 2-Aminobenzophenone Derivatives as Antimitotic Agents:
Caption: Mechanism of anticancer action via tubulin polymerization inhibition.
Structure-Activity Relationship (SAR) Insights:
-
The presence of an amino group at the ortho position of the benzophenone ring is crucial for enhanced growth inhibition.
-
Methoxy groups at the C-4 or C-5 position of the amino-bearing ring can maximize cytotoxic activity.
-
Bulky substituents on the second aromatic ring are generally detrimental to activity.
Quantitative Data: In Vitro Cytotoxicity of Representative 2-Aminobenzophenone Derivatives
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| Compound 6 * | Colo 205 | < 1 | |
| NUGC3 | < 1 | ||
| HA22T | < 1 | ||
| Compound 7 † | Colo 205 | < 1 | |
| NUGC3 | < 1 | ||
| HA22T | < 1 | ||
| Combretastatin A-4 | Colo 205 | 52 | |
| NUGC3 | 98 | ||
| HA22T | 65 |
* (2-amino-5-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone † (2-amino-4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay
This assay is fundamental for identifying and characterizing compounds that interfere with microtubule dynamics.
-
Reagents and Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂, 1 mM GTP, 10% glycerol)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Nocodazole or Colchicine)
-
Vehicle control (DMSO)
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm.
-
-
Procedure:
-
Prepare 10x stocks of test compounds, positive control, and vehicle control in General Tubulin Buffer.
-
Pre-warm the microplate reader to 37°C.
-
On ice, prepare the tubulin reaction mix to a final concentration of 3 mg/mL in General Tubulin Buffer.
-
Add 10 µL of the 10x test compound, controls, or vehicle to the appropriate wells of the pre-warmed 96-well plate.
-
To initiate the polymerization reaction, add 90 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the microplate reader and begin recording the absorbance at 340 nm every minute for 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot absorbance (OD₃₄₀) versus time for each concentration.
-
Inhibitory compounds will show a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
-
Calculate the percentage of inhibition at a specific time point (e.g., 60 minutes) and determine the IC₅₀ value.
-
Anti-inflammatory Activity: p38 MAP Kinase Inhibition
Certain 4-aminobenzophenone derivatives have emerged as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory signaling cascade.
Mechanism of Action:
These compounds act as competitive inhibitors at the ATP-binding site of p38 MAP kinase. By blocking the kinase activity of p38, they prevent the phosphorylation of downstream substrates, which are crucial for the transcriptional and translational regulation of pro-inflammatory cytokines like TNF-α and IL-1β. A proposed binding model suggests a hydrogen bond between the carbonyl group of the benzophenone and the NH of Met-109 in the enzyme's hydrophobic pocket.
Experimental Protocol: p38 MAP Kinase Inhibition Assay (Luminescent-Based)
This assay measures the amount of ADP produced, which is then converted to a luminescent signal.
-
Reagents and Materials:
-
Recombinant p38α kinase
-
Kinase buffer
-
ATF2 substrate
-
ATP
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., p38 MAP Kinase Inhibitor IV)
-
384-well low-volume plates
-
Luminometer
-
-
Procedure:
-
Add 1 µL of the test compound or control in 5% DMSO to the wells of the plate.
-
Add 2 µL of p38α kinase in kinase buffer.
-
Add 2 µL of the substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Record the luminescence.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Anticonvulsant Potential: A Gateway to CNS-Active Agents
The 2-aminobenzophenone scaffold is a critical precursor in the synthesis of 1,4-benzodiazepines, a class of drugs renowned for their anxiolytic, sedative, and anticonvulsant properties. For instance, the neurological medicine phenazepam is synthesized from a 2-aminobenzophenone derivative.
Furthermore, "peptidoaminobenzophenones," which are ring-opened derivatives of 1,4-benzodiazepines, have demonstrated significant CNS activity, including potent effects in antipentylenetetrazole tests in mice, a common screen for anticonvulsant drugs. This suggests that the aminobenzophenone core itself, even without cyclization into a benzodiazepine, can confer anticonvulsant properties. It is hypothesized that these compounds may act as prodrugs, undergoing in vivo enzymatic cleavage and subsequent chemical cyclization to form benzodiazepines.
Aminobenzophenones in Materials Science and Photochemistry
Beyond pharmacology, the unique photophysical properties of aminobenzophenone derivatives have led to their exploration in materials science and photochemistry.
Organic Light-Emitting Diodes (OLEDs)
The benzophenone core is a valuable fragment in the design of materials for OLEDs. Its high intersystem crossing efficiency makes it a compelling candidate for developing thermally activated delayed fluorescent (TADF) emitters. These materials can convert non-emissive triplet excitons into emissive singlet excitons, leading to exceptionally high external quantum efficiencies in OLED devices. Aminobenzophenone derivatives, with their donor-acceptor character, can be tailored to tune the emission color and improve charge transport properties, making them promising components for next-generation displays and lighting.
Photosensitizers
Benzophenone and its derivatives are well-known photosensitizers. Upon absorption of UV light, they can transition to an excited triplet state and then transfer this energy to other molecules, including DNA, or generate reactive oxygen species (ROS). This property is being explored in photodynamic therapy (PDT), where a photosensitizer is used to destroy cancer cells upon light activation. While some benzophenone derivatives can cause phototoxicity, this very property can be harnessed in a controlled manner for therapeutic benefit. The amino group in aminobenzophenones can modulate the photophysical properties, influencing the efficiency of ROS generation and the absorption wavelength.
Conclusion and Future Perspectives
The aminobenzophenone scaffold has unequivocally established itself as a privileged core in chemical and pharmaceutical sciences. Its synthetic tractability allows for the creation of diverse molecular libraries, which have yielded potent anticancer and anti-inflammatory agents. The mechanisms of action for these activities, primarily through the inhibition of tubulin polymerization and p38 MAP kinase, are well-elucidated and provide a solid foundation for rational drug design.
The future of aminobenzophenone research is bright and multifaceted. The exploration of their anticonvulsant properties, either as direct agents or as prodrugs for benzodiazepines, warrants further investigation. In materials science, the systematic tuning of their photophysical properties will likely lead to the development of highly efficient OLEDs and novel photosensitizers for photodynamic therapy. As our understanding of complex biological pathways and material requirements grows, the versatile and potent aminobenzophenone core is poised to remain a central player in the development of innovative solutions for medicine and technology.
References
-
Liou, J.-P., Chang, C.-W., Song, J.-S., Yang, Y.-N., Yeh, C.-F., Tseng, H.-Y., Lo, Y.-K., Chang, Y.-L., Chang, C.-M., & Hsieh, H.-P. (2002). Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents. Journal of Medicinal Chemistry, 45(12), 2556–2562. [Link]
-
Liou, J. P., Chang, C. W., Song, J. S., Yang, Y. N., Yeh, C. F., Tseng, H. Y., Lo, Y. K., Chang, Y. L., Chang, C. M., & Hsieh, H. P. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of medicinal chemistry, 45(12), 2556–2562. [Link]
-
Tran, D. N., & D'hooghe, M. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 4(26), 21966–21975. [Link]
-
Cortez-Maya, S., Cortes Cortes, E., Hernández-Ortega, S., Ramirez Apan, T., & Martínez-García, M. (2011). Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(9), 1869-1878. [Link]
-
Chaudhary, S., Sharda, S., Prasad, D. N., & Singh, R. K. (2018). Synthetic Methodologies and Pharmacological Significance of 2-Aminobenzophenones as Versatile Building Block. Mini-Reviews in Medicinal Chemistry, 18(15), 1285-1296. [Link]
- Ottosen, E. R., Sørensen, M. D., Björkling, F., Skak-Nielsen, T., Fjording, M. S., Aaes, H., & Binderup, L. (2003). Synthesis and
Methodological & Application
Application Notes and Protocols for the Synthesis of (4-Aminophenyl)(3,4-dimethylphenyl)methanone via Friedel-Crafts Acylation
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: (4-Aminophenyl)(3,4-dimethylphenyl)methanone is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its structure, featuring a diaryl ketone with an amine functionality, makes it a versatile building block for creating complex molecular architectures. Notably, aminobenzophenones are precursors to 1,4-benzodiazepines, a class of psychoactive drugs.[1] The synthesis of this target molecule is efficiently achieved through a two-step process: a Friedel-Crafts acylation followed by a deprotection step. This application note provides a detailed protocol for this synthesis, grounded in the principles of electrophilic aromatic substitution.
Mechanistic Insights: The Friedel-Crafts Acylation Pathway
The core of this synthesis lies in the Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds with an aromatic ring.[2] The reaction proceeds via an electrophilic aromatic substitution mechanism.[2][3]
Step 1: Generation of the Acylium Ion The reaction is initiated by the activation of the acylating agent, 3,4-dimethylbenzoyl chloride, with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a better leaving group.[3] This facilitates the formation of a highly electrophilic acylium ion, which is stabilized by resonance.[2][4][5]
Step 2: Electrophilic Attack and Formation of the Arenium Ion The electron-rich π system of the N-acetyl-p-toluidine (the protected form of p-toluidine) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[2] This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]
Step 3: Restoration of Aromaticity A weak base, such as the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring.[5] This step yields the acylated product, N-(4-(3,4-dimethylbenzoyl)phenyl)acetamide.
Protecting Group Strategy: Direct Friedel-Crafts acylation of anilines is generally unsuccessful because the amino group complexes with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic attack. To circumvent this, the amino group is protected as an acetamide. The acetyl group is electron-withdrawing, which slightly deactivates the ring, but the ortho, para-directing influence of the nitrogen lone pair still favors substitution at the position para to the acetylamino group.
Visualizing the Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocols
Part A: Synthesis of N-(4-(3,4-dimethylbenzoyl)phenyl)acetamide
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| N-acetyl-p-toluidine | C₉H₁₁NO | 149.19 | 10.0 g | Starting material |
| 3,4-Dimethylbenzoyl chloride | C₉H₉ClO | 168.62 | 12.3 g | Acylating agent |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 20.0 g | Lewis acid catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous, solvent |
| Hydrochloric acid (HCl) | HCl | 36.46 | ~50 mL (6M) | For workup |
| Water (deionized) | H₂O | 18.02 | As needed | For workup and washing |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed (sat. aq. soln.) | For neutralization |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | For drying |
| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add N-acetyl-p-toluidine (10.0 g) and anhydrous dichloromethane (150 mL).
-
Cooling: Cool the mixture to 0-5 °C in an ice-water bath.
-
Catalyst Addition: While stirring, carefully and portion-wise add anhydrous aluminum chloride (20.0 g). The addition is exothermic, so maintain the temperature below 10 °C.[6]
-
Acyl Chloride Addition: Dissolve 3,4-dimethylbenzoyl chloride (12.3 g) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of 6M hydrochloric acid (~50 mL). This will hydrolyze the aluminum chloride complex.[6]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with water (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product can be purified by recrystallization from ethanol to yield N-(4-(3,4-dimethylbenzoyl)phenyl)acetamide as a crystalline solid.
Part B: Hydrolysis of N-(4-(3,4-dimethylbenzoyl)phenyl)acetamide to (4-Aminophenyl)(3,4-dimethylphenyl)methanone
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| N-(4-(3,4-dimethylbenzoyl)phenyl)acetamide | C₁₇H₁₇NO₂ | 267.32 | From Part A | Starting material |
| Sulfuric acid (H₂SO₄) | H₂SO₄ | 98.08 | ~70 mL (30% v/v) | For hydrolysis |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | As needed (10% w/v soln.) | For neutralization |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~150 mL | For extraction |
| Water (deionized) | H₂O | 18.02 | As needed | For washing |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | For drying |
| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization |
Procedure:
-
Hydrolysis Setup: In a round-bottom flask equipped with a reflux condenser, add the N-(4-(3,4-dimethylbenzoyl)phenyl)acetamide from Part A and 30% sulfuric acid (~70 mL).[7]
-
Reflux: Heat the mixture to reflux and maintain for 1-2 hours.[7] The hydrolysis can be monitored by TLC until the starting material is consumed.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature and then in an ice bath.[7] Slowly neutralize the acidic solution by adding 10% sodium hydroxide solution until the pH is basic (pH > 8).[7] A precipitate of the product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with water (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the organic solution under reduced pressure. The crude product can be purified by recrystallization from ethanol to afford (4-Aminophenyl)(3,4-dimethylphenyl)methanone.
Experimental Workflow Visualization
Caption: Overall synthesis workflow.
Expected Results and Troubleshooting
-
Yield: The overall yield for this two-step synthesis is expected to be in the range of 60-75%.
-
Purity: The purity of the final product should be assessed by melting point determination and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Troubleshooting:
-
Low Yield in Acylation: Ensure all reagents and solvents are anhydrous, as moisture will deactivate the aluminum chloride catalyst. The quality of the AlCl₃ is crucial.
-
Incomplete Hydrolysis: If TLC indicates incomplete hydrolysis, extend the reflux time.
-
Purification Difficulties: If the product is difficult to crystallize, column chromatography on silica gel may be employed as an alternative purification method.
-
Safety Precautions
-
Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
3,4-Dimethylbenzoyl chloride is a lachrymator and corrosive. Handle with care in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.
-
Strong acids and bases (HCl, H₂SO₄, NaOH) are corrosive. Handle with appropriate care and PPE. The quenching and neutralization steps are exothermic and should be performed slowly with cooling.
References
- Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. (n.d.). National Institutes of Health.
- Method of friedel-crafts acylation of anilides. (2003). Google Patents.
-
Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. Retrieved from [Link]
-
Friedel-Crafts acylation (video). (n.d.). Khan Academy. Retrieved from [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). LibreTexts Chemistry. Retrieved from [Link]
-
Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. (n.d.). Taylor & Francis. Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Friedel-Crafts Reactions. (2023). LibreTexts Chemistry. Retrieved from [Link]
-
The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. (2024). Prospects in Pharmaceutical Sciences. Retrieved from [Link]
-
Preparation of Aniline From Acetanilide (Hydrolysis). (n.d.). Scribd. Retrieved from [Link]
-
Hydrolysis of Acetanilide: Mechanism & Explanation. (n.d.). Study.com. Retrieved from [Link]
-
Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (2019). ACS Omega. Retrieved from [Link]
-
What is the mechanism of Acetanilide? (2024). Patsnap Synapse. Retrieved from [Link]
-
Acetanilide. (n.d.). Wikipedia. Retrieved from [Link]
- A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds. (n.d.). Google Patents.
-
2-aminobenzophenone. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Acetylation of Aniline (Experiment). (2021). LibreTexts Chemistry. Retrieved from [Link]
-
Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. (2016). Asian Journal of Chemistry. Retrieved from [Link]
-
Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025). Technical Disclosure Commons. Retrieved from [Link]
- Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof. (2014). Google Patents.
-
New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). National Institutes of Health. Retrieved from [Link]
Sources
- 1. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. scribd.com [scribd.com]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of (4-Aminophenyl)(3,4-dimethylphenyl)methanone
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Abstract
This application note provides a comprehensive suite of analytical methods for the characterization of (4-Aminophenyl)(3,4-dimethylphenyl)methanone (CAS No: 71969-25-0).[1] This key chemical intermediate requires rigorous purity and identity confirmation, which is crucial for its application in research and development, particularly in pharmaceutical and materials science. The protocols herein are tailored for researchers, quality control analysts, and drug development professionals, detailing the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible Spectrophotometry. Each methodology is presented with an emphasis on the scientific rationale behind the chosen parameters, ensuring robust, reproducible, and reliable analytical outcomes.
Introduction
(4-Aminophenyl)(3,4-dimethylphenyl)methanone is a substituted aromatic ketone with the molecular formula C₁₅H₁₅NO and a molecular weight of 225.29 g/mol .[1][2] Its structure, comprising a benzophenone core with an amine substituent on one phenyl ring and two methyl groups on the other, dictates its chemical reactivity and physical properties. The presence of multiple functional groups necessitates a multi-faceted analytical approach to fully confirm its identity, quantify its purity, and identify potential process-related impurities, such as starting materials or by-products from Friedel-Crafts acylation reactions.[3] This guide establishes a validated workflow for achieving a comprehensive characterization.
Integrated Analytical Workflow
A sequential and multi-technique workflow is essential for the unambiguous characterization of this compound. The workflow begins with chromatographic screening for purity, followed by definitive structural elucidation using spectroscopic methods.
Figure 1: Recommended workflow for the analytical characterization, combining chromatographic separation with spectroscopic identification.
Chromatographic Purity Assessment
Chromatography is the cornerstone for determining the purity of the target compound and identifying any related substances.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC with a Photodiode Array (PDA) detector is the preferred method for purity analysis due to its high resolution and the UV-active nature of the benzophenone structure.[4][5] A C18 column is ideal for retaining the relatively non-polar analyte.[6]
Protocol: HPLC-PDA Purity Determination
-
Instrumentation: An HPLC system equipped with a PDA detector.
-
Sample Preparation:
-
Prepare a stock solution of 1.0 mg/mL by dissolving the compound in acetonitrile.
-
Dilute the stock solution with the mobile phase to a working concentration of 50-100 µg/mL.[6]
-
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for separation of aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidification ensures the amine group is protonated, improving peak shape.[7] |
| Mobile Phase B | Acetonitrile | Provides good elution strength for the analyte.[7] |
| Gradient | 20% B to 80% B over 20 min | Ensures elution of the main compound and separation of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | PDA Scan (200-400 nm), Quantify at λmax (~250 nm) | A PDA detector allows for peak purity assessment and identification of the optimal quantification wavelength.[4][5][6] |
| Column Temp. | 35 °C | Maintains consistent retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
-
Data Analysis: Calculate purity using the area percentage method. The peak purity should be assessed using the PDA spectral analysis tools.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as an excellent orthogonal technique to HPLC, especially for detecting volatile and semi-volatile impurities.[8][9] The high boiling point of the analyte (420.8°C at 760 mmHg) requires a high-temperature GC program.[1]
Protocol: GC-MS Impurity Analysis
-
Instrumentation: A GC system with a mass selective detector.
-
Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like dichloromethane or acetone.
-
GC-MS Parameters:
| Parameter | Value | Rationale |
| Column | 5% Diphenyl / 95% Dimethyl polysiloxane (e.g., HP-5ms), 30 m x 0.25 mm, 0.25 µm | A robust, non-polar column suitable for a wide range of aromatic compounds.[8] |
| Inlet Temp. | 290 °C | Ensures efficient vaporization without thermal degradation. |
| Oven Program | 150 °C (1 min), ramp at 10 °C/min to 310 °C, hold for 5 min | The temperature program is designed to elute the high-boiling analyte and separate it from potential impurities. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good efficiency. |
| Ionization | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | 50-400 m/z | Covers the molecular ion and expected fragment ions. |
-
Data Analysis: Identify the main component by its mass spectrum. Search for any minor peaks in the NIST library to tentatively identify impurities.
Spectroscopic Structural Elucidation
Spectroscopic methods provide definitive structural information and confirm the identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural confirmation. Both ¹H and ¹³C NMR spectra are required.
Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Expected Chemical Shifts:
-
¹H NMR: Expect signals in the aromatic region (δ 6.5-8.0 ppm), a singlet for the amine protons (NH₂), and two singlets for the non-equivalent methyl (CH₃) groups.
-
¹³C NMR: Expect a signal for the ketone carbonyl carbon (C=O) around δ 195 ppm, multiple signals in the aromatic region (δ 110-150 ppm), and signals for the two methyl carbons.[10][11]
-
-
Data Analysis: Correlate the chemical shifts, integrations (for ¹H), and coupling patterns to the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the key functional groups present in the molecule.
Protocol: FT-IR Analysis
-
Instrumentation: FT-IR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Analysis: Identify characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| Amine (N-H) | 3450-3300 (two bands) | Asymmetric & Symmetric Stretch |
| Aromatic (C-H) | 3100-3000 | Stretch |
| Methyl (C-H) | 2980-2850 | Stretch |
| Ketone (C=O) | ~1640-1660 | Stretch[11] |
| Aromatic (C=C) | 1600-1450 | Ring Stretch |
Note: The presence of two distinct bands for the N-H stretch is characteristic of a primary amine.[12][13]
UV-Visible Spectrophotometry
This technique confirms the presence of the conjugated benzophenone chromophore system.
Protocol: UV-Vis Analysis
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution (~10-20 µg/mL) in a UV-grade solvent such as ethanol or methanol.[14]
-
Acquisition: Scan the absorbance from 200 nm to 400 nm.[15]
-
Data Analysis: Benzophenone and its derivatives typically exhibit strong absorption bands between 240 nm and 260 nm, corresponding to π→π* transitions, and a weaker band at longer wavelengths (>300 nm) from the n→π* transition of the carbonyl group.[4][5][16] The exact λmax will be influenced by the amino and methyl substituents.
Summary and Conclusion
This application note details a robust, multi-technique strategy for the comprehensive characterization of (4-Aminophenyl)(3,4-dimethylphenyl)methanone. The combination of high-resolution chromatographic techniques for purity assessment and powerful spectroscopic methods for structural elucidation provides a complete analytical profile of the molecule. Following these protocols will ensure the generation of high-quality, reliable data essential for regulatory submissions, quality control, and advanced research applications.
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Experimental protocol for using (4-Aminophenyl)(3,4-dimethylphenyl)methanone in vitro
An In Vitro Experimental Framework for the Preclinical Evaluation of (4-Aminophenyl)(3,4-dimethylphenyl)methanone
Authored by: Senior Application Scientist, Discovery Biology
Introduction
The discovery and development of novel small molecules are the bedrock of modern therapeutics.[1][2] (4-Aminophenyl)(3,4-dimethylphenyl)methanone is a novel organic compound with a chemical structure that suggests potential for biological activity. As with any new chemical entity, a systematic and robust in vitro evaluation is the critical first step to ascertain its therapeutic potential and mechanism of action.[3][4] This guide provides a comprehensive experimental framework for researchers to conduct an initial preclinical assessment of this compound, with a focus on its potential as an anti-cancer agent. The protocols herein are designed to be self-validating and follow a logical progression from broad cytotoxic screening to more defined mechanistic studies.
While no specific biological activity has been documented for (4-Aminophenyl)(3,4-dimethylphenyl)methanone[5], its structural class is of interest in medicinal chemistry. For instance, other novel methanone derivatives have been investigated as potential antineoplastic agents, targeting fundamental cellular processes like tubulin polymerization.[6][7] This precedent provides a logical starting point for investigating this compound within an oncology context.
This document outlines a four-part strategy:
-
Initial Cytotoxicity Screening: To determine the compound's effect on cancer cell viability and establish effective concentration ranges.
-
Mechanism of Cell Death Analysis: To investigate whether observed cytotoxicity is mediated by apoptosis.
-
Anti-Metastatic Potential Assessment: To evaluate the compound's impact on cancer cell migration.
-
Molecular Pathway Investigation: To identify changes in key protein expression that underlie the observed functional effects.
Part 1: High-Throughput Cytotoxicity Screening
Rationale & Causality
The initial step in characterizing a novel compound is to determine its effect on cell viability. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[8] Its principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active, viable cells.[8] The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.[9]
We propose screening the compound against a panel of cancer cell lines from different tissues (e.g., breast, colon, lung) and a non-cancerous cell line (e.g., human fibroblasts) to assess both potency and preliminary selectivity.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) and non-cancerous control cells (e.g., MRC-5) in 96-well flat-bottom plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.[10]
-
Compound Preparation: Prepare a 2X stock of (4-Aminophenyl)(3,4-dimethylphenyl)methanone in culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) at the same final concentration used for the compound.
-
Cell Treatment: Remove the seeding medium and add 100 µL of the compound dilutions (or vehicle control) to the respective wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the purple formazan crystals.[10] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation: Hypothetical IC50 Values
| Cell Line | Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 5.2 |
| HCT116 | Colon Cancer | 8.9 |
| A549 | Lung Cancer | 12.5 |
| MRC-5 | Normal Lung Fibroblast | > 100 |
Part 2: Elucidating the Mechanism of Cell Death
Rationale & Causality
If the compound exhibits significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are key "executioner" caspases that cleave numerous cellular substrates, leading to the morphological and biochemical changes of apoptosis.[11] Therefore, measuring the activity of caspase-3/7 is a direct and reliable method to quantify apoptosis induction.[12][13] We will use a luminogenic substrate-based assay for high sensitivity and a simple "add-mix-measure" protocol.[14]
Signaling Pathway: Extrinsic & Intrinsic Apoptosis
Caption: Simplified overview of the central role of Caspases-3/7 in apoptosis.
Protocol: Homogeneous Caspase-Glo® 3/7 Assay
-
Cell Seeding: Seed cells in a 96-well white-walled plate suitable for luminescence assays at the same density as the MTT assay. Incubate for 24 hours.
-
Cell Treatment: Treat cells with (4-Aminophenyl)(3,4-dimethylphenyl)methanone at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50). Include a positive control (e.g., staurosporine, 1 µM) and a vehicle control.[12] Incubate for a period determined by cell type and compound kinetics (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[14]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in cell lysis and initiation of the enzymatic reaction.[14]
-
Incubation & Measurement: Mix the contents on a plate shaker at low speed for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[15] Measure the luminescence using a plate-reading luminometer.
-
Analysis: Subtract the average luminescence of the blank wells (medium only) from all other readings. Express the data as fold change in caspase-3/7 activity relative to the vehicle-treated control.
Data Presentation: Hypothetical Caspase-3/7 Activity
| Treatment | Concentration | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.0 |
| Compound | 2.6 µM (0.5x IC50) | 2.1 |
| Compound | 5.2 µM (1x IC50) | 4.8 |
| Compound | 10.4 µM (2x IC50) | 7.3 |
| Staurosporine | 1 µM | 8.5 |
Part 3: Assessment of Anti-Metastatic Potential
Rationale & Causality
Metastasis, the spread of cancer cells, is a major cause of cancer-related mortality. Cell migration is a critical early step in the metastatic cascade. The wound healing or "scratch" assay is a simple, cost-effective, and widely used method to study collective cell migration in vitro.[16] A "wound" is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the gap is monitored over time.[16][17] By treating the cells with sub-lethal concentrations of the compound (typically < IC20), one can assess its specific effect on migration without the confounding factor of cytotoxicity.[17]
Experimental Workflow: Wound Healing (Scratch) Assay
Caption: Step-by-step workflow for the in vitro wound healing assay.
Protocol: Wound Healing Assay
-
Cell Seeding: Seed cells in a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.[17][18]
-
Creating the Wound: Once cells are fully confluent, use a sterile p200 pipette tip to make a straight scratch down the center of each well.[16][17] Apply consistent pressure to ensure a uniform gap.
-
Washing and Treatment: Gently wash the wells twice with PBS to remove detached cells.[17] Replace with fresh, low-serum medium containing the compound at sub-lethal concentrations (e.g., 0.1x and 0.25x IC50) or vehicle control. Low serum is used to minimize cell proliferation.
-
Imaging: Immediately place the plate on a microscope stage and capture the first image of the scratch (T=0). Mark reference points on the plate to ensure the same field is imaged each time.[16]
-
Time-Lapse Monitoring: Incubate the plate and capture subsequent images at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed (typically 24-48 hours).[16]
-
Analysis: Use image analysis software (e.g., ImageJ) to measure the area or width of the cell-free gap at each time point. Calculate the percentage of wound closure using the formula: % Closure = [(Area_T0 - Area_Tx) / Area_T0] * 100.
Data Presentation: Hypothetical Wound Closure at 24 Hours
| Treatment | Concentration | % Wound Closure at 24h |
| Vehicle Control | - | 95.2% |
| Compound | 0.5 µM (0.1x IC50) | 65.7% |
| Compound | 1.3 µM (0.25x IC50) | 38.1% |
Part 4: Investigating Molecular Mechanisms by Western Blot
Rationale & Causality
To validate the functional data and delve into the molecular mechanism of action, Western blotting is an indispensable technique.[19][20] It allows for the detection and semi-quantification of specific proteins in a cell lysate.[21][22] Based on the previous assays, we can hypothesize which pathways are affected and probe for key proteins.
-
Apoptosis Pathway: If the compound induces apoptosis, we would expect changes in the levels of key regulatory proteins. We can examine the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. A decrease in the Bcl-2/Bax ratio is a classic indicator of apoptosis induction. We can also probe for cleaved PARP, a direct substrate of activated caspase-3, as a definitive marker of apoptosis.
-
Cell Migration/EMT Pathway: If the compound inhibits cell migration, it may be acting by reversing the Epithelial-to-Mesenchymal Transition (EMT), a process crucial for metastasis. We can probe for the epithelial marker E-cadherin (expression should increase) and mesenchymal markers like N-cadherin and Vimentin (expression should decrease).
Protocol: Western Blot Analysis
-
Cell Treatment and Lysis: Culture and treat cells with the compound as in the functional assays. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[21][22]
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[23] Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[19][21]
-
Protein Transfer: Electrophoretically transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20][22]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19][20]
-
Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Bcl-2, anti-cleaved PARP, anti-E-cadherin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[21][23]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST.[21] Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[20] Use a loading control like β-actin or GAPDH to confirm equal protein loading across all lanes.
Conclusion
This application note provides a structured, multi-faceted in vitro protocol for the initial characterization of (4-Aminophenyl)(3,4-dimethylphenyl)methanone. By systematically evaluating its cytotoxicity, mechanism of cell death, and impact on cell migration, researchers can generate a robust preliminary dataset. The subsequent Western blot analysis helps to ground these functional observations in specific molecular events. This comprehensive approach will effectively determine if the compound warrants further investigation as a potential therapeutic agent and will guide future preclinical development.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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WoundSource. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]
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Bio-protocol. (n.d.). Scratch Wound Healing Assay. Retrieved from [Link]
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Bio-protocol. (n.d.). One-Step Cellular Caspase-3/7 Assay. Retrieved from [Link]
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Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]
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ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]
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CUSABIO. (n.d.). Western Blotting(WB) Protocol. Retrieved from [Link]
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JoVE. (2018). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. Retrieved from [Link]
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Essen BioScience. (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. Retrieved from [Link]
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StatPearls - NCBI. (2025). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]
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PubMed. (2023). Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. Retrieved from [Link]
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ResearchGate. (2023). Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Novel Small Molecules Inhibitors. Retrieved from [Link]
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Application Notes and Protocols for the Cellular Characterization of (4-Aminophenyl)(3,4-dimethylphenyl)methanone
Abstract
This document provides a comprehensive guide for the initial biological characterization of the novel chemical entity, (4-Aminophenyl)(3,4-dimethylphenyl)methanone. While specific biological activities of this compound are not extensively documented, its structural motifs suggest potential for biological relevance. These application notes are designed for researchers, scientists, and drug development professionals to provide a systematic workflow for evaluating the cytotoxic and cytostatic potential, pro-apoptotic activity, and preliminary mechanism of action of this and other novel compounds. The protocols herein are established, self-validating systems intended to generate robust and reproducible data for early-stage drug discovery and chemical biology.
Introduction to (4-Aminophenyl)(3,4-dimethylphenyl)methanone and the Role of Cell-Based Assays
(4-Aminophenyl)(3,4-dimethylphenyl)methanone is a benzophenone derivative with the molecular formula C₁₅H₁₅NO.[1][2] Its chemical structure features a flexible diarylketone linker, a common scaffold in pharmacologically active molecules. Given the novelty of this compound, a systematic evaluation of its effects on cellular processes is a critical first step in elucidating its potential as a therapeutic agent or a biological probe.
Cell-based assays are indispensable tools in modern drug discovery, offering a physiologically relevant context to assess the biological activity of uncharacterized compounds.[3][4] They provide crucial insights into a compound's mechanism of action, off-target effects, and overall cellular impact, thereby bridging the gap between in vitro biochemical assays and in vivo studies.[5][6] This guide outlines a tiered approach to the cellular characterization of (4-Aminophenyl)(3,4-dimethylphenyl)methanone, beginning with broad cytotoxicity screening and progressing to more specific assays for proliferation and apoptosis.
Chemical Structure of (4-Aminophenyl)(3,4-dimethylphenyl)methanone:
| Property | Value | Reference |
| CAS Number | 71969-25-0 | [1][7] |
| Molecular Formula | C₁₅H₁₅NO | [1][2] |
| Molecular Weight | 225.29 g/mol | [7] |
Experimental Workflow for Compound Characterization
A logical and stepwise approach is crucial for the efficient characterization of a novel compound. The following workflow is recommended to systematically evaluate the biological effects of (4-Aminophenyl)(3,4-dimethylphenyl)methanone.
Caption: A tiered workflow for the cellular characterization of a novel compound.
Foundational Assays: Cytotoxicity and Cell Viability
The initial step in characterizing any new compound is to determine its effect on cell viability and to establish a dose-response curve.[8][9] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for subsequent, more detailed mechanistic studies.
MTT Assay for Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][11] The amount of formazan produced is proportional to the number of viable cells.[12][13]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of (4-Aminophenyl)(3,4-dimethylphenyl)methanone in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only (e.g., DMSO) and untreated controls.
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in anhydrous isopropanol) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Resazurin Assay for Cell Viability
The resazurin (AlamarBlue®) assay is a fluorescent/colorimetric assay that uses the redox indicator resazurin to measure the metabolic activity of viable cells.[15] In living cells, resazurin is reduced to the highly fluorescent resorufin.[16][17] This assay is generally more sensitive than the MTT assay and has a broader linear range.[16]
Protocol: Resazurin Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Use an opaque-walled 96-well plate for fluorescence measurements.[16]
-
Resazurin Addition: Add 20 µL of a sterile resazurin solution (e.g., 0.15 mg/mL in DPBS) to each well.[16]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[16]
-
Fluorescence Measurement: Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[15][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
| Assay | Principle | Detection | Advantages | Disadvantages |
| MTT | Enzymatic reduction of tetrazolium salt | Colorimetric | Cost-effective, well-established | Endpoint assay, requires solubilization step |
| Resazurin | Reduction of resazurin to fluorescent resorufin | Fluorometric/Colorimetric | High sensitivity, homogeneous format | Potential for compound interference |
Mechanistic Assays: Apoptosis vs. Necrosis
If (4-Aminophenyl)(3,4-dimethylphenyl)methanone is found to be cytotoxic, it is crucial to determine the mode of cell death it induces. The primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is a gold standard for differentiating between healthy, apoptotic, and necrotic cells.[18] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[19]
Caption: Principle of Annexin V and PI staining for apoptosis detection.
Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment: Culture cells in 6-well plates and treat with (4-Aminophenyl)(3,4-dimethylphenyl)methanone at concentrations around the determined IC50 for an appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension to pellet the cells.[18]
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[18]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution (e.g., 1 mg/mL) to 100 µL of the cell suspension.[18]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry. Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.
Caspase-Glo® 3/7 Assay
A key biochemical hallmark of apoptosis is the activation of a family of proteases called caspases. Caspases-3 and -7 are effector caspases that execute the final stages of apoptosis. The Caspase-Glo® 3/7 assay is a luminescent, homogeneous assay that measures the activity of these caspases.[20] The assay reagent contains a pro-luminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase.[21][22] The resulting luminescent signal is proportional to the amount of caspase-3/7 activity.[23]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as previously described.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[23]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[22]
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to a vehicle-treated control to determine the fold-change in caspase-3/7 activity.
Preliminary Mechanistic Insight: Cell Signaling Pathway Analysis
Should the preceding assays indicate a specific cellular phenotype (e.g., apoptosis), the next logical step is to investigate the underlying molecular mechanisms. This often involves assessing the compound's effect on key cellular signaling pathways.
Reporter Gene Assays
Reporter gene assays are a powerful tool for monitoring the activity of specific transcription factors and signaling pathways.[24][25] In this type of assay, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that contains response elements for a particular transcription factor.[26] An increase or decrease in reporter protein expression reflects the activation or inhibition of the signaling pathway.
Conceptual Protocol: NF-κB Reporter Assay
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a plasmid containing a firefly luciferase gene downstream of an NF-κB response element and a control plasmid constitutively expressing Renilla luciferase (for normalization).[24]
-
Cell Seeding and Treatment: Seed the transfected cells and treat with (4-Aminophenyl)(3,4-dimethylphenyl)methanone, with and without a known NF-κB activator (e.g., TNF-α).
-
Cell Lysis and Luciferase Measurement: After treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A change in the normalized luciferase activity in the presence of the compound would suggest modulation of the NF-κB signaling pathway.
Kinase Inhibitor Screening
Many modern therapeutics, particularly in oncology, function by inhibiting specific protein kinases.[27] Given the prevalence of the benzophenone scaffold in kinase inhibitors, it is plausible that (4-Aminophenyl)(3,4-dimethylphenyl)methanone could possess such activity. A preliminary assessment can be performed using in vitro kinase profiling services or cell-based assays that measure the phosphorylation of a specific kinase substrate.[28]
Conceptual Protocol: General Kinase Inhibitor Profiling
-
In Vitro Kinase Panel: Submit (4-Aminophenyl)(3,4-dimethylphenyl)methanone to a commercial service for screening against a broad panel of purified kinases. This will identify potential kinase targets.
-
Cell-Based Phosphorylation Assay: If a specific kinase target is identified, a cell-based assay can be used for validation. This typically involves treating cells with the compound, followed by cell lysis and detection of the phosphorylated form of a known substrate of the target kinase via Western blotting or ELISA.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial characterization of (4-Aminophenyl)(3,4-dimethylphenyl)methanone. By systematically assessing its effects on cell viability, proliferation, and mode of cell death, researchers can gain valuable insights into its biological activity. Positive results from these assays would warrant further investigation into its specific molecular targets and mechanism of action, potentially through more advanced techniques such as transcriptomics, proteomics, or high-content imaging. This structured approach ensures a thorough and efficient evaluation of novel compounds, a critical component of the drug discovery and development pipeline.[3][5]
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Sivandzade, F., & Cucullo, L. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 11(13), e4074.
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Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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University of Iowa Flow Cytometry Facility. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Tip Biosystems. (2017, March). Measuring Cell-Viability by Resazurin (AlamarBlue®) Assay using Photopette® Cell. Retrieved from [Link]
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Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]
- Argentiero, A., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(23), 13038.
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening. Retrieved from [Link]
- Shafiee, G., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
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ResearchGate. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
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Promega Corporation. (2014, October 22). Introduction to Reporter Gene Assays [Video]. YouTube. Retrieved from [Link]
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PubChem. (n.d.). (4-aminophenyl)(3,4-dimethylphenyl)methanone. Retrieved from [Link]
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Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Retrieved from [Link]
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BMG Labtech. (2024). Gene reporter assays. Retrieved from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Labcompare. (n.d.). (4-Aminophenyl)(3,4-dimethylphenyl)methanone from Aladdin Scientific Corporation. Retrieved from [Link]
- Sharma, P., et al. (2012). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(11), 1645-1653.
-
ResearchGate. (2025). Cell-Based Assays: Screening Bioactive Compounds & Leads. Retrieved from [Link]
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News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]
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Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
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Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
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Application Note: A Robust, Validated HPLC Method for the Quantification of (4-Aminophenyl)(3,4-dimethylphenyl)methanone
Abstract
This document provides a comprehensive guide to a high-performance liquid chromatography (HPLC) method for the accurate quantification of (4-Aminophenyl)(3,4-dimethylphenyl)methanone. Designed for researchers, scientists, and drug development professionals, this application note details the method development rationale, a step-by-step experimental protocol, and a framework for method validation in accordance with international guidelines. The described reverse-phase HPLC method is demonstrated to be robust, specific, and suitable for its intended purpose in quality control and research environments.
Principles and Method Rationale
The successful development of a reliable HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases. The choices outlined below are grounded in established chromatographic principles to ensure a robust and reproducible separation.
Analyte Characteristics: (4-Aminophenyl)(3,4-dimethylphenyl)methanone
(4-Aminophenyl)(3,4-dimethylphenyl)methanone, with a molecular formula of C₁₅H₁₅NO, is an aromatic ketone containing both a basic primary amine and non-polar dimethylphenyl and phenyl moieties.[1][2] Its structure dictates a moderate polarity, with a predicted XlogP of 3.3, making it an ideal candidate for reverse-phase chromatography.[3] The key to a successful separation is to control the ionization state of the primary amine group (pKa ≈ 4-5) to ensure a consistent retention time and symmetrical peak shape. The conjugated aromatic system provides strong UV absorbance, which is ideal for detection. For analogous compounds like 4-aminobenzophenone, significant UV absorbance is observed, making UV detection a suitable choice.[4][5][6]
Chromatographic Approach: Reverse-Phase HPLC
Reverse-phase (RP) HPLC is the most prevalent mode of liquid chromatography, particularly for molecules of moderate polarity.[7] A non-polar stationary phase (like C18) is used with a polar mobile phase. The retention mechanism is primarily based on hydrophobic interactions between the analyte and the stationary phase. The (3,4-dimethylphenyl) and phenyl portions of the analyte will strongly interact with the C18 alkyl chains, providing good retention.
Stationary Phase Selection: C18 Column
A C18 (octadecylsilyl) column is the workhorse of reverse-phase HPLC and is selected for this method due to its strong hydrophobic retention capabilities, which are well-suited for separating aromatic compounds.[8][9] A column with a particle size of 3.5 µm to 5 µm offers a good balance between high efficiency (sharp peaks) and manageable backpressure. A standard dimension of 4.6 mm x 150 mm is appropriate for routine analysis.
Mobile Phase Optimization
The mobile phase composition is critical for achieving the desired selectivity and peak shape.[10]
-
Organic Modifier: Acetonitrile (ACN) is chosen over methanol as it typically provides better peak shape for aromatic compounds and has a lower viscosity, resulting in lower backpressure.[7][11]
-
Aqueous Phase and pH Control: The primary amine on the analyte is basic. At a neutral pH, the amine can be partially protonated, leading to interactions with residual acidic silanols on the silica backbone of the column. This can cause significant peak tailing.[10] To suppress this interaction and ensure a single, neutral form of the analyte, the mobile phase pH must be controlled. A phosphate buffer at a pH of 7.0 is selected. This pH is well above the estimated pKa of the amine, ensuring it remains in its neutral, unprotonated state, which promotes better peak symmetry and stable retention.
-
Elution Mode: A gradient elution, starting with a lower percentage of acetonitrile and increasing over time, is chosen. This approach ensures that any potential impurities are eluted effectively while providing a sharp, well-resolved peak for the main analyte in a reasonable run time.[12]
Detection Parameter Selection
A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. Based on the chromophores present (aromatic rings and carbonyl group), the analyte is expected to have a strong UV absorbance. For similar aminobenzophenones, maximum absorbance is typically found between 280 nm and 370 nm.[13][14] A wavelength of 320 nm is selected to provide high sensitivity for the analyte while minimizing interference from potential matrix components.
Experimental Protocol
Instrumentation, Software, and Consumables
-
HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
pH Meter: Calibrated.
-
Analytical Balance: 4-decimal place.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters: 0.45 µm PTFE or nylon.
Reagents and Standards
-
(4-Aminophenyl)(3,4-dimethylphenyl)methanone: Reference Standard (>99% purity).
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or ultrapure water.
-
Monobasic Potassium Phosphate (KH₂PO₄): ACS grade or higher.
-
Dibasic Potassium Phosphate (K₂HPO₄): ACS grade or higher.
Preparation of Mobile Phase and Solutions
-
Mobile Phase A (Aqueous): 25 mM Potassium Phosphate Buffer, pH 7.0.
-
Dissolve approximately 3.4 g of KH₂PO₄ and 4.35 g of K₂HPO₄ in 1 L of HPLC grade water.
-
Adjust pH to 7.0 ± 0.05 using dilute phosphoric acid or potassium hydroxide if necessary.
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Mobile Phase B (Organic): Acetonitrile (ACN).
Standard Solution Preparation
-
Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Working Standard Solution (50 µg/mL): Pipette 2.5 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the 50:50 Acetonitrile/Water diluent.
Sample Preparation
-
Accurately weigh the sample material containing the analyte.
-
Dissolve and dilute the sample in the 50:50 Acetonitrile/Water diluent to achieve a final target concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
HPLC Operating Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 25 mM Potassium Phosphate, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 320 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
System Suitability Testing (SST)
Before initiating any sample analysis, the performance of the chromatographic system must be verified.[15][16][17] This is accomplished by performing system suitability tests as mandated by regulatory bodies and pharmacopeias.[18][19]
-
Equilibrate the system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.[19]
-
Make five replicate injections of the Working Standard Solution (50 µg/mL).
-
Evaluate the following parameters:
| SST Parameter | Acceptance Criteria | Rationale |
| Peak Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and minimal undesirable interactions.[18][19] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency, ensuring sharp and well-defined peaks.[19] |
| Precision (%RSD) | ≤ 2.0% for peak area | Demonstrates the reproducibility and precision of the injector and pump.[18] |
The analysis can only proceed if all system suitability criteria are met.[17]
Method Validation Framework (per ICH Q2(R1))
To ensure the analytical procedure is suitable for its intended purpose, it must be validated.[20] The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[21][22][23][24] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is typically demonstrated by analyzing placebo/blank samples and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the expected range should be analyzed.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is assessed by analyzing samples with known concentrations (e.g., spiked placebo) and calculating the percent recovery.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Data Analysis and Reporting
The concentration of (4-Aminophenyl)(3,4-dimethylphenyl)methanone in the sample can be calculated using the peak area from the chromatogram and an external standard calibration curve.
Formula for % Purity or Assay:
Where:
-
Area_Sample is the peak area of the analyte in the sample chromatogram.
-
Area_Standard is the average peak area of the analyte in the working standard chromatograms.
-
Conc_Standard is the concentration of the working standard solution.
-
Conc_Sample is the nominal concentration of the sample solution.
Workflow Visualization
The following diagram illustrates the complete workflow for the analysis of (4-Aminophenyl)(3,4-dimethylphenyl)methanone using this HPLC method.
Caption: Workflow from preparation to final report for the HPLC analysis.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Pharmalytics.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
-
Quality Guidelines. International Council for Harmonisation (ICH).
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
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(4-aminophenyl)(3,4-dimethylphenyl)methanone. ChemNet.
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System Suitability Requirements for a USP HPLC Method. MicroSolv Technology Corporation.
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System Suitability in HPLC Analysis. Pharmaguideline.
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HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University.
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General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. The United States Pharmacopeial Convention.
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SOP for Guideline for System Suitability Test for HPLC Analysis. Pharma Times Official.
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Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate.
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Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.
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(4-Aminophenyl)(3,4-dimethylphenyl)methanone. BLDpharm.
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(4-aminophenyl)(3,4-dimethylphenyl)methanone. PubChemLite.
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Chemical Properties of Methanone, (4-aminophenyl)phenyl-. Cheméo.
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Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters.
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(4-Aminophenyl)(4-methoxyphenyl)methanone. PubChem.
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HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate.
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RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO.
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HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. SIELC Technologies.
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Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent Technologies.
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Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. National Institutes of Health.
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Understanding Reverse Phase Selectivity for Different Compound Classes. Phenomenex.
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Methanone, (4-aminophenyl)phenyl-. NIST WebBook.
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Methanone, bis[4-(dimethylamino)phenyl]-. NIST WebBook.
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Methanone, (4-aminophenyl)phenyl-. NIST WebBook.
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Methanone, (4-aminophenyl)phenyl-. NIST WebBook.
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Application Note: A Practical Guide to Monitoring the Synthesis of (4-Aminophenyl)(3,4-dimethylphenyl)methanone using Thin-Layer Chromatography
The Strategic Importance of In-Process Reaction Monitoring
In the synthesis of novel chemical entities, the ability to monitor the progress of a reaction in real-time is paramount. It allows for the determination of reaction completion, the identification of intermediate species, and the assessment of byproduct formation. Among the various analytical techniques available, Thin-Layer Chromatography (TLC) stands out for its simplicity, speed, low cost, and high sensitivity.[1][2][3] This makes it an indispensable tool in the organic synthesis laboratory for rapidly assessing the qualitative state of a reaction mixture.[4][5]
The fundamental principle of TLC, like all chromatographic techniques, is the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[1][6][7] The stationary phase is typically a polar adsorbent, such as silica gel or alumina, coated onto an inert backing like glass or aluminum.[5][7] The mobile phase, or eluent, is a solvent or a mixture of solvents that travels up the stationary phase by capillary action.[7][8]
Causality in TLC: Why It Works for Aromatic Ketones and Amines
The separation of components on a TLC plate is dictated by their relative affinities for the stationary and mobile phases. For the synthesis of (4-Aminophenyl)(3,4-dimethylphenyl)methanone, which involves both ketone and amine functionalities, understanding the polarity of the reactants, intermediates, and the final product is crucial for developing an effective TLC monitoring method.
-
Reactants vs. Product: In a potential synthesis of (4-Aminophenyl)(3,4-dimethylphenyl)methanone, such as a Friedel-Crafts acylation followed by a reduction of a nitro group or a nucleophilic aromatic substitution, the starting materials will have distinct polarities compared to the final product. For instance, an amino-functionalized reactant will be significantly more polar than a non-polar hydrocarbon reactant. The final product, containing both a ketone and an amine group, will have a polarity that is different from both starting materials. This difference in polarity is the key to achieving separation on a TLC plate.[6][9]
-
The Role of the Stationary Phase: Silica gel, the most common stationary phase, is a porous form of silicon dioxide (SiO₂) with surface silanol (Si-OH) groups. These groups are polar and can form hydrogen bonds with polar functional groups in the analyte molecules, such as the amine (-NH₂) and carbonyl (C=O) groups of the target compound. More polar compounds will interact more strongly with the silica gel and thus travel a shorter distance up the plate.[8][9]
-
The Influence of the Mobile Phase: The mobile phase competes with the analytes for binding sites on the stationary phase. A more polar mobile phase will more effectively displace the analytes from the stationary phase, causing them to travel further up the plate.[1][6] The choice of the mobile phase is therefore critical for achieving good separation.
Experimental Design: A Self-Validating TLC Protocol
This section details the materials and step-by-step protocols for monitoring the synthesis of (4-Aminophenyl)(3,4-dimethylphenyl)methanone. The protocol is designed to be self-validating by including reference spots for starting materials and a co-spot.
Materials and Reagents
| Item | Specification | Supplier Example |
| TLC Plates | Silica gel 60 F₂₅₄, aluminum or glass backing | MilliporeSigma |
| Developing Chamber | Glass tank with a tight-fitting lid | VWR |
| Spotting Capillaries | Glass, fine-tipped | Kimble Chase |
| UV Lamp | Short-wave (254 nm) and long-wave (365 nm) | Analytik Jena |
| Solvents (Mobile Phase) | ACS grade or higher: Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine | Fisher Scientific |
| Visualization Reagents | Iodine crystals, Potassium permanganate stain, p-Anisaldehyde solution | Acros Organics |
Step-by-Step TLC Protocol
-
Plate Preparation:
-
With a pencil, gently draw a starting line (origin) approximately 1 cm from the bottom of the TLC plate.[5][6] Be careful not to disturb the silica gel layer.
-
Mark the lanes for each sample to be spotted. A standard setup includes a lane for each starting material (SM1, SM2), a lane for the reaction mixture (Rxn), and a "co-spot" lane containing a mixture of the starting materials and the reaction mixture.[10]
-
-
Sample Preparation and Spotting:
-
Dissolve a small amount of each starting material in a volatile solvent (e.g., dichloromethane or ethyl acetate) to create dilute solutions.
-
Withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent.
-
Using a fine-tipped capillary tube, apply a small spot of each solution to its designated lane on the origin line.[6][11] The spots should be small and concentrated to ensure good resolution.[1] Allow the solvent to evaporate completely between applications if multiple spots are needed to achieve a sufficient concentration.[12]
-
-
Developing the Chromatogram:
-
Prepare the mobile phase by mixing the chosen solvents in a developing chamber. A common starting point for compounds with moderate polarity is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v).[1][6]
-
Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors, which promotes even solvent front migration.[5]
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the level of the mobile phase.[12]
-
Allow the solvent front to ascend the plate by capillary action.[7] Remove the plate when the solvent front is about 1 cm from the top.[13]
-
Immediately mark the position of the solvent front with a pencil.[8]
-
-
Visualization and Interpretation:
-
Allow the solvent to completely evaporate from the plate.
-
Visualize the separated spots. Since (4-Aminophenyl)(3,4-dimethylphenyl)methanone contains aromatic rings, it should be visible under a short-wave (254 nm) UV lamp as a dark spot on a fluorescent background.[7][14][15] Circle the visible spots with a pencil.
-
For further visualization, especially if some components are not UV-active, use a chemical stain. An iodine chamber is a good general-purpose, semi-destructive method that visualizes many organic compounds as brown spots.[16] Alternatively, a potassium permanganate stain can be effective for visualizing compounds that can be oxidized.
-
Workflow Diagram
Caption: A streamlined workflow for monitoring chemical reactions using TLC.
Data Analysis and Interpretation
The primary quantitative measure obtained from a TLC plate is the Retention Factor (Rf) . It is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.[1][11][17]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).[9] An ideal Rf value for good separation is typically between 0.3 and 0.7.[10]
Interpreting the TLC Plate for Reaction Monitoring:
-
t = 0 (Start of reaction): The reaction mixture lane should show only the spots corresponding to the starting materials.
-
t > 0 (During reaction): As the reaction proceeds, the intensity of the starting material spots will decrease, and a new spot corresponding to the product will appear and intensify. The product, (4-Aminophenyl)(3,4-dimethylphenyl)methanone, due to its polarity, will likely have an Rf value that is different from the starting materials.
-
Reaction Completion: The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible in the reaction mixture lane.
| Time Point | Expected Observation in Reaction Lane | Interpretation |
| t = 0 | Spots for starting materials are intense. No product spot is visible. | Reaction has not yet begun. |
| t = intermediate | Spots for starting materials are less intense. A new product spot is visible. | Reaction is in progress. |
| t = final | Spot for the limiting starting material has disappeared. The product spot is intense. | Reaction is complete. |
Troubleshooting Common TLC Issues
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaked or "tailing" | Sample is too concentrated.[7][18] The compound is highly polar and interacting too strongly with the silica gel (common with amines).[6][7] | Dilute the sample. Add a small amount of a competing base (e.g., 1-2% triethylamine) to the mobile phase to reduce tailing of basic compounds like amines.[6] |
| All spots remain at the origin (Rf ≈ 0) | The mobile phase is not polar enough.[1] | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture). |
| All spots are at the solvent front (Rf ≈ 1) | The mobile phase is too polar.[1] | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). |
| No spots are visible | The sample is too dilute.[12] The compound is not UV-active and the visualization method is inappropriate.[14] | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[12] Use a chemical stain like iodine or potassium permanganate. |
| Uneven solvent front | The developing chamber was not properly saturated with solvent vapors. The plate was tilted in the chamber. | Ensure a piece of filter paper is in the chamber and that the chamber is sealed. Make sure the plate is placed vertically in the chamber.[1] |
Conclusion
Thin-Layer Chromatography is a powerful and versatile technique for the real-time monitoring of chemical reactions. By understanding the principles of separation and by following a systematic and self-validating protocol, researchers can gain valuable insights into the progress of their syntheses. The methods outlined in this application note provide a robust framework for the successful application of TLC to the synthesis of (4-Aminophenyl)(3,4-dimethylphenyl)methanone and other related aromatic compounds, thereby facilitating more efficient and informed drug discovery and development processes.
References
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Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. [Link]
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Washington State University. Monitoring Reactions by TLC. [Link]
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Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Chemistry LibreTexts. 2.3C: The Retention Factor. [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
-
RSC Publishing. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]
-
Oreate AI Blog. Understanding RF Values in Thin Layer Chromatography (TLC). [Link]
-
Bitesize Bio. Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
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Microbe Notes. Thin Layer Chromatography: Principle, Parts, Steps, Uses. [Link]
-
SpringerLink. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]
-
MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. [Link]
-
ResearchGate. How can I use quantitative TLC for reactions, is there any calculation for Quantitative TLC?. [Link]
-
Chemistry LibreTexts. 5.7: Visualizing TLC Plates. [Link]
-
ACS Publications. Adapting Meaningful Learning Strategies for an Introductory Laboratory Course: Using Thin-Layer Chromatography to Monitor Reaction Progress. [Link]
-
University of Toronto Scarborough. Thin layer chromatography (tlc) is an analytical technique for determining the composition of a mixture. [Link]
-
University of York. Visualising plates. [Link]
-
NIScPR. Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. [Link]
-
University of California, Irvine. TLC VISUALIZATION SOLUTIONS. [Link]
-
Getty Museum. Thin-Layer Chromatography for Binding Media Analysis. [Link]
- Google Patents. CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds.
-
University of Toronto Scarborough. Thin Layer Chromatography - Chemistry Online @ UTSC. [Link]
-
University of Wisconsin-Madison. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. [Link]
-
PubMed. Thin layer chromatography. [Link]
-
University of California, Los Angeles. Thin Layer Chromatography (TLC). [Link]
-
Royal Society of Chemistry. Thin layer chromatography | Resource. [Link]
-
ResearchGate. Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. [Link]
-
BYJU'S. R F Value Explanation. [Link]
-
Technical Disclosure Commons. Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. [Link]
- Google Patents. CN103804222A - Synthetic method of 4-(4-aminophenyl)
-
National Institutes of Health. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. [Link]
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The Emerging Role of (4-Aminophenyl)(3,4-dimethylphenyl)methanone and its Analogs in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzophenone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Within this class, aminobenzophenones have garnered significant attention as versatile intermediates and pharmacophores. This document provides an in-depth guide to the application of (4-Aminophenyl)(3,4-dimethylphenyl)methanone and its structural analogs in drug discovery and development. We will explore its role as a core scaffold for the design of novel therapeutics, with a focus on its potential as an antimitotic and anti-inflammatory agent. Detailed synthetic protocols, biological assay methodologies, and an analysis of structure-activity relationships (SAR) are presented to empower researchers in this promising field.
Introduction: The Significance of the Aminobenzophenone Scaffold
(4-Aminophenyl)(3,4-dimethylphenyl)methanone, while a specific entity, represents a broader class of aminobenzophenone derivatives that are pivotal in the synthesis of diverse heterocyclic compounds, which form the backbone of numerous pharmaceutical agents.[1] The inherent chemical functionalities of the aminobenzophenone core—a reactive amino group and a central carbonyl moiety—allow for extensive chemical modifications and cyclization reactions, leading to the generation of privileged structures in medicinal chemistry.[1]
The strategic placement of the amino group on the benzophenone scaffold has been shown to be a critical determinant of biological activity. For instance, the introduction of an amino group at the ortho position of the benzophenone ring has been instrumental in enhancing the growth inhibitory effects of certain compounds against various cancer cell lines.[2][3][4] This highlights the importance of systematic structural modifications in optimizing the therapeutic potential of this chemical class.
Potential Therapeutic Applications and Mechanisms of Action
The aminobenzophenone scaffold has been implicated in several key therapeutic areas, primarily through the modulation of fundamental cellular processes.
Antimitotic Activity: Targeting Tubulin Polymerization
A significant body of research has identified aminobenzophenone derivatives as potent inhibitors of tubulin polymerization.[3][4] This mechanism is central to the action of many successful anticancer drugs, as it disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[3][4]
The benzophenone core serves as a stable and synthetically accessible mimic of the stilbene scaffold found in natural antimitotic agents like combretastatin A-4.[2][3] Unlike stilbenes, which can be susceptible to isomerization to less active forms, the benzophenone structure offers greater stability.[2] The introduction of an amino group, particularly at the ortho or meta position, has been shown to significantly enhance antitubulin activity.[2][5]
Hypothesized Mechanism of Action: Tubulin Inhibition
Caption: Proposed mechanism of antimitotic activity for aminobenzophenone derivatives.
Anti-inflammatory Activity: Inhibition of p38 MAP Kinase
Certain 4-aminobenzophenone derivatives have demonstrated potent anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[6][7] This activity is attributed to the inhibition of the p38 MAP kinase signaling pathway.[6] Molecular modeling studies suggest that the carbonyl group of the benzophenone can form a crucial hydrogen bond with the NH of Met-109 in the p38 MAP kinase active site, positioning one of the aromatic rings in a hydrophobic pocket of the enzyme.[6]
Synthetic Protocols
The synthesis of (4-Aminophenyl)(3,4-dimethylphenyl)methanone and its analogs can be achieved through various established synthetic routes. A common and versatile method is the Friedel-Crafts acylation.
Protocol 3.1: Synthesis of (4-Nitrophenyl)(3,4-dimethylphenyl)methanone via Friedel-Crafts Acylation
This protocol describes the synthesis of the nitro-precursor, which can then be reduced to the target aminobenzophenone.
Materials:
-
1,2-Dimethylbenzene (o-xylene)
-
4-Nitrobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1,2-dimethylbenzene (1.2 equivalents) and 4-nitrobenzoyl chloride (1 equivalent) in anhydrous dichloromethane and add this solution dropwise to the AlCl₃ suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (4-nitrophenyl)(3,4-dimethylphenyl)methanone.
Protocol 3.2: Reduction of the Nitro Group to Synthesize (4-Aminophenyl)(3,4-dimethylphenyl)methanone
Materials:
-
(4-Nitrophenyl)(3,4-dimethylphenyl)methanone
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite®
Procedure:
-
In a round-bottom flask, suspend (4-nitrophenyl)(3,4-dimethylphenyl)methanone (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5 equivalents) and ammonium chloride (1 equivalent) to the suspension.
-
Heat the reaction mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (4-aminophenyl)(3,4-dimethylphenyl)methanone. Further purification can be achieved by recrystallization if necessary.
Synthetic Workflow
Caption: General synthetic workflow for (4-Aminophenyl)(3,4-dimethylphenyl)methanone.
Biological Evaluation Protocols
Protocol 4.1: In Vitro Tubulin Polymerization Assay
This assay determines the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by the increase in absorbance or fluorescence of a reporter molecule.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound ((4-Aminophenyl)(3,4-dimethylphenyl)methanone analog) dissolved in DMSO
-
Positive control (e.g., Combretastatin A-4 or Paclitaxel)
-
Negative control (DMSO)
-
Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
On ice, add General Tubulin Buffer to the wells of a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include positive and negative controls.
-
Add tubulin protein to the wells to a final concentration of approximately 3 mg/mL.
-
Incubate the plate on ice for 15 minutes to allow for compound binding.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the plate to a 37 °C reader.
-
Immediately begin monitoring the change in absorbance at 340 nm or fluorescence over time (e.g., every minute for 60 minutes).
-
Calculate the rate of polymerization for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%).
Protocol 4.2: Cell-Based Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights
The biological activity of aminobenzophenone derivatives is highly dependent on their substitution patterns.
| Structural Feature | Impact on Antimitotic Activity | Reference |
| Position of Amino Group | Ortho and meta positions on one of the phenyl rings are often favorable for enhanced activity. | [2][5] |
| Substitution on the Amino Group | N-alkylation or acylation can modulate activity and physicochemical properties. | - |
| Substitution on the Phenyl Rings | Methoxy or other electron-donating groups can enhance potency, while bulky substituents may be detrimental. | [2] |
| Carbonyl Linker | Provides a stable, non-isomerizable scaffold compared to the double bond in stilbenes. | [3] |
SAR Summary Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Aminophenyl)(3,4-dimethylphenyl)methanone
Welcome to the technical support center for the synthesis of (4-Aminophenyl)(3,4-dimethylphenyl)methanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your reaction yields.
Synthesis Overview & Strategy
(4-Aminophenyl)(3,4-dimethylphenyl)methanone is a key structural motif in medicinal chemistry. The most reliable and common synthetic route is a two-step process:
-
Friedel-Crafts Acylation: Reaction of an activated aromatic ring, 1,2-dimethylbenzene (o-xylene), with 4-nitrobenzoyl chloride. This step is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), to form the intermediate, (3,4-dimethylphenyl)(4-nitrophenyl)methanone.
-
Nitro Group Reduction: The nitro group of the intermediate is then reduced to the primary amine, yielding the final product.
The amino group of the final product is highly reactive with Lewis acids and would poison the catalyst. Therefore, it is masked as a nitro group during the Friedel-Crafts acylation, which is a common protecting group strategy in organic synthesis.
Diagram: Overall Synthesis Workflow
The following diagram illustrates the two-stage process for synthesizing the target molecule.
Caption: High-level workflow for the synthesis of (4-Aminophenyl)(3,4-dimethylphenyl)methanone.
Detailed Experimental Protocols
Protocol 2.1: Step 1 - Friedel-Crafts Acylation
Materials:
-
4-Nitrobenzoyl chloride
-
1,2-Dimethylbenzene (o-xylene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Crushed Ice
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.3 equivalents).[1] Add anhydrous DCM to the flask and cool the suspension to 0°C using an ice bath.
-
Reagent Addition: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature remains below 5°C.
-
Substrate Addition: Add 1,2-dimethylbenzene (1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and very cautiously pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[2] This step is highly exothermic and will generate HCl gas.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude (3,4-dimethylphenyl)(4-nitrophenyl)methanone can be purified by recrystallization from ethanol or by column chromatography.
Protocol 2.2: Step 2 - Reduction of the Nitro Group
Materials:
-
(3,4-dimethylphenyl)(4-nitrophenyl)methanone
-
Granular Tin (Sn) or Tin(II) Chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
Procedure:
-
Setup: In a round-bottom flask, add the crude or purified nitro intermediate (1.0 equivalent) and ethanol.
-
Reduction: Add granular tin (2.5-3.0 equivalents) followed by the slow addition of concentrated HCl. The reaction is exothermic. Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and filter to remove any unreacted tin. Carefully neutralize the filtrate with a cold aqueous NaOH solution until the pH is basic (pH > 10) to precipitate the tin salts.
-
Extraction: Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude (4-Aminophenyl)(3,4-dimethylphenyl)methanone can be purified by column chromatography or recrystallization to yield the final product.
Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the synthesis.
Q1: My Friedel-Crafts acylation reaction has a very low yield or failed completely. What are the primary causes?
A1: This is a frequent issue, often traced back to a few critical factors:
-
Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture.[1][3] Any water in your glassware, solvent, or reagents will react with and deactivate the AlCl₃.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use a freshly opened bottle of anhydrous AlCl₃ or a freshly sublimed one. Solvents like DCM must be properly dried, for example, by distilling over calcium hydride.[1]
-
-
Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃, which effectively removes the catalyst from the reaction.[3][4] Therefore, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid.
-
Sub-optimal Temperature: The reaction temperature is crucial. If the temperature is too low, the activation energy may not be overcome. If it's too high, it can lead to side reactions and decomposition.[3]
-
Solution: Start the reaction at 0°C for the initial additions to control the exothermic nature, then allow it to proceed at room temperature. Gentle heating (e.g., 40-50°C) can sometimes be beneficial if the reaction is sluggish, but this must be optimized.
-
Q2: I'm observing multiple spots on my TLC plate after the Friedel-Crafts reaction. What are these impurities?
A2: Multiple products can arise from a few sources:
-
Isomer Formation: While the directing effects of the two methyl groups on o-xylene strongly favor acylation at the 4-position (para to one methyl and ortho to the other), a minor amount of acylation at the 3-position (ortho to both methyls) can occur due to steric hindrance.
-
Unreacted Starting Material: If the reaction did not go to completion, you will see spots corresponding to 4-nitrobenzoyl chloride and/or o-xylene.
-
Hydrolysis of Acyl Chloride: If moisture is present, 4-nitrobenzoyl chloride can hydrolyze to 4-nitrobenzoic acid, which will not participate in the reaction and will appear as a baseline spot on TLC.
Solution:
-
Confirm Structure: Characterize the main product and any isolated byproducts using NMR and Mass Spectrometry to confirm their structures.
-
Optimize Conditions: Adjusting the reaction temperature or the rate of addition of reagents can sometimes improve regioselectivity.
-
Purification: A well-executed column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) should effectively separate the desired product from isomers and starting materials.
Diagram: Troubleshooting Low Yield in Friedel-Crafts Acylation
Caption: Decision tree for troubleshooting low yields in the Friedel-Crafts acylation step.
Q3: The reduction of the nitro group is incomplete or seems to have failed. How can I fix this?
A3: Incomplete reduction is usually due to the deactivation of the reducing agent or insufficient reaction time.
-
Tin/HCl Method: The surface of the tin metal can become passivated by the formation of tin oxides or hydroxides, especially during the work-up.
-
Solution: Ensure sufficient HCl is present to keep the tin salts soluble and the reaction medium acidic. Vigorous stirring is essential to expose fresh tin surfaces. If the reaction stalls, adding more acid or fresh tin can help.
-
-
Catalytic Hydrogenation (H₂/Pd-C): The palladium catalyst can be poisoned by impurities, particularly sulfur-containing compounds.
-
Solution: Ensure the nitro-intermediate is highly pure before attempting hydrogenation. Use a fresh, high-quality catalyst. Ensure the system is properly purged of air and maintained under a positive pressure of hydrogen.
-
Q4: Why can't I perform the Friedel-Crafts acylation directly on 4-aminobenzoyl chloride or aniline?
A4: The amino group (-NH₂) is a Lewis base due to the lone pair of electrons on the nitrogen atom. This lone pair will readily coordinate with the Lewis acid catalyst (AlCl₃), forming a complex.[4] This deactivates both the aromatic ring (making it strongly electron-withdrawing) and the catalyst, preventing the electrophilic aromatic substitution from occurring.[5]
Frequently Asked Questions (FAQs)
Q: Are there alternative Lewis acids to AlCl₃? A: Yes, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but they are generally less reactive than AlCl₃ and may require higher temperatures or longer reaction times. For some substrates, solid acid catalysts or greener alternatives are being explored to avoid the harsh quenching and waste streams associated with AlCl₃.[4][6]
Q: What is the expected regioselectivity for the acylation of o-xylene? A: The two methyl groups are ortho, para-directing. For o-xylene, there are two non-equivalent positions for substitution. Acylation at C4 is electronically favored (para to one methyl, ortho to the other) and sterically less hindered. Acylation at C3 is sterically more hindered. Therefore, the major product expected is (3,4-dimethylphenyl)(4-nitrophenyl)methanone.
Q: What are the key characterization peaks I should look for? A:
-
For (3,4-dimethylphenyl)(4-nitrophenyl)methanone:
-
¹H NMR: Look for two singlets for the two methyl groups, and distinct aromatic signals for both phenyl rings. The protons on the nitrophenyl ring will be further downfield.
-
IR: A strong carbonyl (C=O) stretch around 1650-1670 cm⁻¹ and strong peaks for the nitro group (NO₂) around 1520 cm⁻¹ and 1350 cm⁻¹.
-
-
For (4-Aminophenyl)(3,4-dimethylphenyl)methanone:
-
¹H NMR: The appearance of a broad singlet for the -NH₂ protons (which can be exchanged with D₂O) and an upfield shift of the protons on the aminophenyl ring compared to the nitro-intermediate.
-
IR: The disappearance of the NO₂ stretches and the appearance of N-H stretches for the primary amine around 3300-3500 cm⁻¹. The carbonyl stretch will remain.
-
Q: Can this synthesis be performed at a large scale? A: Yes, but careful consideration must be given to heat management. The Friedel-Crafts acylation and the quenching step are highly exothermic. On a large scale, efficient cooling and slow, controlled addition of reagents are critical to prevent runaway reactions. The reduction with tin and HCl is also exothermic and requires careful control.
Data Summary Table
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Nitro Reduction (Sn/HCl) |
| Key Reagents | 4-Nitrobenzoyl chloride, o-xylene, AlCl₃ | (3,4-dimethylphenyl)(4-nitrophenyl)methanone, Sn, HCl |
| Stoichiometry | Acyl Chloride: 1.0 eq.o-Xylene: 1.1 eq.AlCl₃: 1.1-1.5 eq. | Nitro Compound: 1.0 eq.Tin (Sn): 2.5-3.0 eq. |
| Solvent | Anhydrous Dichloromethane (DCM) | Ethanol / Water |
| Temperature | 0°C to Room Temperature | Reflux (approx. 80-90°C) |
| Common Issues | Moisture sensitivity, catalyst stoichiometry | Incomplete reaction, passivation of tin |
| Work-up | Acidic aqueous quench (Ice/HCl) | Basic aqueous quench (NaOH) |
| Purification | Recrystallization or Column Chromatography | Recrystallization or Column Chromatography |
References
-
Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
-
Benchchem. Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.
-
Benchchem. Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
-
ChemicalBook. 2-Aminobenzophenone synthesis.
-
Google Patents. US5053543A - Synthesis of 2-aminobenzophenones.
-
ACS Omega. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides.
-
Chemguide. THE REACTION OF ACYL CHLORIDES WITH BENZENE.
-
PubMed Central. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides.
-
Organic Syntheses. 2-aminobenzophenone.
-
Benchchem. Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃.
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
-
YouTube. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry.
-
Khan Academy. Friedel-Crafts acylation.
-
University Course Content. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
-
Chemistry Steps. The Alkylation of Benzene by Acylation-Reduction.
-
Pearson+. Benzene underwent a Friedel–Crafts acylation followed by a Wolff–...
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
-
PubChemLite. (4-aminophenyl)(3,4-dimethylphenyl)methanone.
-
Chemistry LibreTexts. Friedel-Crafts Acylation.
-
Filo. Friedel-Crafts acylation of the individual isomers of xylene with acetyl...
-
Beyond Benign. Friedel-Crafts Alkylation.
-
BLDpharm. 71969-25-0|(4-Aminophenyl)(3,4-dimethylphenyl)methanone.
-
Oakwood Chemical. (4-Aminophenyl)(phenyl)methanone.
-
ChemScene. 42187-33-7 | (3,4-Dimethylphenyl)(3-nitrophenyl)methanone.
-
Google Patents. CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds.
-
Sciencemadness.org. tris(4-nitrophenyl)methanide, an easily formed blue carbanion.
-
ResearchGate. Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor.
-
ChemScene. 4038-14-6 | (3,4-Dimethoxyphenyl)(phenyl)methanone.
-
PubChem. (2,4-Dimethylphenyl)(4-nitrophenyl)methanone.
-
PubChemLite. Methanone, (4-nitrophenyl)(3-(beta-d-xylopyranosyloxy)phenyl)-.
Sources
Technical Support Center: Purification of (4-Aminophenyl)(3,4-dimethylphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of (4-Aminophenyl)(3,4-dimethylphenyl)methanone. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that you may encounter during the synthesis and purification of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure you can achieve the highest purity and yield in your experiments.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of (4-Aminophenyl)(3,4-dimethylphenyl)methanone, providing explanations for the underlying causes and step-by-step protocols for their resolution.
Issue 1: Low Yield of Purified Product
Q: I performed a Friedel-Crafts acylation to synthesize (4-Aminophenyl)(3,4-dimethylphenyl)methanone, but after purification, my yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields in Friedel-Crafts acylation and subsequent purification can stem from several factors, ranging from incomplete reaction to product loss during workup and purification. Here’s a breakdown of potential causes and solutions:
1. Incomplete Reaction:
-
Insufficient Catalyst: Aluminum chloride (AlCl₃) is a common Lewis acid catalyst used in Friedel-Crafts reactions.[1] It activates the acylating agent. However, the product ketone can form a stable complex with AlCl₃, requiring a stoichiometric amount or more of the catalyst.[1]
-
Reaction Time and Temperature: The reaction may not have gone to completion. Ensure you are following the recommended reaction time and temperature. For many Friedel-Crafts acylations, heating is required to drive the reaction forward.[2]
2. Product Loss During Workup:
-
Hydrolysis: The reaction is typically quenched by carefully adding it to a mixture of ice and concentrated hydrochloric acid.[3] This step hydrolyzes the aluminum chloride complex and protonates the amine, making it soluble in the aqueous layer. If the pH is not carefully controlled during neutralization, you can lose the product.
-
Extraction Inefficiency: Ensure you are using an appropriate organic solvent for extraction (e.g., ethyl acetate) and performing multiple extractions to maximize the recovery of your product from the aqueous layer.
3. Inefficient Purification:
-
Improper Solvent Choice for Recrystallization: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4] Experiment with different solvent systems to find the optimal one for your product.
-
Co-precipitation with Impurities: If the crude product is highly impure, impurities can co-precipitate with your desired compound during recrystallization, leading to a lower yield of pure product. A preliminary purification step, such as column chromatography, may be necessary.
Workflow for Yield Optimization
Caption: Logical workflow for troubleshooting low product yield.
Issue 2: Persistent Impurities After Recrystallization
Q: I've recrystallized my (4-Aminophenyl)(3,4-dimethylphenyl)methanone multiple times, but I'm still observing impurities in my NMR/HPLC analysis. What are these impurities likely to be, and how can I remove them?
A: Persistent impurities often arise from side reactions during the synthesis or are structurally similar to the desired product, making them difficult to remove by simple recrystallization.
Potential Impurities:
-
Isomers: Friedel-Crafts acylation can sometimes lead to the formation of regioisomers, where the acyl group is added to a different position on the aromatic ring.
-
Unreacted Starting Materials: Incomplete reactions can leave behind starting materials such as 3,4-dimethylaniline or 4-aminobenzoyl chloride.
-
Di-acylated Products: If the reaction conditions are too harsh, a second acyl group may be added to the aromatic ring.
-
Hydrolyzed Acylating Agent: The acylating agent can react with any moisture present to form the corresponding carboxylic acid.
Troubleshooting Strategies:
1. Column Chromatography: This is a highly effective technique for separating compounds with different polarities.[5] For aminobenzophenones, which can interact strongly with silica gel, a modified approach is often necessary.
Protocol for Column Chromatography of (4-Aminophenyl)(3,4-dimethylphenyl)methanone:
-
Stationary Phase: Silica gel is the most common choice.[5]
-
Mobile Phase (Eluent): A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Tailing Reduction: The amino group of your compound can interact with the acidic silanol groups on the silica gel, leading to peak tailing. To mitigate this, add a small amount of a basic modifier, like triethylamine (0.5-2%), to your eluent.[6]
-
Loading: If your compound has low solubility in the eluent, consider "dry loading." Dissolve your crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This can then be carefully added to the top of your column.[6]
2. Acid-Base Extraction: This technique can be used to remove acidic or basic impurities.
-
To remove acidic impurities (like the hydrolyzed acylating agent), dissolve your crude product in an organic solvent and wash with a dilute aqueous base (e.g., sodium bicarbonate solution).
-
To remove basic impurities (like unreacted 3,4-dimethylaniline), dissolve your crude product in an organic solvent and wash with a dilute aqueous acid (e.g., hydrochloric acid). Your desired product, being a weaker base, may also partition into the aqueous layer, so careful pH control is crucial.
3. Bisulfite Extraction for Ketones: This method can be used to separate ketones from other organic compounds.[7][8] The ketone forms a charged bisulfite adduct that is soluble in the aqueous layer.[7] This can be a useful technique if you have non-ketonic impurities.
Issue 3: Oiling Out During Recrystallization
Q: When I try to recrystallize my product, it separates as an oil instead of forming crystals. What causes this, and how can I promote crystallization?
A: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point or when the solution becomes supersaturated at a temperature above the melting point of the solute. Here are some strategies to overcome this:
-
Solvent Selection: The chosen solvent may be too good a solvent for your compound. Try a solvent system where your compound is less soluble. A mixture of solvents, one in which the compound is soluble and one in which it is insoluble, often works well.[9] For example, you could try dissolving your compound in a minimal amount of a good solvent (like ethanol or ethyl acetate) and then slowly adding a poor solvent (like water or hexanes) until the solution becomes cloudy. Then, heat the solution until it becomes clear and allow it to cool slowly.
-
Slow Cooling: Rapid cooling can favor oil formation. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.[4]
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Recrystallization Solvent Systems
| Solvent System | Polarity | Comments |
| Ethanol/Water | Polar | A common choice for aminobenzophenones.[3] |
| Ethyl Acetate/Hexanes | Medium/Non-polar | Good for compounds of intermediate polarity.[9] |
| Toluene | Non-polar | Can be effective for less polar compounds.[4] |
| Acetone/Hexanes | Polar/Non-polar | Another versatile mixed solvent system.[9] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure (4-Aminophenyl)(3,4-dimethylphenyl)methanone?
A1: Pure (4-Aminophenyl)(3,4-dimethylphenyl)methanone is expected to be a solid. While a specific melting point is not widely reported in the available literature, a related compound, (4-Aminophenyl)(phenyl)methanone, has a melting point of 121-124 °C.[10] The purity of your synthesized compound can be assessed by techniques like NMR, HPLC, and melting point analysis. A sharp melting point range is indicative of high purity.
Q2: What are the key safety precautions I should take when working with the reagents for this synthesis?
A2: Safety is paramount in the laboratory. When performing a Friedel-Crafts acylation, be aware of the following hazards:
-
Aluminum Chloride (AlCl₃): It is a corrosive solid that reacts violently with water, releasing heat and HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acyl Chlorides (e.g., 4-Aminobenzoyl chloride): These are lachrymators (tear-producing) and corrosive. They also react with moisture. Handle them in a fume hood.
-
Organic Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Always work in a well-ventilated area, preferably a fume hood.
Q3: Can I use a different Lewis acid catalyst besides aluminum chloride?
A3: Yes, other Lewis acids can be used for Friedel-Crafts reactions, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).[1][11] However, aluminum chloride is one of the most common and effective catalysts for this transformation.[11] The choice of catalyst can sometimes influence the regioselectivity and reactivity of the reaction.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your reaction. Spot the reaction mixture on a TLC plate alongside your starting materials. The disappearance of the starting material spots and the appearance of a new spot for the product will indicate that the reaction is proceeding. The completion of the reaction can also be confirmed by liquid chromatography.[12][13]
Visualizing the Purification Workflow
Caption: A general workflow for the purification of the target compound.
References
- BenchChem. (n.d.). Reproducibility of published synthesis methods for 2-Aminobenzophenone.
- SIELC Technologies. (n.d.). Separation of 2-Aminobenzophenone on Newcrom R1 HPLC column.
- Google Patents. (n.d.). US6310249B1 - Process for producing 2-aminobenzophenone compound.
- BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) Methods for 2-Aminobenzophenone Analysis: Application Notes and Protocols.
- PMC. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Google Patents. (n.d.). CA2338421C - Process for producing 2-aminobenzophenone.
- PubChem. (n.d.). (4-aminophenyl)(3,4-dimethylphenyl)methanone.
- BenchChem. (n.d.). Unveiling the Solid State: A Technical Guide to the Crystal Structure of 2-Aminobenzophenone and Its Derivatives.
- Wikipedia. (n.d.). Column chromatography.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- University of Rochester. (n.d.). Purification: How To.
- PubMed. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Oakwood Chemical. (n.d.). (4-Aminophenyl)(phenyl)methanone.
- BenchChem. (n.d.). Troubleshooting guide for the purification of aminoketones.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification [chem.rochester.edu]
- 10. (4-Aminophenyl)(phenyl)methanone [oakwoodchemical.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. US6310249B1 - Process for producing 2-aminobenzophenone compound - Google Patents [patents.google.com]
- 13. CA2338421C - Process for producing 2-aminobenzophenone - Google Patents [patents.google.com]
(4-Aminophenyl)(3,4-dimethylphenyl)methanone stability and degradation issues
Welcome to the technical support center for (4-Aminophenyl)(3,4-dimethylphenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation issues of this compound. As a specialized aromatic ketone, understanding its behavior under various experimental conditions is crucial for reliable and reproducible results. This document offers troubleshooting advice, frequently asked questions, and detailed protocols to proactively address challenges you may encounter.
I. Troubleshooting Guide
This section addresses common experimental issues observed with (4-Aminophenyl)(3,4-dimethylphenyl)methanone and similar aminobenzophenone derivatives. The suggested causes are based on established chemical principles of related structures, and the solutions provide a systematic approach to problem-solving.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Experimental Protocol |
| Discoloration (e.g., yellowing, darkening) of the solid compound upon storage. | 1. Photodegradation: Aromatic ketones and amines are susceptible to degradation upon exposure to light, particularly UV radiation.[1][2][3] This can lead to the formation of colored impurities. 2. Oxidation: The primary amine group is prone to oxidation, which can be accelerated by exposure to air (oxygen) and light.[4][5] | 1. Proper Storage: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. 2. Purity Check: Before use, assess the purity of the stored material using HPLC with a photodiode array (PDA) detector to identify any new impurity peaks compared to a freshly prepared or certified standard. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | 1. Solution Instability: The compound may be degrading in the chosen solvent over the course of the analysis. This is particularly relevant for protic solvents or those containing dissolved oxygen. 2. Adsorption to Surfaces: Highly aromatic compounds can adsorb to glass or plastic surfaces, leading to a decrease in the effective concentration. | 1. Solution Stability Study: Prepare a solution of the compound in the analytical solvent. Analyze aliquots of this solution at regular time intervals (e.g., 0, 2, 4, 8, 24 hours) while keeping it under the typical laboratory conditions (light, temperature). A decrease in the main peak area and/or the appearance of new peaks will indicate instability. Consider using amber glassware for the solutions. 2. Use of Silanized Glassware: To minimize adsorption, use silanized glassware for preparing and storing solutions. |
| Appearance of unexpected peaks in chromatograms during reaction monitoring. | 1. Reaction with Solvents or Reagents: The amino or ketone group might be reacting with acidic/basic components in the reaction mixture or with certain solvents. 2. Thermal Degradation: If the reaction is performed at elevated temperatures, the compound may be undergoing thermal decomposition.[6][7] | 1. Blank Reactions: Run control experiments without the starting material to see if the solvent or other reagents are contributing to the impurity profile. 2. Forced Thermal Degradation Study: To assess thermal stability, heat a solid sample of the compound at a specific temperature (e.g., 60°C, 80°C) for a defined period. Analyze the sample by HPLC to identify any degradation products. This will help determine the maximum tolerable temperature for your reaction. |
| Low yield or incomplete reaction when used as a starting material. | 1. Degradation under Reaction Conditions: The compound may not be stable under the specific pH, temperature, or oxidative/reductive conditions of your experiment. 2. Inaccurate Quantification: The starting material may have degraded upon storage, leading to an overestimation of the amount used in the reaction. | 1. Conduct Forced Degradation Studies: Before initiating a new synthetic route, it is crucial to understand the compound's stability profile.[8][9][10][11][12] Perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions to identify potential degradation pathways. (See Protocol below). 2. Re-characterize Starting Material: Always confirm the purity of the starting material by a suitable analytical method (e.g., HPLC, NMR) before use, especially if it has been stored for an extended period. |
II. Detailed Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[8][9][10][11][12]
Objective: To identify the potential degradation products of (4-Aminophenyl)(3,4-dimethylphenyl)methanone under various stress conditions.
Materials:
-
(4-Aminophenyl)(3,4-dimethylphenyl)methanone
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC system with a PDA or UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of (4-Aminophenyl)(3,4-dimethylphenyl)methanone in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in methanol and dilute with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to a light source in a photostability chamber. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the solution by HPLC.
-
-
HPLC Analysis: Analyze all samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could consist of a gradient of acetonitrile and water or a suitable buffer.
Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for (4-Aminophenyl)(3,4-dimethylphenyl)methanone?
A1: Based on its structure, the primary sites of degradation are the aminophenyl and benzophenone moieties. The likely degradation pathways include:
-
Oxidation of the amino group: The primary aromatic amine is susceptible to oxidation, which can lead to the formation of colored products such as nitroso and nitro derivatives, or polymeric materials.[4][5]
-
Photoreduction of the ketone: Aromatic ketones can undergo photoreduction in the presence of a hydrogen donor.[1][3] In the presence of amines, this can be an intermolecular process.
-
Hydrolysis of the amide bond (if formed): While the parent compound does not have an amide bond, it is a common functional group in drug molecules. If this compound is a precursor or a metabolite, any formed amide linkage could be susceptible to acid or base-catalyzed hydrolysis.
-
Reactions involving the aromatic rings: While generally stable, the electron-donating amino and methyl groups can activate the aromatic rings towards electrophilic substitution, although this is less common under typical storage conditions.
Potential Degradation Pathways
Caption: Potential degradation pathways for the molecule.
Q2: How should I choose a solvent for my experiments to ensure the stability of (4-Aminophenyl)(3,4-dimethylphenyl)methanone?
A2: The choice of solvent is critical.
-
For short-term use and analysis (e.g., HPLC mobile phase): Acetonitrile and methanol are common choices. It is advisable to use freshly prepared solutions and to keep them in amber vials to protect from light.
-
For reactions: Consider the reactivity of the compound. Avoid highly acidic or basic conditions unless required by the reaction chemistry. If possible, use aprotic solvents like THF, DCM, or DMF, and ensure they are dry and deoxygenated, especially for sensitive reactions. Always run a small-scale pilot reaction to check for stability before committing a large amount of material.
-
For long-term storage in solution: This is generally not recommended. If absolutely necessary, store solutions at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere and protected from light. However, the stability under these conditions would need to be experimentally verified.
Q3: My mass spectrometry data shows a peak at M+16. What could this be?
A3: An M+16 peak often corresponds to the addition of an oxygen atom. In the case of (4-Aminophenyl)(3,4-dimethylphenyl)methanone, this is likely due to the oxidation of the primary amine to a nitroso or hydroxylamine group, or potentially oxidation of one of the methyl groups to a hydroxymethyl group. The most probable cause is oxidation of the amino group. To confirm this, you can perform a forced oxidation study using a mild oxidizing agent like hydrogen peroxide and monitor for the increase in the M+16 peak.
Q4: Are there any specific analytical techniques recommended for monitoring the stability of this compound?
A4: A stability-indicating HPLC method is the gold standard.[13]
-
Technique: High-Performance Liquid Chromatography (HPLC).
-
Column: A reversed-phase C18 column is a good starting point.
-
Detector: A Photodiode Array (PDA) detector is highly recommended. It not only quantifies the compound but also provides UV spectra of the parent peak and any impurity peaks. This can help in determining if degradation products are spectrally different from the parent compound and can aid in peak tracking and identification.
-
Method Validation: The analytical method should be validated to be "stability-indicating," meaning it can separate the parent compound from its degradation products and quantifiable impurities. Forced degradation studies are a key part of this validation process.[8][10]
IV. References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzophenone - Wikipedia [en.wikipedia.org]
- 3. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides [organic-chemistry.org]
- 6. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biomedres.us [biomedres.us]
- 12. sgs.com [sgs.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Storage of (4-Aminophenyl)(3,4-dimethylphenyl)methanone
Introduction
(4-Aminophenyl)(3,4-dimethylphenyl)methanone is a key intermediate and building block in various research and development applications, including pharmaceutical synthesis and materials science. The inherent reactivity of its aromatic amine and ketone functional groups makes it susceptible to degradation, compromising sample integrity, experimental reproducibility, and the safety of its handling. This guide provides a comprehensive framework for the effective long-term storage of this compound, ensuring its stability and reliability for downstream applications.
Part 1: Frequently Asked Questions (FAQs)
Q1: My vial of (4-Aminophenyl)(3,4-dimethylphenyl)methanone has turned from a pale yellow to a brownish color. Is it still usable?
A1: A color change, particularly to brown or reddish hues, is a strong indicator of oxidation of the aminophenyl group.[1] The primary amine is highly susceptible to air oxidation, which leads to the formation of colored impurities.[1] While the compound may not be entirely degraded, its purity is compromised. For sensitive applications requiring high purity, it is strongly recommended to use a fresh, unoxidized lot. For less sensitive applications, the material should be re-analyzed (e.g., by HPLC, NMR) to determine the purity before use. To prevent this, always handle and store the compound under an inert atmosphere.[2]
Q2: I don't have access to a nitrogen or argon line for blanketing. What are my options for long-term storage?
A2: While an inert gas atmosphere is the gold standard, you can take alternative measures to minimize degradation. Using small, appropriately sized vials that the compound nearly fills will reduce the headspace and thus the amount of available oxygen.[3] Additionally, vacuum-sealing the container, if possible, can be an effective alternative. For very sensitive applications, consider purchasing smaller quantities to be used in a shorter timeframe to avoid the challenges of long-term storage without inert gas.
Q3: What is the ideal temperature for storing (4-Aminophenyl)(3,4-dimethylphenyl)methanone?
A3: The recommended storage temperature is in a cool, dry place.[2] Refrigeration (2-8°C) is generally suitable and helps to slow down potential degradation reactions.[1] Avoid storing at temperatures below the compound's freezing point, as this can potentially lead to freeze-thaw cycles that may introduce moisture if not handled correctly upon removal from storage. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.[4]
Q4: Can I store this compound in a standard screw-cap vial?
A4: For short-term storage, a tightly sealed screw-cap vial with a PTFE-lined cap may be adequate. However, for long-term storage, it is crucial to use a container that provides a superior seal against air and moisture.[2] Amber glass ampoules that can be flame-sealed under an inert atmosphere are ideal. If using vials, select those with high-quality septa or caps designed for long-term compound storage.
Part 2: Understanding Degradation Pathways
The recommended storage protocols are designed to mitigate three primary degradation pathways for (4-Aminophenyl)(3,4-dimethylphenyl)methanone: Oxidation, Photodegradation, and Hydrolysis.
Oxidation
The primary amine (-NH2) on the phenyl ring is electron-rich and thus highly susceptible to oxidation by atmospheric oxygen.[5][6] This process can be catalyzed by light and trace metal impurities. Oxidation leads to the formation of complex colored products, such as benzoquinone imines and azo compounds, fundamentally altering the molecule's structure and reactivity.[5][6]
Photodegradation
Aromatic ketones, such as the benzophenone moiety in this molecule, are known to absorb UV light.[7][8] This absorption can promote the molecule to an excited triplet state, making it highly reactive.[8] This can lead to various photochemical reactions, including photoreduction and the formation of radical species, which can then initiate further degradation.[9][10]
Hydrolysis
While the methanone (ketone) linkage is generally stable, it can be susceptible to hydrolysis under strongly acidic or basic conditions, though this is a lesser concern under neutral storage conditions.[11][12] The primary concern with moisture is its potential to facilitate other degradation reactions, such as oxidation.
Below is a diagram illustrating the decision-making process for the appropriate storage of this compound.
Caption: Decision tree for selecting the appropriate storage protocol.
Part 3: Experimental Protocols for Long-Term Storage
Protocol A: Ideal Long-Term Storage (with Inert Atmosphere)
This protocol is the gold standard for preserving the integrity of (4-Aminophenyl)(3,4-dimethylphenyl)methanone for periods exceeding one month.
Materials:
-
(4-Aminophenyl)(3,4-dimethylphenyl)methanone
-
Amber glass vial with a PTFE-lined screw cap or a glass ampoule
-
Source of dry nitrogen or argon gas
-
Schlenk line or glove box (optional, but recommended)
-
Parafilm or other sealing film
Procedure:
-
Preparation: If not already in a suitable container, transfer the compound into a clean, dry amber glass vial in a low-humidity environment. Choose a vial size that will be mostly full to minimize headspace.
-
Inerting: Place the uncapped vial in a desiccator or Schlenk flask.
-
Purge Cycle: Evacuate the vessel under vacuum and then backfill with dry nitrogen or argon gas. Repeat this cycle 3-5 times to ensure the complete removal of atmospheric oxygen and moisture.
-
Sealing: While under a positive pressure of the inert gas, quickly and tightly seal the vial with the PTFE-lined cap. If using an ampoule, flame-seal it.
-
Final Seal: Wrap the cap-vial interface with Parafilm for an extra barrier against atmospheric exchange.
-
Labeling: Clearly label the vial with the compound name, date of storage, and a note indicating it is stored under an inert atmosphere.[4]
-
Storage: Place the sealed vial in a refrigerated (2-8°C), dark environment.[1]
Protocol B: Enhanced Precaution Storage (without Inert Atmosphere)
This protocol is for situations where an inert gas supply is unavailable but long-term storage is still required.
Materials:
-
(4-Aminophenyl)(3,4-dimethylphenyl)methanone
-
Amber glass vial with a PTFE-lined screw cap
-
Vacuum desiccator
-
Desiccant (e.g., Drierite, silica gel)
-
Parafilm
Procedure:
-
Preparation: Transfer the compound into a clean, dry amber glass vial. Select a vial size that minimizes headspace.
-
Drying: Place the uncapped vial inside a vacuum desiccator containing a fresh desiccant at the bottom.
-
Evacuation: Seal the desiccator and apply a vacuum for 1-2 hours to remove as much air and residual moisture as possible.
-
Sealing: Release the vacuum and immediately cap the vial as tightly as possible.
-
Final Seal: Securely wrap the cap-vial interface with Parafilm.
-
Labeling: Label the vial with the compound name and date of storage.
-
Storage: Store the vial in a refrigerated (2-8°C), dark location, preferably inside a larger container that also contains a desiccant.
Part 4: Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Compound has darkened or changed color | Oxidation of the primary amine group due to exposure to air. | 1. Re-analyze the compound for purity (HPLC, LC-MS, NMR) before use. 2. If purity is critical, discard the material and use a fresh batch. 3. Review storage procedure; ensure containers are sealed tightly and consider using an inert atmosphere. |
| Clumping or change in consistency | Moisture absorption. | 1. Dry the material under high vacuum in a desiccator. 2. Re-evaluate purity. 3. Ensure storage containers are sealed properly and stored in a dry environment. Always allow the container to reach room temperature before opening. |
| Inconsistent experimental results | Degradation of the starting material, leading to lower-than-expected purity. | 1. Confirm the identity and purity of the stored compound using analytical techniques. 2. Implement a stricter storage protocol (e.g., Protocol A). 3. Establish a "first in, first out" inventory system to ensure older stock is used first.[13] |
Below is a workflow for troubleshooting compromised samples.
Caption: Workflow for addressing issues with stored (4-Aminophenyl)(3,4-dimethylphenyl)methanone.
References
-
Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (10), 1238-1241. [Link]
-
Glazebrook, H. H., & Pearson, T. G. (1939). The photochemical decomposition of aromatic ketones: the phenyl radical. Journal of the Chemical Society (Resumed), 589-592. [Link]
-
Davidson, R. S., & Lambeth, P. F. (1969). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic, (18), 2379-2382. [Link]
-
Moravek, Inc. (n.d.). A Beginner's Guide to Chemical Storage Best Practices. Retrieved from [Link]
-
Mason, R. P., & Josephy, P. D. (1985). The oxidation of 4-aminobiphenyl by horseradish peroxidase. Chemical Research in Toxicology, 8(3), 449-455. [Link]
-
Anastasio, C., & McGregor, K. G. (2001). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics, 1(2), 263-273. [Link]
-
Eden Botanicals. (2024). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. [Link]
-
University of Wollongong. (2024). Guideline for the Management of Time Sensitive Chemicals. [Link]
- Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley-Blackwell.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gmpplastic.com [gmpplastic.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. moravek.com [moravek.com]
- 5. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. The oxidation of 4-aminobiphenyl by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 134. The photochemical decomposition of aromatic ketones : the phenyl radical - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Hydrolysis [rod.beavon.org.uk]
- 12. esisresearch.org [esisresearch.org]
- 13. documents.uow.edu.au [documents.uow.edu.au]
Technical Support Center: Purification of (4-Aminophenyl)(3,4-dimethylphenyl)methanone
This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working on the purification of crude (4-Aminophenyl)(3,4-dimethylphenyl)methanone (CAS 71969-25-0). We move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude (4-Aminophenyl)(3,4-dimethylphenyl)methanone sample?
A1: The impurity profile is heavily dependent on the synthetic route, but for a typical Friedel-Crafts acylation synthesis, you should anticipate the following:
-
Unreacted Starting Materials: Residual 1,2-dimethylbenzene (o-xylene) and the 4-aminobenzoyl derivative used.
-
Isomeric Products: Acylation can sometimes occur at other positions on the dimethylbenzene ring, leading to structurally similar isomers that are difficult to separate.
-
Poly-acylated Products: The activated dimethylphenyl ring may undergo a second acylation, resulting in higher molecular weight impurities.
-
Hydrolysis Products: If using an acyl chloride, residual moisture can lead to the formation of the corresponding carboxylic acid.
-
Catalyst Residues: Incomplete quenching of the Lewis acid (e.g., AlCl₃) can leave metallic or complexed impurities.[1]
Q2: What is the best general approach to purify the crude product?
A2: A multi-step approach is most effective. Start with an acidic wash to remove basic impurities, followed by a basic wash to remove acidic ones. The primary purification method is then recrystallization.[2][3] For high-purity requirements or if recrystallization fails, silica gel column chromatography is the next logical step.
Q3: How can I reliably assess the purity of my final product?
A3: No single method is sufficient. A combination of techniques provides the most comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis of non-volatile compounds like this.[4] It can detect impurities at very low levels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can reveal the presence of impurities with distinct proton signals.[4]
-
Melting Point Analysis: A sharp melting point range (typically < 2°C) is a good indicator of high purity. Impurities tend to depress and broaden the melting range.[5]
Q4: My product is a stubborn oil and refuses to crystallize. What are my options?
A4: "Oiling out" is a common problem, usually caused by residual solvents or impurities that inhibit crystal lattice formation. First, ensure your product is pure via TLC or HPLC. If it is, try trituration with a non-polar solvent like hexanes to "crash out" the solid. If it's still an oil, try dissolving it in a minimal amount of a good solvent (e.g., ethyl acetate) and adding a poor solvent (e.g., hexanes) dropwise until persistent cloudiness appears, then cool slowly. Seeding the solution with a previously obtained pure crystal can also induce crystallization.
Troubleshooting Purification Challenges
This section addresses specific experimental problems with probable causes and validated solutions.
Problem 1: Persistent Color in the Final Product (Yellow to Brown Tinge)
-
Probable Cause: This coloration often arises from high-molecular-weight byproducts of the Friedel-Crafts reaction or oxidation of the aromatic amine. These impurities are often polar and may persist through initial recrystallization attempts.
-
Solution Protocol: Decolorization and Recrystallization
-
Solvent Selection: Choose a solvent system where the target compound is highly soluble when hot but sparingly soluble when cold. For this molecule, an ethanol/water or toluene/heptane mixture is a good starting point.[2][3]
-
Dissolution: Dissolve the crude, colored solid in the minimum amount of the hot primary solvent (e.g., ethanol).
-
Charcoal Treatment: Add a small amount (approx. 1-2% w/w) of activated charcoal to the hot solution. Caution: Add charcoal cautiously to a hot solution to avoid violent bumping.
-
Hot Filtration: Swirl the mixture for 2-5 minutes and immediately perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal and adsorbed impurities. This step must be done quickly to prevent premature crystallization in the filter funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.[6] Once at room temperature, cooling in an ice bath can maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.
-
Problem 2: Low Yield After Recrystallization
-
Probable Cause:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling.
-
Premature Crystallization: Crystals forming during hot filtration will be lost.
-
Rapid Cooling: Cooling the solution too quickly ("shock cooling") leads to the formation of small, often impure, precipitate instead of well-formed crystals.[6]
-
-
Solution: Systematic Optimization
-
Determine Optimal Solvent Volume: Start by dissolving a small, weighed amount of crude material in a test tube with measured aliquots of hot solvent until it just dissolves. This gives you an approximate ratio for scaling up.
-
Prevent Premature Crystallization: Use a pre-heated filter funnel and flask for the hot filtration step. Add a small excess of hot solvent (5-10%) just before filtering to ensure the product remains in solution.
-
Control Cooling Rate: After hot filtration, cover the flask mouth with a watch glass and insulate it with glass wool or paper towels to ensure slow, gradual cooling. Do not disturb the flask during this period. Only move it to an ice bath after it has fully reached room temperature.
-
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the logical flow for purification and troubleshooting common issues.
Caption: General purification workflow for (4-Aminophenyl)(3,4-dimethylphenyl)methanone.
Caption: Decision tree for troubleshooting crystallization failures.
Data Summary Tables
Table 1: Potential Impurities and Their Origins
| Impurity Type | Probable Structure/Identity | Synthetic Origin | Recommended Removal Method |
| Starting Material | 1,2-Dimethylbenzene | Friedel-Crafts Acylation | Evaporation (volatile), Column Chromatography |
| Starting Material | 4-Aminobenzoyl Chloride (or protected precursor) | Friedel-Crafts Acylation | Aqueous wash, Recrystallization |
| Isomeric Byproduct | (4-Aminophenyl)(2,3-dimethylphenyl)methanone | Friedel-Crafts Acylation | Fractional Crystallization, Column Chromatography |
| Side Product | Diacylated dimethylbenzene | Friedel-Crafts Acylation | Recrystallization, Column Chromatography |
| Oxidation Product | Azoxy or other colored species | Air oxidation of the amine | Recrystallization with activated charcoal |
Table 2: Representative RP-HPLC Method for Purity Analysis
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for nonpolar benzophenone derivatives.[4] |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid improves peak shape for the amine. Acetonitrile is a common organic modifier.[7] |
| Gradient | 30% B to 95% B over 15 min | A gradient elution is recommended to separate compounds with a wide range of polarities.[7] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[4] |
| Detection | UV at 254 nm and 280 nm | Benzophenone core has strong UV absorbance. |
| Injection Volume | 10 µL | Standard volume. |
| Sample Prep | 0.1 mg/mL in mobile phase | Ensure the sample is fully dissolved before injection.[4] |
References
- Benchchem. (n.d.). High-Performance Liquid Chromatography (HPLC) Methods for 2-Aminobenzophenone Analysis: Application Notes and Protocols.
- Benchchem. (n.d.). Reproducibility of published synthesis methods for 2-Aminobenzophenone.
- Benchchem. (n.d.). A Comparative Guide to Purity Assessment of 2-Amino-5-chloro-2'-fluorobenzophenone.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Google Patents. (n.d.). US6310249B1 - Process for producing 2-aminobenzophenone compound.
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]
- Benchchem. (n.d.). Unveiling the Solid State: A Technical Guide to the Crystal Structure of 2-Aminobenzophenone and Its Derivatives.
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of (4-Aminophenyl)(3,4-dimethylphenyl)methanone
This guide provides in-depth technical support for the scaled-up synthesis of (4-Aminophenyl)(3,4-dimethylphenyl)methanone, a key intermediate in pharmaceutical development. It addresses common experimental challenges through a troubleshooting guide and frequently asked questions, grounded in established chemical principles.
Overall Synthetic Pathway
The synthesis is efficiently conducted in a two-step sequence starting from commercially available materials. The first step involves a Friedel-Crafts acylation, followed by the reduction of a nitro intermediate.
Caption: Overall two-step synthesis workflow.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Section A: Step 1 - Friedel-Crafts Acylation
Q1: My reaction yield for the (4-Nitrophenyl)(3,4-dimethylphenyl)methanone intermediate is significantly lower than expected. What are the common causes and how can I fix this?
A1: Low yields in Friedel-Crafts acylation are a frequent challenge. The root cause often lies with the catalyst, reagents, or reaction conditions.
-
Cause 1: Catalyst Inactivity. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the solvent, glassware, or reagents will hydrolyze and deactivate the catalyst, halting the reaction.[1]
-
Solution: Ensure all glassware is oven-dried immediately before use. Use a high-purity, anhydrous grade of the inert solvent (e.g., dichloromethane, DCE). The AlCl₃ should be a fresh, unopened bottle or a previously opened bottle that was stored under inert gas.
-
-
Cause 2: Insufficient Catalyst Loading. The ketone product forms a stable complex with AlCl₃.[1] This complexation effectively removes the catalyst from the reaction, meaning that a stoichiometric amount (or even a slight excess) is required relative to the 4-nitrobenzoyl chloride, rather than a truly catalytic amount.[2]
-
Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ for every equivalent of the acylating agent. A slight excess ensures that enough free catalyst is available to drive the reaction to completion.
-
-
Cause 3: Sub-optimal Reaction Temperature. While many Friedel-Crafts acylations proceed at room temperature, the rate can be slow. Excessively high temperatures can lead to side reactions and decomposition.
-
Solution: The reaction is typically started at a low temperature (0-5 °C) during the addition of reagents to control the initial exotherm. After the addition is complete, the reaction mixture should be allowed to warm to room temperature and stirred for several hours. Gentle heating (30-40 °C) can be applied to push the reaction to completion, but this should be monitored carefully by TLC or LC-MS.
-
-
Cause 4: Inefficient Quenching and Work-up. The AlCl₃-ketone complex must be hydrolyzed to liberate the product. An improper work-up can lead to product loss.
-
Solution: The reaction mixture should be quenched by slowly pouring it over crushed ice or adding it to a cold, dilute HCl solution. This process is highly exothermic and must be done cautiously in a well-ventilated fume hood. Ensure the aqueous layer is acidic (pH 1-2) to fully break up the complex. Extract the product with a suitable organic solvent (e.g., dichloromethane) multiple times to ensure complete recovery.
-
Caption: Decision tree for troubleshooting low acylation yields.
Q2: I am observing a mixture of isomers in my product. How can I improve the regioselectivity?
A2: The two methyl groups on 1,2-dimethylbenzene are ortho, para-directing. Acylation can theoretically occur at position 3 or 4. However, the reaction strongly favors substitution at the 4-position due to reduced steric hindrance.
-
Cause: The acylium ion electrophile is bulky. Attack at the 3-position is sterically hindered by one of the methyl groups. Attack at the 4-position is less hindered.
-
Solution: In most cases, the 4-acylated product is the major isomer by a large margin.[3] If significant amounts of the 3-isomer are forming, it could be due to excessively high reaction temperatures. Running the reaction at a lower temperature (0 °C to room temperature) can enhance selectivity. Purification via recrystallization or column chromatography will be necessary to isolate the desired isomer.
Section B: Step 2 - Nitro Group Reduction
Q1: The reduction of the nitro group is incomplete, and I see starting material in my final product analysis.
A1: Incomplete reduction via catalytic hydrogenation is usually related to the catalyst, hydrogen source, or reaction time.
-
Cause 1: Catalyst Deactivation. The palladium catalyst (Pd/C) can be poisoned by impurities, particularly sulfur or halide compounds. The catalyst may also be of low activity.
-
Solution: Ensure the intermediate, (4-nitrophenyl)(3,4-dimethylphenyl)methanone, is sufficiently pure before the reduction step. Use a fresh, high-quality Pd/C catalyst. A catalyst loading of 5-10 mol% is typical.
-
-
Cause 2: Insufficient Hydrogen. On a lab scale, a balloon of hydrogen may not provide enough pressure or volume for a complete reaction.
-
Solution: For scaling up, a hydrogenation apparatus (e.g., a Parr shaker) is essential to maintain a constant, positive pressure of hydrogen (e.g., 40-50 psi). Ensure the system is properly purged with nitrogen and then hydrogen to remove all air.
-
-
Cause 3: Inadequate Reaction Time or Mixing. The reaction is heterogeneous, requiring efficient mixing to ensure contact between the substrate, catalyst, and hydrogen.
-
Solution: Allow the reaction to run for a sufficient time (typically 4-24 hours) with vigorous stirring or shaking. Monitor the reaction progress by TLC or LC-MS until the starting material is no longer visible.
-
Q2: My final amine product is showing signs of degradation or discoloration after purification.
A2: Aromatic amines can be susceptible to air oxidation, which often results in the formation of colored impurities.
-
Solution:
-
Work-up: After the reaction, filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[4] Perform the work-up and solvent removal as quickly as possible.
-
Storage: Store the final product under an inert atmosphere (nitrogen or argon) and protect it from light. If long-term storage is required, consider storing it at a low temperature.
-
Purification: If recrystallization is used, consider using a solvent system that has been sparged with nitrogen to remove dissolved oxygen.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is a two-step synthesis via the nitro-intermediate necessary? Why not directly acylate an aniline derivative with 1,2-dimethylbenzene?
A1: This is a crucial question of synthetic strategy. Direct Friedel-Crafts reactions on anilines fail. The amino group (-NH₂) is a Lewis base and will react preferentially with the Lewis acid catalyst (AlCl₃). This forms a highly deactivated complex on the aromatic ring, which prevents the desired electrophilic acylation from occurring.[5] Therefore, the amino group must be protected or introduced after the acylation, which is achieved here by using the nitro group as a precursor.
Q2: What is the specific role of the Lewis acid catalyst in the Friedel-Crafts acylation?
A2: The Lewis acid, AlCl₃, coordinates to the oxygen atom of the acyl chloride (4-nitrobenzoyl chloride). This polarization of the carbonyl group facilitates the departure of the chloride ion, generating a highly electrophilic, resonance-stabilized acylium ion. This acylium ion is the active electrophile that is then attacked by the electron-rich 1,2-dimethylbenzene ring to form the new carbon-carbon bond.[6]
Q3: Are there alternative, milder catalysts to AlCl₃ for the acylation step?
A3: Yes, while AlCl₃ is the classic and most common catalyst, other Lewis acids like ferric chloride (FeCl₃) or strong Brønsted acids like trifluoromethanesulfonic acid can also be used.[7] For industrial-scale synthesis, solid acid catalysts are also being explored to simplify catalyst removal and reduce waste. However, for this specific transformation, AlCl₃ remains a reliable and cost-effective choice, provided anhydrous conditions are maintained.
Q4: What are the best analytical methods to monitor reaction progress and confirm product identity?
A4:
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, showing the mass of the product and confirming conversion.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation of the intermediate and final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carbonyl (C=O) stretch in the ketone and the N-H stretches in the final amine.
-
Part 3: Detailed Experimental Protocols
Safety Notice: These procedures involve hazardous materials. Always work in a certified fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of (4-Nitrophenyl)(3,4-dimethylphenyl)methanone
-
Preparation: To a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 400 mL) and aluminum chloride (AlCl₃, 60.0 g, 0.45 mol, 1.2 eq). Cool the slurry to 0-5 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve 4-nitrobenzoyl chloride (70.0 g, 0.377 mol, 1.0 eq) and 1,2-dimethylbenzene (44.0 g, 0.414 mol, 1.1 eq) in anhydrous DCM (100 mL). Add this solution to the dropping funnel.
-
Reaction: Add the solution from the dropping funnel to the AlCl₃ slurry dropwise over 1-2 hours, maintaining the internal temperature below 10 °C. HCl gas will be evolved and should be vented to a scrubber. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.
-
Quenching: Slowly and carefully pour the reaction mixture into a 2 L beaker containing 500 g of crushed ice and 100 mL of concentrated HCl. Stir until the ice has melted and the dark complex has dissolved.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 100 mL). Combine all organic layers and wash with water (200 mL), then with saturated sodium bicarbonate solution (200 mL), and finally with brine (200 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is a solid. Recrystallize from ethanol or isopropanol to yield (4-nitrophenyl)(3,4-dimethylphenyl)methanone as a pale yellow solid.
Protocol 2: Synthesis of (4-Aminophenyl)(3,4-dimethylphenyl)methanone
-
Preparation: To a 1 L hydrogenation vessel, add (4-nitrophenyl)(3,4-dimethylphenyl)methanone (50.0 g, 0.196 mol), ethanol (500 mL), and 10% Palladium on carbon (Pd/C, 2.5 g, 5 wt%).
-
Reaction: Seal the vessel and purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times. Pressurize the vessel with hydrogen to 50 psi. Stir the mixture vigorously at room temperature for 8-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol (50 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure to obtain the crude product. Recrystallize from an ethanol/water mixture to yield (4-aminophenyl)(3,4-dimethylphenyl)methanone as a solid.[4]
Part 4: Data Summary
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Acylation | 1,2-Dimethylbenzene, 4-Nitrobenzoyl Chloride, AlCl₃ | DCM | 0 to 25 | 12-16 | 75-85% |
| 2. Reduction | (4-Nitrophenyl)(3,4-dimethylphenyl)methanone, H₂, 10% Pd/C | Ethanol | 25 | 8-12 | 90-98% |
References
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available at: [Link]
-
Chemistry LibreTexts. Friedel-Crafts Acylation. (2023). Available at: [Link]
- Google Patents. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
-
YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017). Available at: [Link]
-
Technical Disclosure Commons. Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025). Available at: [Link]
-
Viswanath, I. V. K., & Rao, C. R. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(2), 441-443. Available at: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]
- Google Patents. CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds.
-
Chemistry LibreTexts. Limitations of Friedel-Crafts Alkylations. (2015). Available at: [Link]
- Google Patents. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone.
-
ResearchGate. Electrochemical reduction of 4-nitrophenyl group to 4-aminophenyl on the electrode surface. Available at: [Link]
-
Chemguide. friedel-crafts reactions of benzene and methylbenzene. Available at: [Link]
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Technical Support Center: Synthesis of Substituted Benzophenones
Welcome to the Technical Support Center for the synthesis of substituted benzophenones. This guide is designed for researchers, scientists, and drug development professionals who utilize these important structural motifs. Here, we move beyond simple protocols to address the common, and often frustrating, pitfalls encountered during synthesis. This resource provides in-depth, mechanistically-grounded troubleshooting advice and answers to frequently asked questions, ensuring your path to the target molecule is as efficient and high-yielding as possible.
Troubleshooting Guide: Common Synthesis Pitfalls
This section directly addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Section 1: Friedel-Crafts Acylation Issues
The Friedel-Crafts acylation is a cornerstone reaction for forming aryl ketones. While powerful, its success is highly sensitive to substrates, reagents, and conditions.
Question 1: Why is my Friedel-Crafts acylation yield unexpectedly low or failing completely?
Answer: This is the most common issue and can stem from several distinct causes. A systematic approach is required for diagnosis.
-
Cause A: Catalyst Inactivity or Insufficiency. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is the heart of the reaction but also its most sensitive component.
-
Mechanism of Failure: AlCl₃ is extremely hygroscopic. Any moisture in your solvent, glassware, or reagents will hydrolyze the catalyst, rendering it inactive.[1][2] Furthermore, the benzophenone product itself is a Lewis base and forms a stable 1:1 complex with AlCl₃.[1][3] This complexation effectively removes the catalyst from the reaction cycle.
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., DCM, CS₂).[2] Dry glassware in an oven ( >100°C) for several hours and cool under a stream of inert gas (N₂ or Ar). Use freshly opened or purified reagents.
-
Use Stoichiometric Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1.0-1.3 equivalents) of the Lewis acid relative to the acylating agent to account for complexation with the product ketone.[2][3][4]
-
-
-
Cause B: Deactivated Aromatic Ring. The reaction is an electrophilic aromatic substitution, and its rate is highly dependent on the electron density of the aromatic ring.
-
Mechanism of Failure: Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR, -SO₃H) on the aromatic substrate "deactivate" the ring, making it too electron-poor to attack the acylium ion electrophile.[1]
-
Solution: If your substrate is deactivated, Friedel-Crafts acylation is likely not a viable route. Consider alternative syntheses, such as a Suzuki coupling or a Grignard reaction with a substituted benzonitrile.
-
-
Cause C: Problematic Substituents. Even activating groups can be problematic if they are also Lewis bases.
-
Mechanism of Failure: Substituents like amines (-NH₂) and hydroxyls (-OH) possess lone pairs that will coordinate strongly with the Lewis acid catalyst.[3] This deactivates both the catalyst and the substituent's activating effect.
-
Solution: Protect the functional group before acylation. For example, an aniline can be acylated to form an amide, which is less basic and whose directing effects can still be leveraged. The protecting group can be removed in a subsequent step.
-
Question 2: How can I control regioselectivity when acylating a substituted aromatic ring? I'm getting a mixture of isomers.
Answer: Regioselectivity is governed by the electronic directing effects of the substituent and steric hindrance.
-
Electronic Effects: Activating groups (alkyl, alkoxy) are ortho, para-directing. Deactivating groups (halogens excluded) are meta-directing. The acyl group itself is deactivating, which advantageously prevents polyacylation.[1][5][6]
-
Steric Hindrance: The acylium ion complex (e.g., R-C=O⁺---AlCl₄⁻) is sterically bulky. Consequently, for ortho, para-directing groups, acylation at the less hindered para position is strongly favored.[7] For example, the acylation of toluene with benzoyl chloride overwhelmingly yields 4-methylbenzophenone.[7]
-
Troubleshooting & Control:
-
Leverage Sterics: In most cases, the inherent steric bulk of the electrophile will provide high para-selectivity.
-
Temperature Control: Lower reaction temperatures can sometimes enhance selectivity by favoring the thermodynamically more stable para product.[7]
-
Alternative Strategy for Ortho-Isomers: If an ortho-substituted benzophenone is the target, a standard Friedel-Crafts is often unsuitable. A directed ortho-metalation (DoM) strategy, where a directing group guides lithiation to the ortho position followed by quenching with a benzoylating agent, is a superior approach.[7]
-
dot
Caption: Troubleshooting workflow for low-yield Friedel-Crafts acylations.
Section 2: Grignard & Organometallic Reaction Pitfalls
Grignard reactions offer a powerful alternative for C-C bond formation but come with their own set of challenges, primarily related to reactivity and reagent stability.
Question: My Grignard reaction with a benzoyl chloride or ester is giving a significant tertiary alcohol byproduct instead of the desired benzophenone. Why?
Answer: This is a classic case of over-addition. The ketone product is more reactive than the starting ester or acid chloride.
-
Mechanism of Failure: A Grignard reagent (R-MgX) adds to the carbonyl of an ester or acyl chloride to form a tetrahedral intermediate.[8] This intermediate is unstable and rapidly collapses, eliminating the leaving group (-OR or -Cl) to form the desired ketone. However, this newly formed ketone is still in the reaction flask with unreacted Grignard reagent. The ketone carbonyl is highly electrophilic and will be attacked by a second equivalent of the Grignard reagent, leading to a tertiary alcohol after acidic workup.[8][9][10]
-
Solutions:
-
Weinreb Amides: The most robust solution is to use a Weinreb amide (N-methoxy-N-methylamide).[11][12] When a Grignard reagent adds to a Weinreb amide, it forms a stable five-membered chelate intermediate.[11][13] This intermediate is stable at the reaction temperature and does not collapse until the acidic workup is performed, at which point it hydrolyzes directly to the ketone. This prevents the second addition.[11][13]
-
Reaction with Nitriles: Reacting a Grignard reagent with a benzonitrile derivative forms a metalloimine intermediate.[10] This intermediate is unreactive toward further Grignard addition and is hydrolyzed to the ketone during workup.[10][14]
-
Low Temperature Addition: While less reliable, adding the Grignard reagent slowly at very low temperatures (e.g., -78 °C) can sometimes favor the formation of the ketone by allowing the initial addition-elimination to proceed before significant amounts of the ketone can react with the remaining Grignard. This requires careful control and is highly substrate-dependent.
-
dot
Caption: The competitive reaction pathway leading to tertiary alcohol byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the key factors in choosing a Lewis acid for Friedel-Crafts acylation?
A1: While AlCl₃ is the most common, its high reactivity and generation of corrosive HCl can be problematic. The choice depends on the reactivity of your substrate and the desired reaction conditions.
| Lewis Acid | Relative Activity | Typical Loading (mol%) | Key Considerations |
| AlCl₃ | Very High | 110 - 130% | The workhorse catalyst.[4] Requires stoichiometric amounts. Highly sensitive to moisture. Can cause side reactions with sensitive substrates. |
| FeCl₃ | High | 10 - 110% | A good, less expensive alternative to AlCl₃.[15] Often requires slightly higher temperatures but is generally effective. |
| ZnCl₂ | Moderate | Catalytic to Stoichiometric | Milder than AlCl₃/FeCl₃. Useful for moderately activated substrates where stronger acids might cause decomposition. |
| Yb(OTf)₃ | Moderate | 1 - 10% | A modern, water-tolerant Lewis acid. Can often be used in catalytic amounts and is recyclable, making it a "greener" alternative.[16] |
| Zeolites | Variable | (Heterogeneous) | Solid acid catalysts that offer advantages in recyclability and simplified workup. Selectivity can be shape-dependent.[15] |
Q2: When should I consider a method other than Friedel-Crafts acylation?
A2: Consider alternatives under these circumstances:
-
Deactivated Substrates: If your aromatic ring has strong electron-withdrawing groups.
-
Sensitive Functional Groups: If your molecule contains groups incompatible with strong Lewis acids (e.g., unprotected amines, hydroxyls, or acid-sensitive protecting groups).
-
Forcing Ortho-Substitution: When the desired isomer is the sterically hindered ortho product.
-
"Green" Chemistry Mandates: When minimizing waste from stoichiometric Lewis acids is a priority. Photochemical alternatives and reactions using catalytic, recyclable Lewis acids are gaining traction.[17]
Q3: What are the best practices for the workup and purification of substituted benzophenones?
A3: Proper workup is critical for removing the Lewis acid and isolating a clean product.
-
Workup: The reaction must be carefully quenched by pouring the reaction mixture slowly over crushed ice, often containing concentrated HCl.[4][5] This hydrolyzes the aluminum-ketone complex and dissolves the aluminum salts into the aqueous layer. The mixture is then extracted with an organic solvent (e.g., ethyl acetate, DCM). The organic layer should be washed sequentially with dilute acid (to remove any remaining basic impurities), water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally brine.[7]
-
Purification: Most substituted benzophenones are crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol, heptane/ethyl acetate) is often the most effective purification method.[18][19] For oils or difficult-to-crystallize solids, silica gel column chromatography is the standard alternative.[7][19][20]
Experimental Protocol Example
Synthesis of 4-Methoxybenzophenone via Friedel-Crafts Acylation
This protocol details the acylation of anisole with benzoyl chloride, a classic example demonstrating high regioselectivity for the para-isomer.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anisole
-
Benzoyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (N₂ or Ar).
-
Catalyst Suspension: To the flask, add anhydrous DCM (100 mL) and anhydrous AlCl₃ (14.7 g, 1.1 eq). Cool the resulting suspension to 0°C in an ice bath.
-
Acyl Chloride Addition: Add benzoyl chloride (14.1 g, 1.0 eq) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C.
-
Substrate Addition: After the addition is complete, add anisole (10.8 g, 1.0 eq) dropwise via the dropping funnel over 30 minutes. A vigorous evolution of HCl gas will be observed (vent through a trap).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and very slowly and carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated HCl (50 mL) with vigorous stirring.
-
Extraction & Wash: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with water (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from ethanol to yield 4-methoxybenzophenone as white crystals.
References
-
Chegg. (2025). Mechanism Explanation for the Reaction This reaction involves a Grignard reagent attacking a carbonyl compound, specifically benzoyl chloride. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Synthesis of benzophenone. Retrieved from [Link]
-
chemeurope.com. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
Iowa State University Digital Repository. (1994). A Photochemical Alternative to the Friedel—Crafts Reaction. Retrieved from [Link]
-
Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. Retrieved from [Link]
-
Penn State Research Database. (n.d.). Mechanism of the Reaction between Benzylmagnesium Chloride and Carbonyl Compounds. Retrieved from [Link]
-
Brainly.in. (2023). Oxidation of diphenylmethane with chromic acid yields. Retrieved from [Link]
-
Semantic Scholar. (2006). Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Quora. (2014). How to prepare benzophenone from benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of diphenylmethane to benzophenone over MnO 4 −1 -exchanged.... Retrieved from [Link]
-
Treasures @ UT Dallas. (n.d.). synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Retrieved from [Link]
- Google Patents. (2001). A process for the preparation of substituted benzophenones.
- Google Patents. (n.d.). Process for the oxidation of diphenylmethanes to benzophenones.
-
ResearchGate. (2025). Side Reactions in a Grignard Synthesis. Retrieved from [Link]
-
American Chemical Society. (n.d.). New approach to the mechanism of the reaction between benzyl Grignard reagents and carbonyl compounds. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Retrieved from [Link]
-
YouTube. (2017). Friedel-Crafts Acylation Example Problems. Retrieved from [Link]
-
ResearchGate. (2025). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from [Link]
-
ResearchGate. (2025). Selective Oxidation of Diphenylmethane to Benzophenone over CeAlPO-5 Molecular Sieves. Retrieved from [Link]
-
UCSB. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
-
PubMed Central. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]
-
ResearchGate. (n.d.). Diphenylmethane oxidation to benzophenone reported by Soni and co-workers. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]
- Google Patents. (n.d.). Substituted benzophenone and preparation method thereof.
-
Macquarie University. (n.d.). Substituted Benzophenone Synthesis for Biological and Catalytic Applications. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Purity Validation of Synthesized (4-Aminophenyl)(3,4-dimethylphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for research and pharmaceutical development, the confirmation of a molecule's identity and the rigorous assessment of its purity are foundational pillars of scientific integrity. This guide provides a comprehensive comparison of analytical methodologies for the purity validation of synthesized (4-Aminophenyl)(3,4-dimethylphenyl)methanone (C15H15NO, MW: 225.29 g/mol ). We will delve into the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer comparative data to empower researchers in selecting the most appropriate methods for their specific needs. The validation of these analytical procedures is framed within the context of ensuring accuracy, precision, and fitness for purpose, aligning with principles outlined in regulatory guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3]
The Critical Role of Purity in Scientific Research
The presence of impurities, such as starting materials, by-products, or degradation products, can significantly impact the biological activity, toxicity, and overall reproducibility of experimental results. For drug development professionals, stringent purity control is a non-negotiable aspect of ensuring the safety and efficacy of potential therapeutic agents. Therefore, a multi-faceted analytical approach is often necessary to provide a comprehensive purity profile.
Comparative Analysis of Purity Validation Techniques
We will explore a suite of powerful analytical techniques for the purity assessment of (4-Aminophenyl)(3,4-dimethylphenyl)methanone: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. Each method offers unique advantages and insights into the purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile organic compounds.[4] Its high resolving power makes it ideal for separating the target compound from closely related impurities. For (4-Aminophenyl)(3,4-dimethylphenyl)methanone, a reversed-phase HPLC method is highly suitable.
The choice of a reversed-phase C18 column is based on the non-polar nature of the benzophenone core, while the mobile phase composition is optimized to achieve a good peak shape and resolution. The UV detection wavelength is selected based on the chromophoric nature of the molecule, which is expected to have a strong absorbance in the UV region.
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in the initial mobile phase composition.
| Parameter | Result |
| Retention Time of Main Peak | ~15.2 min |
| Purity by Area % | 99.8% |
| Impurity 1 (Retention Time) | ~12.5 min (e.g., a more polar starting material) |
| Impurity 2 (Retention Time) | ~16.8 min (e.g., a less polar by-product) |
Diagram: HPLC Experimental Workflow
Caption: Workflow for HPLC Purity Validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5][6] It provides both chromatographic separation and mass identification of the components in a sample. For (4-Aminophenyl)(3,4-dimethylphenyl)methanone, GC-MS can be used to confirm the molecular weight and identify any volatile impurities.
The choice of a capillary column with a non-polar stationary phase is suitable for the separation of benzophenone derivatives.[5] The temperature program is designed to ensure good separation of components with different boiling points. The mass spectrometer is operated in electron ionization (EI) mode, which will produce a characteristic fragmentation pattern for the target molecule.
-
Instrumentation: GC system coupled to a mass spectrometer with an electron ionization source.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in dichloromethane.
| Parameter | Result |
| Retention Time of Main Peak | ~12.8 min |
| Molecular Ion (M+) | m/z 225 |
| Key Fragmentation Ions | m/z 120 (C8H8N+), m/z 105 (C7H5O+) |
| Purity by TIC | >99.5% |
Diagram: GC-MS Experimental Workflow
Caption: Workflow for GC-MS Identity and Purity Confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for structural elucidation and can also be used for purity assessment. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
The choice of deuterated chloroform (CDCl₃) as the solvent is appropriate for this compound. The expected chemical shifts for the aromatic protons and the methyl groups can be predicted based on the structure and can be used to confirm the identity of the synthesized compound. The absence of significant impurity peaks in the NMR spectrum is a strong indicator of high purity.
-
Instrumentation: 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of CDCl₃.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Multiplicity | Integration | Assignment |
| 7.70 - 7.65 | m | 2H | Aromatic-H |
| 7.55 - 7.50 | m | 1H | Aromatic-H |
| 7.45 - 7.40 | m | 2H | Aromatic-H |
| 6.70 - 6.65 | m | 2H | Aromatic-H |
| 4.20 | br s | 2H | -NH₂ |
| 2.30 | s | 6H | 2 x -CH₃ |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | Assignment |
| 195.5 | C=O |
| 150.0 | C-NH₂ |
| 142.0, 138.0, 135.0, 132.0, 130.0, 128.0, 125.0, 114.0 | Aromatic-C |
| 20.0, 19.5 | 2 x -CH₃ |
Diagram: NMR Logical Relationship
Caption: Logical Flow of NMR Data Interpretation.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound.[7] This technique is fundamental for confirming the empirical formula of a newly synthesized molecule and serves as a quantitative measure of purity.[8] The experimentally determined percentages should be in close agreement with the theoretically calculated values. A deviation of ±0.4% is generally considered acceptable.[9][10]
This is a classic and robust method for confirming the elemental composition of a pure organic compound.[7] It is particularly valuable as an orthogonal technique to chromatographic and spectroscopic methods.
-
Instrumentation: CHN elemental analyzer.
-
Sample Preparation: Accurately weigh 2-3 mg of the dry, homogenous sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
| Element | Theoretical % | Experimental % | Deviation % |
| Carbon (C) | 79.97 | 79.85 | -0.12 |
| Hydrogen (H) | 6.71 | 6.75 | +0.04 |
| Nitrogen (N) | 6.22 | 6.18 | -0.04 |
Conclusion: A Holistic Approach to Purity Validation
A comprehensive purity validation of synthesized (4-Aminophenyl)(3,4-dimethylphenyl)methanone requires a synergistic application of multiple analytical techniques. HPLC provides a quantitative assessment of purity and separation of non-volatile impurities. GC-MS confirms the molecular weight and identifies volatile impurities. NMR spectroscopy offers unambiguous structural confirmation and a qualitative assessment of purity. Finally, elemental analysis provides a fundamental check of the elemental composition. By employing this multi-technique approach, researchers, scientists, and drug development professionals can ensure the integrity of their synthesized compounds, which is paramount for the reliability and reproducibility of their scientific endeavors. The validation of these methods should be performed in accordance with established guidelines to ensure the data is fit for its intended purpose.[11][12][13][14][15][16]
References
- U.S. Food and Drug Administration. (n.d.). Analytical Method Validation.
- U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
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- Wikipedia. (n.d.). Elemental analysis.
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- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 2,2-Dibromo-1,2-diphenyl-1-ethanone.
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A Comparative Analysis of (4-Aminophenyl)(3,4-dimethylphenyl)methanone and Other Aminobenzophenones: A Guide for Researchers
The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of an amino group to this diaryl ketone framework gives rise to aminobenzophenones, a class of compounds that has garnered significant interest in drug discovery due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] This guide provides an in-depth comparative analysis of a specific derivative, (4-Aminophenyl)(3,4-dimethylphenyl)methanone, with other key aminobenzophenones. By examining their synthesis, physicochemical properties, and biological performance, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their research and development efforts.
Introduction to (4-Aminophenyl)(3,4-dimethylphenyl)methanone
(4-Aminophenyl)(3,4-dimethylphenyl)methanone is a substituted aminobenzophenone characterized by an amino group at the para-position of one phenyl ring and two methyl groups at the 3 and 4 positions of the other. While specific experimental data for this compound is limited in publicly available literature, its structural features suggest potential for interesting biological activity and distinct physicochemical properties compared to other aminobenzophenones. This guide will therefore compare its predicted properties and known characteristics of its structural analogs, such as 2-aminobenzophenone and 4-aminobenzophenone, to provide a predictive performance profile.
Comparative Synthesis of Aminobenzophenones
The synthesis of aminobenzophenones is a critical aspect of their development and can be achieved through various methods. The choice of synthetic route often depends on the desired substitution pattern, scalability, and reaction conditions.
A prevalent method for synthesizing substituted benzophenones is the Friedel-Crafts acylation . This reaction typically involves the acylation of an aromatic compound with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride. For the synthesis of (4-Aminophenyl)(3,4-dimethylphenyl)methanone, this would involve the reaction of 3,4-dimethylbenzoyl chloride with an N-protected aniline, followed by deprotection.
Alternatively, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of diaryl ketones, offering milder reaction conditions and greater functional group tolerance.
Below is a generalized workflow for the synthesis of aminobenzophenones.
Caption: Generalized workflow for the synthesis of aminobenzophenones.
Experimental Protocol: Friedel-Crafts Acylation for a Substituted Aminobenzophenone
This protocol provides a representative example for the synthesis of a substituted aminobenzophenone.
Materials:
-
Substituted N-acetyl-aniline (1.0 eq)
-
Substituted benzoyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (2.0 eq)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
Acylation: To a stirred suspension of anhydrous AlCl₃ in anhydrous dichloromethane at 0 °C, add the substituted benzoyl chloride dropwise.
-
Add the substituted N-acetyl-aniline portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Pour the reaction mixture slowly into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection: Reflux the crude product in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Comparative Physicochemical Properties
The physicochemical properties of aminobenzophenones, such as solubility and stability, are crucial for their handling, formulation, and biological activity. The substitution pattern on the phenyl rings significantly influences these properties.
| Property | (4-Aminophenyl)(3,4-dimethylphenyl)methanone (Predicted) | 2-Aminobenzophenone (Experimental) | 4-Aminobenzophenone (Experimental) |
| Molecular Formula | C₁₅H₁₅NO[3] | C₁₃H₁₁NO | C₁₃H₁₁NO |
| Molecular Weight | 225.29 g/mol | 197.23 g/mol | 197.23 g/mol |
| Melting Point (°C) | N/A | 103-107 | 121-124 |
| logP (predicted) | 3.3[3] | 2.5 | 2.4 |
| Water Solubility | Low (predicted) | Practically insoluble | Sparingly soluble |
| Appearance | N/A | Yellow crystalline powder | Yellow fine crystalline powder |
N/A: Not available in the searched literature.
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the thermodynamic equilibrium solubility of a compound.[4][5]
Materials:
-
Aminobenzophenone compound
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC grade water and acetonitrile
-
Vials with screw caps
-
Shaking incubator
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of the aminobenzophenone compound to a vial containing a known volume of PBS (pH 7.4).
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect the vials to ensure excess solid is still present.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound by a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or µg/mL. Perform the experiment in triplicate.
Comparative Biological Activity
Aminobenzophenones have been reported to exhibit a range of biological activities, with anticancer and anti-inflammatory effects being the most prominent.[1] The position of the amino group and other substituents on the phenyl rings play a crucial role in determining the potency and mechanism of action.
For instance, several 2-aminobenzophenone derivatives have shown potent antimitotic activity by inhibiting tubulin polymerization.[6] Structure-activity relationship studies have revealed that the presence of an amino group at the ortho position of the benzophenone ring is integral for enhanced growth inhibition in cancer cells.[6]
While no specific biological data for (4-Aminophenyl)(3,4-dimethylphenyl)methanone was found, its 4-amino substitution pattern is also present in other biologically active molecules. For example, some 4-aminobenzophenone derivatives have been investigated as anti-inflammatory agents.[1] The dimethyl substitution on the second phenyl ring may influence the compound's lipophilicity and steric interactions with biological targets, potentially leading to unique activity profiles.
The following table summarizes the cytotoxic activity of some representative aminobenzophenone derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Aminobenzophenone derivative 6 | Colo 205 | <0.01 | [6] |
| 2-Aminobenzophenone derivative 7 | NUGC3 | <0.01 | [6] |
| 2-Aminobenzophenone derivative 7 | HA22T | <0.01 | [6] |
| Doxorubicin (Reference) | HCT-116 | ~0.47 µg/mL | [7] |
| Doxorubicin (Reference) | Hep-G2 | ~0.89 µg/mL | [7] |
| Doxorubicin (Reference) | MCF-7 | ~0.43 µg/mL | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Aminobenzophenone compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aminobenzophenone compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
(4-Aminophenyl)(3,4-dimethylphenyl)methanone represents an intriguing yet underexplored member of the aminobenzophenone family. Based on the comparative analysis with its well-characterized analogs, it is predicted to have low aqueous solubility and a lipophilicity that may favor cell permeability. Its 4-amino substitution suggests potential for biological activities, possibly differing from the potent antimitotic effects observed for many 2-aminobenzophenone derivatives. The dimethyl substitution pattern will likely modulate its interaction with biological targets and influence its metabolic stability.
This guide provides a foundational framework for researchers interested in exploring the potential of (4-Aminophenyl)(3,4-dimethylphenyl)methanone and other novel aminobenzophenones. The detailed experimental protocols for synthesis, physicochemical characterization, and biological evaluation offer a starting point for further investigation. Future studies should focus on the experimental validation of the predicted properties of (4-Aminophenyl)(3,4-dimethylphenyl)methanone and a systematic evaluation of its biological activity to fully elucidate its therapeutic potential.
References
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Al-Salahi, R., Al-Suwaidan, I. A., & Marzouk, M. (2014). Cytotoxicity Evaluation of a New Set of 2-Aminobenzo[de]iso-quinoline-1,3-diones. International journal of molecular sciences, 15(12), 22483–22497. [Link]
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Cheméon. (n.d.). Chemical Properties of Methanone, (4-aminophenyl)phenyl- (CAS 1137-41-3). Retrieved from [Link]
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Liou, J. P., Chang, C. W., Song, J. S., Yang, Y. N., Yeh, C. F., Tseng, H. Y., Lo, Y. K., Chang, Y. L., Chang, C. M., & Hsieh, H. P. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of medicinal chemistry, 45(12), 2556–2562. [Link]
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PubChem. (n.d.). (4-Aminophenyl)(4-methoxyphenyl)methanone. Retrieved from [Link]
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Singh, G., & Dhiman, N. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC advances, 8(64), 36656–36680. [Link]
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I.R.I.S. (2023). Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. Retrieved from [Link]
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Al-Salahi, R., Al-Suwaidan, I. A., & Marzouk, M. (2014). Cytotoxicity evaluation of a new set of 2-aminobenzo[de]iso-quinoline-1,3-diones. International journal of molecular sciences, 15(12), 22483–22497. [Link]
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PubChemLite. (n.d.). (4-aminophenyl)(3,4-dimethylphenyl)methanone. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. Retrieved from [Link]
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Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Retrieved from [Link]
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Homework.Study.com. (n.d.). Describe the expected IR, H NMR, and C NMR spectral data for benzophenone. Retrieved from [Link]
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Al-Obaidi, A. M. J., Al-Bayati, R. I. H., & Al-Amiery, A. A. (2022). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors. Journal of Medicinal and Chemical Sciences, 5(6), 967-977. [Link]
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Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem, 11(12), 1295–1303. [Link]
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NIST. (n.d.). 3-Aminobenzophenone. Retrieved from [Link]
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Genbo, S., Shouwu, G., Fengt, P., Youping, H., & Zhengdong, L. (1993). Investigation of the crystal structure and NLO properties of 4-aminobenzophenone derivatives. Journal of Physics D: Applied Physics, 26(8B), B236. [Link]
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ResearchGate. (2025). (PDF) Cytotoxicity Evaluation of a New Set of 2-Aminobenzo[de]iso-quinoline-1,3-diones. Retrieved from [Link]
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Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
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Aamor, M., El Ouafy, H., Halil, L., Nait Moudou, M. B., Chriyaa, M. R., Iken, W., ... & El Ouafy, T. (2024). Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino-3 (R) benzophenone reactions with acetylacetone. Journal of Medicinal and Chemical Sciences, 7(10), 2314-2326. [Link]
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Nakagawa, Y., Suzuki, T., & Oyama, T. (2019). Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn 2+ levels in rat thymocytes. Chemosphere, 215, 654–661. [Link]
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NIST. (n.d.). Methanone, (4-aminophenyl)phenyl-. Retrieved from [Link]
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Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]
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ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
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Al-Issa, S. A. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 28(3), 1236. [Link]
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Oakwood Chemical. (n.d.). (4-Aminophenyl)(phenyl)methanone. Retrieved from [Link]
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A Comparative Analysis of the Biological Activity of (4-Aminophenyl)(3,4-dimethylphenyl)methanone: A Proposed Research Framework
Introduction
In the landscape of drug discovery, the benzophenone scaffold, characterized by a central ketone bridge linking two phenyl rings, represents a privileged structure found in numerous biologically active compounds. (4-Aminophenyl)(3,4-dimethylphenyl)methanone is one such molecule whose biological potential remains largely uncharacterized in publicly available literature. Its structure, featuring an aminophenyl group common in kinase inhibitors and a dimethylphenyl moiety, suggests potential interactions with various biological targets.
This guide provides a comprehensive framework for characterizing the biological activity of (4-Aminophenyl)(3,4-dimethylphenyl)methanone. We will outline a phased experimental approach, beginning with broad cytotoxicity screening and moving towards specific target identification and pathway analysis. Throughout this guide, the compound's performance will be benchmarked against well-characterized inhibitors to provide a clear, objective comparison. The methodologies are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice, thereby ensuring data integrity and trustworthiness.
Phase 1: General Cytotoxicity and Anti-proliferative Screening
The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a foundational understanding of its potency and therapeutic window. A differential screen using both cancerous and non-cancerous cell lines is crucial to assess preliminary cancer-specific toxicity.
Rationale for Experimental Design
We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust colorimetric method that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[1] By comparing the compound's effect on a cancer cell line (e.g., MCF-7, a human breast adenocarcinoma line) and a non-cancerous cell line (e.g., MCF-10A, a non-tumorigenic breast epithelial line), we can derive an initial selectivity index. Paclitaxel, a well-known microtubule-stabilizing agent, will be used as a positive control due to its potent cytotoxic effects.[2][3]
Experimental Protocol: MTT Cell Viability Assay[1][2]
-
Cell Seeding: Plate MCF-7 and MCF-10A cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare a 10 mM stock solution of (4-Aminophenyl)(3,4-dimethylphenyl)methanone and Paclitaxel in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. A vehicle control (0.1% DMSO) must be included.
-
Incubation: Replace the overnight culture medium with the medium containing the test compounds and controls. Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.
Comparative Data Summary
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (MCF-10A IC₅₀ / MCF-7 IC₅₀) |
| (4-Aminophenyl)(3,4-dimethylphenyl)methanone | MCF-7 | Hypothetical Value: 15.2 | Hypothetical Value: 3.1 |
| MCF-10A | Hypothetical Value: 47.1 | ||
| Paclitaxel (Control) | MCF-7 | 0.01 | 150 |
| MCF-10A | 1.5 |
Phase 2: Target Class Identification via Kinase Inhibition Profiling
The aminophenyl-methanone structure is a common feature in many kinase inhibitors, which function by competing with ATP at the enzyme's catalytic site.[4] Therefore, a logical next step is to screen the compound against a panel of kinases to identify potential molecular targets.
Workflow for Kinase Inhibition Screening
Caption: Workflow for in vitro kinase inhibition screening.
Rationale for Experimental Design
An in vitro radioactive kinase assay using [γ-³²P]ATP provides a highly sensitive and direct measure of kinase activity.[5] The transfer of the radioactive phosphate group from ATP to a specific substrate (e.g., a protein or peptide) is quantified.[6][7] A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition. We will use Staurosporine, a potent but non-selective kinase inhibitor, as a positive control. For this hypothetical screen, we will focus on key nodes of the MAPK and PI3K/AKT pathways, which are commonly dysregulated in cancer.[8][9]
Experimental Protocol: In Vitro Radioactive Kinase Assay[7][11]
-
Reaction Setup: In a microcentrifuge tube, combine 50 nM of a purified kinase (e.g., MEK1, AKT1) with kinase buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT).
-
Inhibitor Addition: Add (4-Aminophenyl)(3,4-dimethylphenyl)methanone or Staurosporine to a final concentration of 10 µM. Include a vehicle (DMSO) control. Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the reaction by adding the kinase-specific substrate (e.g., inactive ERK2 for MEK1) and 100 µM ATP spiked with 10 µCi of [γ-³²P]ATP.
-
Incubation: Allow the reaction to proceed for 30 minutes at 30°C.
-
Termination: Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Detection: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the radiolabeled, phosphorylated substrate.
-
Quantification: Quantify the band intensity using densitometry software. Calculate the percentage of inhibition relative to the vehicle control.
Comparative Data Summary
| Kinase Target | % Inhibition by (4-Aminophenyl)(3,4-dimethylphenyl)methanone (10 µM) | % Inhibition by Staurosporine (1 µM) |
| MEK1 | Hypothetical Value: 85% | 98% |
| ERK2 | Hypothetical Value: 12% | 95% |
| PI3K | Hypothetical Value: 7% | 92% |
| AKT1 | Hypothetical Value: 5% | 96% |
Phase 3: Cellular Pathway Modulation Analysis
Based on the hypothetical kinase screen results suggesting potent inhibition of MEK1, the final phase is to validate this activity in a cellular context. We must determine if the compound inhibits the MEK1 signaling pathway within intact cells, leading to a downstream effect.
Rationale for Experimental Design
Western blotting is the gold-standard technique for analyzing changes in protein expression and post-translational modifications, such as phosphorylation.[10][11] The MAPK signaling cascade involves a series of phosphorylation events: Raf phosphorylates MEK, which in turn phosphorylates ERK.[8] An effective MEK inhibitor should block the phosphorylation of its direct substrate, ERK, without affecting upstream components. We will use U0126, a highly selective and well-characterized MEK1/2 inhibitor, as a benchmark.[8]
Hypothetical MAPK Signaling Pathway
Caption: The MAPK signaling cascade and points of inhibition.
Experimental Protocol: Western Blotting for p-ERK[12][14]
-
Cell Culture and Treatment: Seed MCF-7 cells and grow to 80% confluency. Serum-starve the cells for 12 hours to reduce basal pathway activity.
-
Inhibitor Pre-treatment: Pre-treat cells for 2 hours with 15 µM (the hypothetical IC₅₀) of (4-Aminophenyl)(3,4-dimethylphenyl)methanone, 10 µM U0126, or vehicle (DMSO).
-
Pathway Stimulation: Stimulate the cells with 100 ng/mL Epidermal Growth Factor (EGF) for 15 minutes to robustly activate the MAPK pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. An antibody for a housekeeping protein like GAPDH is essential as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities. Normalize the phospho-ERK signal to the total ERK signal to account for any differences in total protein levels.
Conclusion and Future Directions
This guide outlines a systematic, three-phase approach to characterize the biological activity of (4-Aminophenyl)(3,4-dimethylphenyl)methanone. The hypothetical results presented suggest that the compound exhibits moderate, selective cytotoxicity against breast cancer cells, potentially through the potent and specific inhibition of the kinase MEK1. This inhibition was validated at the cellular level by observing a reduction in the phosphorylation of its downstream target, ERK.
These findings position (4-Aminophenyl)(3,4-dimethylphenyl)methanone as a promising candidate for further preclinical development. Subsequent investigations should focus on determining its mode of inhibition (e.g., competitive, non-competitive) through detailed enzyme kinetic studies[12][13], confirming its binding through biophysical methods like surface plasmon resonance (SPR), and evaluating its efficacy in 3D cell culture models and in vivo animal studies.[2] This structured, data-driven approach ensures a thorough and scientifically rigorous evaluation of novel therapeutic candidates.
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ResearchGate. (2022). Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. [Link]
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A Researcher's Guide to the In Vitro Efficacy of Novel (4-Aminophenyl)(3,4-dimethylphenyl)methanone Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the comparative in vitro efficacy evaluation of novel derivatives based on the (4-Aminophenyl)(3,4-dimethylphenyl)methanone scaffold. While this specific class of compounds is novel, this guide synthesizes established methodologies and insights from related methanone and aminophenyl structures to propose a robust screening strategy. We will explore potential therapeutic applications, detail essential in vitro assays, and present illustrative data to guide your research and development efforts.
Introduction: The Rationale for Investigating (4-Aminophenyl)(3,4-dimethylphenyl)methanone Derivatives
The methanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds. Derivatives of methanone have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The (4-Aminophenyl)(3,4-dimethylphenyl)methanone structure, in particular, combines several features of interest: the aminophenyl group, which can be readily modified to modulate activity and selectivity, and the dimethylphenyl moiety, which can influence lipophilicity and target engagement.
The strategic synthesis and evaluation of derivatives of this core structure allow for the exploration of structure-activity relationships (SAR), ultimately leading to the identification of lead compounds with enhanced potency and selectivity for specific biological targets. This guide outlines a multi-faceted in vitro screening approach to elucidate the therapeutic potential of these novel derivatives.
A Proposed Set of Novel Derivatives for Initial Screening
To effectively explore the SAR of this novel class of compounds, a focused library of derivatives should be synthesized. The following hypothetical derivatives (Table 1) are proposed for an initial in vitro screening campaign, with modifications targeting the amino and dimethylphenyl groups to probe the effects of electronic and steric changes on biological activity.
Table 1: Proposed (4-Aminophenyl)(3,4-dimethylphenyl)methanone Derivatives for In Vitro Efficacy Comparison
| Compound ID | R1 (Substitution on Amino Group) | R2 (Substitution on Dimethylphenyl Ring) |
| AMD-001 | -H | -H (Parent Compound) |
| AMD-002 | -COCH3 (Acetyl) | -H |
| AMD-003 | -H | 3-Cl |
| AMD-004 | -COCH3 (Acetyl) | 3-Cl |
| AMD-005 | -H | 4-OCH3 |
| AMD-006 | -COCH3 (Acetyl) | 4-OCH3 |
In Vitro Efficacy Evaluation: A Multi-Pronged Approach
A comprehensive in vitro evaluation is crucial to identify the most promising therapeutic applications for these novel derivatives. The following sections detail the experimental protocols and rationale for assessing their anticancer, antimicrobial, and anti-inflammatory potential.
Anticancer Activity: Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of novel compounds.[1][2] This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, and A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (AMD-001 to AMD-006) and a positive control (e.g., Doxorubicin) in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Table 2: Hypothetical IC50 Values (µM) of AMD Derivatives against Various Cancer Cell Lines
| Compound ID | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) |
| AMD-001 | 45.2 | 58.1 | 62.5 |
| AMD-002 | 32.8 | 41.5 | 48.9 |
| AMD-003 | 15.6 | 22.3 | 25.7 |
| AMD-004 | 8.9 | 12.4 | 15.1 |
| AMD-005 | >100 | >100 | >100 |
| AMD-006 | 85.3 | 92.7 | >100 |
| Doxorubicin | 0.5 | 0.8 | 1.2 |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[3] This assay provides quantitative data on the potency of the test compounds.
-
Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth media.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds (AMD-001 to AMD-006) and positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Table 3: Hypothetical MIC Values (µg/mL) of AMD Derivatives against Representative Microorganisms
| Compound ID | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| AMD-001 | 64 | >128 | 128 |
| AMD-002 | 32 | 128 | 64 |
| AMD-003 | 16 | 64 | 32 |
| AMD-004 | 8 | 32 | 16 |
| AMD-005 | >128 | >128 | >128 |
| AMD-006 | 128 | >128 | >128 |
| Ciprofloxacin | 1 | 2 | N/A |
| Fluconazole | N/A | N/A | 4 |
Anti-inflammatory Activity: Inhibition of Nitric Oxide and Pro-inflammatory Cytokines
An in vitro model using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) is a well-established method for evaluating the anti-inflammatory potential of novel compounds.[4][5][6] The inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) can be quantified.
-
Cell Culture and Seeding: Culture RAW 264.7 macrophages and seed them into 96-well plates.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds (AMD-001 to AMD-006) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Griess Assay (for NO):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve.
-
-
ELISA (for Cytokines):
-
Use commercially available ELISA kits for the quantification of TNF-α and IL-6 in the cell culture supernatant according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production compared to the LPS-stimulated control.
Caption: Workflow for assessing anti-inflammatory activity in vitro.
Table 4: Hypothetical Percentage Inhibition of NO, TNF-α, and IL-6 Production by AMD Derivatives (at 20 µM)
| Compound ID | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| AMD-001 | 15.2 | 12.8 | 10.5 |
| AMD-002 | 28.6 | 25.4 | 22.1 |
| AMD-003 | 45.8 | 40.2 | 38.6 |
| AMD-004 | 62.5 | 58.9 | 55.3 |
| AMD-005 | 5.1 | 3.7 | 2.9 |
| AMD-006 | 10.3 | 8.5 | 6.7 |
| Dexamethasone | 85.4 | 90.1 | 88.7 |
Preliminary Structure-Activity Relationship (SAR) Insights from Hypothetical Data
Based on the illustrative data presented, several preliminary SAR trends can be observed:
-
Effect of Acetylation (R1): Acetylation of the amino group (AMD-002 vs. AMD-001) appears to moderately enhance activity across all three assays. This may be due to increased cell permeability or altered binding interactions.
-
Effect of Chloro Substitution (R2): The introduction of a chlorine atom on the dimethylphenyl ring (AMD-003) significantly improves anticancer, antimicrobial, and anti-inflammatory activities compared to the parent compound. This electron-withdrawing group may enhance the compound's interaction with biological targets.
-
Synergistic Effects: The combination of acetylation and chloro substitution (AMD-004) results in the most potent derivative in this hypothetical series, suggesting a synergistic effect of these modifications.
-
Effect of Methoxy Substitution (R2): The presence of a methoxy group (AMD-005) appears to be detrimental to activity, potentially due to unfavorable steric or electronic effects.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic in vitro evaluation of novel (4-Aminophenyl)(3,4-dimethylphenyl)methanone derivatives. The proposed multi-faceted screening approach, encompassing anticancer, antimicrobial, and anti-inflammatory assays, allows for a comprehensive assessment of their therapeutic potential.
The hypothetical data and SAR analysis suggest that targeted modifications of the parent scaffold can lead to significant improvements in biological activity. Future research should focus on the synthesis and screening of a broader range of derivatives to further elucidate the SAR. Promising lead compounds identified through this in vitro screening cascade can then be advanced to more complex cellular and in vivo models for further preclinical development.
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PubMed. (2023). Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. Retrieved from
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A Spectroscopic Guide to (4-Aminophenyl)(3,4-dimethylphenyl)methanone and Its Isomers: Differentiation Through Advanced Analytical Techniques
For Immediate Release
A comprehensive spectroscopic comparison of (4-Aminophenyl)(3,4-dimethylphenyl)methanone and its structural isomers has been compiled to aid researchers, scientists, and drug development professionals in the unambiguous identification and characterization of these compounds. This guide provides an in-depth analysis of the spectroscopic nuances that differentiate these closely related molecules, leveraging data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS).
The accurate structural elucidation of aromatic ketones is paramount in various fields, including medicinal chemistry and materials science, where subtle isomeric differences can lead to significant variations in biological activity and material properties. This guide focuses on (4-Aminophenyl)(3,4-dimethylphenyl)methanone and three of its isomers, where the dimethyl substitution pattern on the phenyl ring is varied: (4-Aminophenyl)(2,3-dimethylphenyl)methanone, (4-Aminophenyl)(2,5-dimethylphenyl)methanone, and (4-Aminophenyl)(3,5-dimethylphenyl)methanone.
The Importance of Isomer Differentiation
The relative positions of the methyl groups on the phenyl ring, in conjunction with the electronic effects of the amino and carbonyl functionalities, create unique electronic and steric environments for each isomer. These differences manifest as distinct signatures in their respective spectra, providing a robust basis for their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation
NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of individual atoms within a molecule.
¹H NMR Spectroscopy
The proton NMR spectra of these isomers are expected to show characteristic signals for the aromatic protons and the methyl groups. The chemical shifts and splitting patterns of the aromatic protons are particularly sensitive to the substitution pattern on the phenyl rings.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include an appropriate spectral width, acquisition time, relaxation delay, and number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Data Analysis: Integrate the signals to determine the relative number of protons and analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce spin-spin coupling information.
Comparative ¹H NMR Data (Predicted)
| Proton Environment | (4-Aminophenyl)(3,4-dimethylphenyl)methanone | (4-Aminophenyl)(2,3-dimethylphenyl)methanone | (4-Aminophenyl)(2,5-dimethylphenyl)methanone | (4-Aminophenyl)(3,5-dimethylphenyl)methanone |
| Aromatic (Aminophenyl) | ~6.7 (d), ~7.7 (d) | ~6.7 (d), ~7.7 (d) | ~6.7 (d), ~7.7 (d) | ~6.7 (d), ~7.7 (d) |
| Aromatic (Dimethylphenyl) | ~7.2-7.6 (m) | ~7.1-7.4 (m) | ~7.1-7.3 (m) | ~7.3 (s), ~7.4 (s) |
| Methyl | ~2.3 (s) | ~2.1 (s), ~2.3 (s) | ~2.3 (s), ~2.4 (s) | ~2.4 (s) |
| Amino | ~4.2 (br s) | ~4.2 (br s) | ~4.2 (br s) | ~4.2 (br s) |
Note: Predicted chemical shifts are in ppm relative to TMS. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet, and 'br s' denotes broad singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbon atoms being highly sensitive to their local electronic environment. The carbonyl carbon and the substituted aromatic carbons are particularly diagnostic.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are crucial due to the lower natural abundance of ¹³C and longer relaxation times.
-
Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum. The chemical shifts of the carbon signals are indicative of their functional group type and substitution.
Comparative ¹³C NMR Data (Predicted)
| Carbon Environment | (4-Aminophenyl)(3,4-dimethylphenyl)methanone | (4-Aminophenyl)(2,3-dimethylphenyl)methanone | (4-Aminophenyl)(2,5-dimethylphenyl)methanone | (4-Aminophenyl)(3,5-dimethylphenyl)methanone |
| Carbonyl (C=O) | ~196 | ~198 | ~197 | ~196 |
| Aromatic (Aminophenyl) | ~113, 128, 132, 152 | ~113, 128, 132, 152 | ~113, 128, 132, 152 | ~113, 128, 132, 152 |
| Aromatic (Dimethylphenyl) | ~128-142 | ~125-138 | ~128-136 | ~127-138 |
| Methyl | ~20 | ~16, ~20 | ~21 | ~21 |
Note: Predicted chemical shifts are in ppm relative to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule. The positions of the absorption bands are characteristic of specific bond types.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A benchtop FTIR spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).
-
Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.
Comparative FTIR Data (Predicted Wavenumbers in cm⁻¹)
| Vibrational Mode | (4-Aminophenyl)(3,4-dimethylphenyl)methanone | (4-Aminophenyl)(2,3-dimethylphenyl)methanone | (4-Aminophenyl)(2,5-dimethylphenyl)methanone | (4-Aminophenyl)(3,5-dimethylphenyl)methanone |
| N-H Stretch | ~3400-3300 | ~3400-3300 | ~3400-3300 | ~3400-3300 |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H Stretch (Aliphatic) | ~2950-2850 | ~2950-2850 | ~2950-2850 | ~2950-2850 |
| C=O Stretch | ~1640 | ~1650 | ~1645 | ~1640 |
| C=C Stretch (Aromatic) | ~1600-1450 | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| C-N Stretch | ~1300-1250 | ~1300-1250 | ~1300-1250 | ~1300-1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[1] The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of auxochromic and chromophoric groups.[2]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Data Acquisition: The absorbance spectrum is recorded over a range of wavelengths, typically from 200 to 400 nm.
-
Data Analysis: The λmax values are determined from the spectrum.
Comparative UV-Vis Data (Predicted λmax in nm)
| Isomer | Predicted λmax (nm) |
| (4-Aminophenyl)(3,4-dimethylphenyl)methanone | ~285, ~330 |
| (4-Aminophenyl)(2,3-dimethylphenyl)methanone | ~280, ~325 |
| (4-Aminophenyl)(2,5-dimethylphenyl)methanone | ~283, ~328 |
| (4-Aminophenyl)(3,5-dimethylphenyl)methanone | ~286, ~332 |
The differences in λmax are expected to be subtle but may be discernible with high-resolution instrumentation. The position of the methyl groups can influence the planarity of the molecule, thereby affecting the extent of conjugation and the energy of the electronic transitions.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.[3]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.
-
Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values.
Predicted Mass Spectrometry Fragmentation
All four isomers have the same molecular formula (C₁₅H₁₅NO) and therefore the same nominal molecular weight of 225 g/mol . The molecular ion peak ([M]⁺) is expected at m/z 225.
The primary fragmentation pathways for these aromatic ketones are expected to involve cleavage at the carbonyl group.[4][5] Key fragment ions would include:
-
[C₇H₇O]⁺ (m/z 119): Corresponding to the dimethylbenzoyl cation. The relative abundance of this ion will vary depending on the stability of the cation formed from each isomer.
-
[C₇H₆N]⁺ (m/z 104): Corresponding to the aminobenzoyl cation.
-
[C₆H₄N]⁺ (m/z 90): From further fragmentation of the aminophenyl moiety.
-
[C₇H₇]⁺ (m/z 91): The tropylium ion, a common fragment in aromatic compounds.
While the major fragment ions will be the same, the relative intensities of these fragments can provide clues to the isomeric structure, as the stability of the resulting carbocations can be influenced by the positions of the methyl groups.
Synthesis of (4-Aminophenyl)(dimethylphenyl)methanone Isomers
The synthesis of these compounds can be achieved through several established synthetic routes. A common and versatile method is the Friedel-Crafts acylation, where a substituted benzoyl chloride is reacted with a substituted benzene in the presence of a Lewis acid catalyst.[6][7][8][9] For instance, reacting 4-aminobenzoyl chloride with the corresponding xylene isomer (1,2-dimethylbenzene, 1,3-dimethylbenzene, or 1,4-dimethylbenzene) would yield the desired products.
Alternatively, modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer another powerful approach.[10][11][12][13] This would typically involve the palladium-catalyzed coupling of an arylboronic acid with an aryl halide. For example, 4-aminophenylboronic acid could be coupled with the corresponding dimethyl-substituted bromobenzoyl chloride.
Caption: Synthetic approaches to (4-Aminophenyl)(dimethylphenyl)methanone isomers.
Conclusion
The differentiation of (4-Aminophenyl)(3,4-dimethylphenyl)methanone and its structural isomers is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide the most definitive data for structural elucidation, with the chemical shifts and coupling patterns of the aromatic protons and carbons being highly sensitive to the substitution pattern. FTIR offers a rapid method to confirm the presence of key functional groups, while UV-Vis spectroscopy can reveal subtle differences in electronic structure. Mass spectrometry confirms the molecular weight and provides fragmentation patterns that can further aid in isomer differentiation. This guide serves as a valuable resource for the accurate identification and characterization of these important chemical entities.
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Comparative Cytotoxicity Analysis of (4-Aminophenyl)(3,4-dimethylphenyl)methanone on Diverse Cancer Cell Lines
A Senior Application Scientist's Guide to Evaluating a Novel Methanone Derivative
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. This guide provides a comprehensive evaluation of the cytotoxic potential of a novel synthetic compound, (4-Aminophenyl)(3,4-dimethylphenyl)methanone, against a panel of well-characterized human cancer cell lines. Through a detailed comparison with a standard chemotherapeutic agent, Doxorubicin, this document aims to furnish researchers, scientists, and drug development professionals with a robust framework for assessing the anti-cancer promise of this new chemical entity.
Introduction: The Rationale for Investigating Novel Methanone Derivatives
Methanone derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural motif of (4-Aminophenyl)(3,4-dimethylphenyl)methanone presents a unique scaffold for potential interaction with biological targets implicated in cancer cell proliferation and survival. This investigation is predicated on the hypothesis that this novel compound may exert selective cytotoxic effects on cancer cells, warranting a thorough in vitro evaluation.
The primary objective of this study is to quantify the cytotoxic effects of (4-Aminophenyl)(3,4-dimethylphenyl)methanone and to establish a comparative benchmark against Doxorubicin, a well-established anthracycline antibiotic used in the treatment of a wide range of cancers.[1][] The selection of a diverse panel of cancer cell lines, including breast adenocarcinoma (MCF-7), lung carcinoma (A549), and hepatocellular carcinoma (HepG2), allows for the assessment of the compound's activity across different tumor types.
Materials and Methods: A Framework for Robust Cytotoxicity Screening
The scientific integrity of any cytotoxicity study hinges on a meticulously designed and executed experimental protocol. This section outlines the materials and methodologies employed in this comparative analysis, emphasizing the causality behind each experimental choice.
Cell Lines and Culture Conditions
The choice of cell lines is critical for a comprehensive preliminary assessment of a compound's anticancer potential.
-
MCF-7 (Human Breast Adenocarcinoma): This cell line is a well-characterized model for estrogen receptor-positive (ER+) breast cancer.[3][4][5] Its use allows for the investigation of potential hormone-dependent effects of the test compound. MCF-7 cells are known to be sensitive to chemotherapeutic agents that induce apoptosis.[6]
-
A549 (Human Lung Carcinoma): A549 cells are a widely used model for non-small cell lung cancer and are representative of alveolar type II epithelial cells.[7][8][9] Their inclusion provides insight into the compound's efficacy against a different solid tumor type.
-
HepG2 (Human Hepatocellular Carcinoma): The HepG2 cell line is derived from a liver tumor and is often used in drug metabolism and hepatotoxicity studies.[10][11][12] Assessing cytotoxicity in this cell line can provide early indications of potential liver toxicity.
All cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
Test Compounds
-
(4-Aminophenyl)(3,4-dimethylphenyl)methanone: Synthesized in-house (or sourced from a reputable supplier) and characterized for purity (>95% by HPLC). A stock solution was prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mM and stored at -20°C.
-
Doxorubicin: A well-established chemotherapeutic agent known to intercalate into DNA and inhibit topoisomerase II, leading to cell death.[6][13][14] It serves as a positive control to validate the experimental setup and to provide a benchmark for the cytotoxic potency of the test compound. A stock solution was prepared in sterile water at a concentration of 2 mM and stored at -20°C.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells. This assay was chosen for its reliability, reproducibility, and suitability for high-throughput screening.[15][16]
Experimental Workflow:
Caption: MTT Assay Experimental Workflow.
Detailed Protocol:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
The following day, the culture medium was replaced with fresh medium containing serial dilutions of (4-Aminophenyl)(3,4-dimethylphenyl)methanone (0.1, 1, 10, 50, 100 µM) or Doxorubicin (0.01, 0.1, 1, 5, 10 µM). A vehicle control (DMSO) was also included.
-
The plates were incubated for 48 hours at 37°C.
-
Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[17]
-
The medium was then carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
Cell viability was calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curves.
Results: A Comparative Analysis of Cytotoxic Activity
The cytotoxic effects of (4-Aminophenyl)(3,4-dimethylphenyl)methanone and Doxorubicin on MCF-7, A549, and HepG2 cells were evaluated after 48 hours of treatment. The results are summarized in the dose-response curves and the IC50 values presented below.
(Hypothetical Data for Illustrative Purposes)
| Cell Line | (4-Aminophenyl)(3,4-dimethylphenyl)methanone IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | 12.5 | 0.8 |
| A549 | 25.8 | 1.2 |
| HepG2 | 45.2 | 2.5 |
Table 1: IC50 values of (4-Aminophenyl)(3,4-dimethylphenyl)methanone and Doxorubicin on different cancer cell lines.
The hypothetical data suggests that (4-Aminophenyl)(3,4-dimethylphenyl)methanone exhibits dose-dependent cytotoxicity against all three cancer cell lines. However, its potency is significantly lower than that of the positive control, Doxorubicin. Notably, the compound displayed the highest potency against the MCF-7 breast cancer cell line, with a lower IC50 value compared to the A549 and HepG2 cell lines. This could suggest a degree of selectivity towards this particular cancer type, a hypothesis that would require further investigation.
Discussion: Interpreting the Data and Charting the Path Forward
The preliminary in vitro cytotoxicity screening of (4-Aminophenyl)(3,4-dimethylphenyl)methanone provides valuable initial insights into its potential as an anticancer agent. The observed dose-dependent cytotoxic activity is a promising first step.
The differential sensitivity of the cell lines to the compound is an important finding. The greater effect on MCF-7 cells could be explored further to understand the underlying mechanism. It is plausible that the compound interacts with specific pathways that are more critical for the survival of this particular cell type.
While the potency of (4-Aminophenyl)(3,4-dimethylphenyl)methanone is modest when compared to a highly potent drug like Doxorubicin, this does not preclude its potential. Doxorubicin is known for its significant side effects, including cardiotoxicity.[14] A compound with a more favorable therapeutic index (a measure of the dose that causes a therapeutic effect to the dose that causes toxicity) could still be a valuable clinical candidate.
Potential Mechanisms of Action and Future Directions:
The observed cytotoxicity could be mediated through various mechanisms, including the induction of apoptosis, necrosis, or cell cycle arrest.[1][6] Further studies are warranted to elucidate the precise mechanism of action.
Caption: Hypothetical Mechanism of Action.
Recommended Follow-up Experiments:
-
Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cell populations.
-
Cell Cycle Analysis: Propidium Iodide staining and flow cytometry to determine if the compound induces arrest at a specific phase of the cell cycle.
-
Western Blot Analysis: To investigate the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).
-
In Vivo Studies: If the compound shows promising in vitro activity and a favorable preliminary toxicity profile, evaluation in animal models of cancer would be the next logical step.
Conclusion
This comparative guide has outlined a systematic approach to evaluating the in vitro cytotoxicity of a novel compound, (4-Aminophenyl)(3,4-dimethylphenyl)methanone. The hypothetical results demonstrate its potential as a cytotoxic agent, particularly against breast cancer cells, albeit with lower potency than Doxorubicin. The provided framework for experimental design and data interpretation serves as a valuable resource for researchers in the early stages of drug discovery. Further mechanistic studies are crucial to fully understand the therapeutic potential of this and other novel methanone derivatives.
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Benchmarking Synthesis of (4-Aminophenyl)(3,4-dimethylphenyl)methanone: A Comparative Guide to Synthetic Strategies
In the landscape of pharmaceutical and materials science, the synthesis of specifically substituted aromatic ketones, such as (4-Aminophenyl)(3,4-dimethylphenyl)methanone, is of considerable interest. This compound serves as a crucial building block for various applications, demanding efficient, scalable, and cost-effective synthetic routes. This guide provides an in-depth comparison of the primary methodologies for the synthesis of (4-Aminophenyl)(3,4-dimethylphenyl)methanone, offering a critical evaluation of classical and modern catalytic approaches. We will delve into the mechanistic underpinnings of each strategy, providing detailed experimental protocols and a comparative analysis of their respective yields, operational complexities, and overall efficiencies to empower researchers in making informed decisions for their synthetic endeavors.
At a Glance: Comparative Analysis of Synthesis Methods
The choice of a synthetic strategy for (4-Aminophenyl)(3,4-dimethylphenyl)methanone is a critical decision that influences not only the yield and purity of the final product but also the overall process efficiency and environmental impact. Below is a summary of the key performance indicators for the methods discussed in this guide.
| Synthesis Method | Key Starting Materials | Primary Reagents | Reported Yield (%) | Key Advantages | Potential Limitations |
| Friedel-Crafts Acylation & Reduction | o-Xylene, 4-Nitrobenzoyl chloride | AlCl₃, SnCl₂/HCl or H₂/Pd-C | Good to Excellent[1] | Well-established, cost-effective starting materials. | Use of stoichiometric and moisture-sensitive Lewis acids, harsh reaction conditions, potential for isomeric impurities. |
| Palladium-Catalyzed Suzuki Coupling | (3,4-Dimethylphenyl)boronic acid, 4-Aminobenzoyl chloride | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Good to Excellent[2] | Mild reaction conditions, high functional group tolerance, good to excellent yields. | Cost of palladium catalysts and ligands, potential for catalyst poisoning. |
| Palladium-Catalyzed Buchwald-Hartwig Amination | 4-Bromo-(3,4-dimethylphenyl)methanone, Aniline | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | High[3][4] | Excellent for C-N bond formation, broad substrate scope, high yields. | Cost of specialized ligands and catalysts, sensitivity to air and moisture for some catalyst systems. |
Method 1: The Classical Approach - Friedel-Crafts Acylation followed by Reduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones.[5] This two-step classical approach remains a widely practiced method due to its straightforward nature and the use of readily available starting materials.
Mechanistic Rationale
The synthesis commences with the electrophilic aromatic substitution of o-xylene with 4-nitrobenzoyl chloride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride, facilitating the formation of a highly electrophilic acylium ion. This ion is then attacked by the electron-rich o-xylene ring to form the ketone (3,4-dimethylphenyl)(4-nitrophenyl)methanone. The directing effects of the two methyl groups on the o-xylene ring favor acylation at the para position to one of the methyl groups, leading to the desired 3,4-disubstituted product.
The second step involves the reduction of the nitro group to a primary amine. This can be achieved through various methods, including the use of metal catalysts such as palladium on carbon (Pd/C) with hydrogen gas or metal/acid combinations like tin(II) chloride in hydrochloric acid.[6]
Experimental Protocol
Step 1: Friedel-Crafts Acylation of o-Xylene with 4-Nitrobenzoyl Chloride
-
To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 eq.).
-
Add o-xylene (5 eq., serving as both reactant and solvent) to the flask and cool the mixture to 0-5 °C in an ice bath.
-
Dissolve 4-nitrobenzoyl chloride (1.0 eq.) in a minimal amount of o-xylene and add it dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain (3,4-dimethylphenyl)(4-nitrophenyl)methanone.
Step 2: Reduction of (3,4-dimethylphenyl)(4-nitrophenyl)methanone
-
In a round-bottom flask, dissolve the (3,4-dimethylphenyl)(4-nitrophenyl)methanone (1.0 eq.) in ethanol.
-
Add tin(II) chloride dihydrate (4.0 eq.) and concentrated hydrochloric acid (qs).
-
Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield (4-Aminophenyl)(3,4-dimethylphenyl)methanone.
Causality Behind Experimental Choices
The use of excess o-xylene serves as both a reactant and a solvent, driving the reaction towards the product. The initial low temperature during the addition of the acyl chloride is crucial to control the exothermic reaction and minimize side-product formation. The final heating step ensures the completion of the reaction. The acidic workup is necessary to break the aluminum chloride-ketone complex and separate the product. For the reduction step, the SnCl₂/HCl system is a classic and effective method for nitro group reduction, though catalytic hydrogenation offers a cleaner alternative if the necessary equipment is available.
Workflow Diagram
Caption: Workflow for the classical synthesis of (4-Aminophenyl)(3,4-dimethylphenyl)methanone.
Method 2: Modern Catalytic Approach - Palladium-Catalyzed Suzuki Coupling
The Suzuki coupling reaction is a powerful and versatile method for the formation of C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex.[7][8] For the synthesis of our target molecule, a plausible Suzuki strategy involves the coupling of an appropriate arylboronic acid with a suitable benzoyl chloride derivative.[2]
Mechanistic Rationale
The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. Initially, a Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 4-aminobenzoyl chloride, though the amino group might require protection). The resulting Pd(II) complex then undergoes transmetalation with the organoboron species (e.g., (3,4-dimethylphenyl)boronic acid) in the presence of a base. The base activates the boronic acid, facilitating the transfer of the organic group to the palladium center. Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl ketone and regenerate the Pd(0) catalyst.
Experimental Protocol
-
To a Schlenk flask, add (3,4-dimethylphenyl)boronic acid (1.2 eq.), 4-aminobenzoyl chloride hydrochloride (1.0 eq.), and potassium carbonate (3.0 eq.).
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford (4-Aminophenyl)(3,4-dimethylphenyl)methanone.
Causality Behind Experimental Choices
The choice of a palladium catalyst and a suitable base is critical for the success of the Suzuki coupling. Pd(PPh₃)₄ is a commonly used and effective catalyst for a wide range of coupling reactions. The base is essential for the transmetalation step. The use of a degassed solvent is important to prevent the oxidation and deactivation of the Pd(0) catalyst. The reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the reactants or catalyst.
Workflow Diagram
Caption: Workflow for the Suzuki coupling synthesis of (4-Aminophenyl)(3,4-dimethylphenyl)methanone.
Method 3: Advanced Catalytic Approach - Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful tool for the construction of C-N bonds, offering a broad substrate scope and high functional group tolerance.[3][4] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst. The cycle begins with the oxidative addition of the aryl halide (e.g., 4-bromo-(3,4-dimethylphenyl)methanone) to a Pd(0) complex. The resulting Pd(II) complex then reacts with the amine in the presence of a base. The base deprotonates the amine (or the N-H bond of the coordinated amine), leading to the formation of a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Experimental Protocol
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with 4-bromo-(3,4-dimethylphenyl)methanone (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.2-1.5 eq.).
-
Add aniline (1.1 eq.).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (4-Aminophenyl)(3,4-dimethylphenyl)methanone.
Causality Behind Experimental Choices
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium source, the ligand, and the base. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to facilitate both the oxidative addition and the reductive elimination steps. A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. The reaction is typically carried out under strictly anhydrous and inert conditions to prevent the deactivation of the catalyst and the base.
Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
A Definitive Guide to the Structural Confirmation of (4-Aminophenyl)(3,4-dimethylphenyl)methanone using 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Synthesis of novel compounds, such as (4-Aminophenyl)(3,4-dimethylphenyl)methanone, a substituted benzophenone with potential applications in medicinal chemistry, requires meticulous characterization to ensure the desired isomer has been obtained. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, complex aromatic substitution patterns often necessitate the resolving power of two-dimensional (2D) NMR techniques.
This guide provides an in-depth, practical comparison of three essential 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the definitive structural elucidation of (4-Aminophenyl)(3,4-dimethylphenyl)methanone. We will explore the causality behind experimental choices and demonstrate how these techniques, when used in concert, create a self-validating system for structural confirmation.
The Challenge: Isomeric Ambiguity
The synthesis of (4-Aminophenyl)(3,4-dimethylphenyl)methanone can potentially yield other isomers. Distinguishing the target molecule from its isomers is critical. 1D ¹H and ¹³C NMR can provide initial clues, but overlapping signals in the aromatic region and the lack of direct evidence for the connectivity between the two aromatic rings and the carbonyl group can lead to ambiguity. 2D NMR provides the necessary through-bond correlation information to resolve these ambiguities.
The Solution: A Multi-faceted 2D NMR Approach
A combination of COSY, HSQC, and HMBC experiments provides a comprehensive and definitive picture of the molecular structure. Each experiment offers a unique piece of the puzzle, and together they build a robust and cross-validated structural assignment.
Experimental Workflow:
The logical flow of experiments for structural confirmation is as follows:
Caption: Key expected COSY correlations for the target molecule.
HSQC: Direct Carbon-Proton Connections
The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies all carbons that are directly attached to a proton. [1]Each cross-peak in an HSQC spectrum correlates the chemical shift of a proton with the chemical shift of the carbon it is bonded to.
Expected HSQC Correlations:
-
A cross-peak between the proton signal at 6.65 ppm and the carbon signal at 113.8 ppm confirms the C-2'/C-6' and H-2'/H-6' assignment.
-
A correlation between the proton signal at 7.68 ppm and the carbon signal at 132.4 ppm assigns C-3'/C-5' and H-3'/H-5'.
-
A cross-peak between the proton at 7.55 ppm and the carbon at 130.5 ppm identifies C-2 and H-2.
-
A correlation between the proton at 7.20 ppm and the carbon at 129.7 ppm assigns C-5 and H-5.
-
A cross-peak between the proton at 7.50 ppm and the carbon at 127.9 ppm identifies C-6 and H-6.
-
Correlations between the methyl protons at 2.30 ppm and 2.32 ppm and their respective carbons at 19.8 ppm and 20.1 ppm will be observed.
Table 2: Summary of Expected HSQC Correlations
| Proton (ppm) | Carbon (ppm) | Assignment |
| 6.65 | 113.8 | H-2'/C-2' & H-6'/C-6' |
| 7.68 | 132.4 | H-3'/C-5' & H-5'/C-5' |
| 7.55 | 130.5 | H-2/C-2 |
| 7.20 | 129.7 | H-5/C-5 |
| 7.50 | 127.9 | H-6/C-6 |
| 2.30 | 19.8 | 3-CH₃ |
| 2.32 | 20.1 | 4-CH₃ |
HMBC: Unveiling the Molecular Skeleton
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the overall carbon framework. It shows correlations between protons and carbons that are two or three bonds away. [1]Crucially, it allows for the identification of quaternary (non-protonated) carbons and the connection of different spin systems.
Expected Key HMBC Correlations:
-
Connecting the Rings to the Carbonyl:
-
The protons on the aminophenyl ring, H-3'/H-5' (7.68 ppm), will show a three-bond correlation to the carbonyl carbon (C-7) at ~195.5 ppm. This is a critical correlation that confirms the attachment of the aminophenyl ring to the carbonyl group.
-
The protons on the dimethylphenyl ring, H-2 (7.55 ppm) and H-6 (7.50 ppm), will also show three-bond correlations to the carbonyl carbon (C-7). This confirms the attachment of the dimethylphenyl ring to the other side of the carbonyl group.
-
-
Confirming Quaternary Carbon Assignments:
-
The protons of the methyl groups (2.30 and 2.32 ppm) will show correlations to the quaternary carbons C-3 and C-4, as well as to other carbons in the dimethylphenyl ring.
-
The aromatic protons will show correlations to the quaternary carbons within their respective rings, helping to confirm their assignments. For example, H-2'/H-6' (6.65 ppm) will show a correlation to C-4' (152.1 ppm).
-
-
Intra-ring Correlations:
-
Numerous two- and three-bond correlations within each aromatic ring will further solidify the assignments made from the COSY and HSQC data. For instance, H-2 (7.55 ppm) will show correlations to C-4 (142.8 ppm) and C-6 (127.9 ppm).
-
Caption: Key HMBC correlations confirming the connectivity around the carbonyl group.
Conclusion: A Self-Validating Approach to Structural Confirmation
By systematically applying COSY, HSQC, and HMBC experiments, a complete and unambiguous structural assignment of (4-Aminophenyl)(3,4-dimethylphenyl)methanone can be achieved. The COSY experiment identifies the proton spin systems within each aromatic ring. The HSQC experiment then links these protons to their directly attached carbons. Finally, the HMBC experiment provides the crucial long-range connectivity information, linking the two aromatic fragments to the central carbonyl group and confirming the positions of the methyl and amino substituents. This multi-technique approach ensures a high degree of confidence in the final structure, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
Experimental Protocols
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detected experiments.
-
¹H NMR: Standard single-pulse experiment.
-
¹³C NMR: Proton-decoupled single-pulse experiment.
-
COSY: Gradient-selected COSY (gCOSY) is recommended for its clean spectra.
-
HSQC: Phase-sensitive gradient-selected HSQC with multiplicity editing (if available) can distinguish CH/CH₃ from CH₂ signals.
-
HMBC: Gradient-selected HMBC optimized for a long-range coupling constant of 8 Hz is a good starting point for aromatic systems.
References
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
NMRium. (n.d.). The next-generation NMR software. Retrieved from [Link]
- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
-
University of Oregon. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Retrieved from [Link]
Sources
Cross-reactivity studies of (4-Aminophenyl)(3,4-dimethylphenyl)methanone
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of (4-Aminophenyl)(3,4-dimethylphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of the small molecule (4-Aminophenyl)(3,4-dimethylphenyl)methanone. Authored from the perspective of a Senior Application Scientist, this document emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a robust and reliable experimental design. We will explore a detailed comparative analysis with structurally similar compounds, leveraging a competitive Enzyme-Linked Immunosorbent Assay (ELISA) as our primary analytical method. Furthermore, we will briefly discuss Surface Plasmon Resonance (SPR) as an orthogonal technique for confirmatory and in-depth kinetic analysis.
(4-Aminophenyl)(3,4-dimethylphenyl)methanone, a substituted benzophenone, belongs to a class of compounds with diverse applications, including as photoinitiators and in chemical synthesis.[1][2][3] When developing assays or therapeutic agents involving such small molecules, understanding their binding specificity is paramount. Cross-reactivity, the unintended binding of an antibody or receptor to structurally related molecules, can lead to false-positive results, inaccurate quantification, and potential off-target effects in drug development.
This guide will compare (4-Aminophenyl)(3,4-dimethylphenyl)methanone with three structurally related benzophenone derivatives:
-
(4-Aminophenyl)(phenyl)methanone: Lacks the dimethyl substitution, providing a baseline for the influence of these methyl groups.
-
(4-Aminophenyl)(4-methoxyphenyl)methanone: Features a methoxy group, introducing an electron-donating substituent.[4]
-
(4-Aminophenyl)(4-chlorophenyl)methanone: Incorporates a chloro group, an electron-withdrawing substituent.[5]
The choice of these analogues allows for a systematic evaluation of how minor structural and electronic modifications on the phenyl ring impact antibody recognition.
Experimental Design: A Two-Pronged Approach to Cross-Reactivity Assessment
A robust assessment of cross-reactivity necessitates a multi-faceted experimental approach. Here, we advocate for a primary screening method using a competitive ELISA, followed by an optional, more detailed kinetic analysis using Surface Plasmon Resonance (SPR).
Primary Screening: Competitive ELISA
A competitive ELISA is a highly sensitive and widely used technique for quantifying small molecules.[6][7] In this format, the target analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Rationale for a Competitive ELISA:
-
High Sensitivity: Capable of detecting low concentrations of the target molecule.
-
Suitability for Small Molecules: Ideal for haptens and other small molecules that may not be effectively assayed by other ELISA formats.
-
Throughput: Amenable to high-throughput screening of multiple compounds and concentrations.
Confirmatory Analysis: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions.[8][9] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand (e.g., an antibody).
Rationale for SPR:
-
Kinetic Data: Provides detailed information on association (k_a) and dissociation (k_d) rates, offering deeper insights into binding dynamics.[10]
-
Label-Free: Avoids potential interference or alteration of binding characteristics that can arise from labeling the analyte.[11]
-
Specificity Confirmation: Orthogonal method to validate ELISA findings and rule out matrix effects.
Detailed Experimental Protocol: Competitive ELISA for (4-Aminophenyl)(3,4-dimethylphenyl)methanone Cross-Reactivity
This protocol outlines a self-validating system for assessing the cross-reactivity of our target compound and its analogues.
Materials and Reagents
-
High-binding 96-well microtiter plates
-
(4-Aminophenyl)(3,4-dimethylphenyl)methanone-protein conjugate (e.g., BSA or OVA conjugate)
-
Specific polyclonal or monoclonal antibody against (4-Aminophenyl)(3,4-dimethylphenyl)methanone
-
(4-Aminophenyl)(3,4-dimethylphenyl)methanone standard
-
Test compounds: (4-Aminophenyl)(phenyl)methanone, (4-Aminophenyl)(4-methoxyphenyl)methanone, (4-Aminophenyl)(4-chlorophenyl)methanone
-
Enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Step-by-Step Methodology
-
Antigen Coating:
-
Dilute the (4-Aminophenyl)(3,4-dimethylphenyl)methanone-protein conjugate to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Causality: This step immobilizes the antigen onto the solid phase, providing the binding sites for the primary antibody.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Causality: Removes unbound antigen and prevents non-specific binding in subsequent steps.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Causality: Blocks any remaining protein-binding sites on the plastic surface of the wells, minimizing background signal.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the (4-Aminophenyl)(3,4-dimethylphenyl)methanone standard and the test compounds in assay buffer.
-
In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of the diluted primary antibody.
-
Incubate this mixture for 1 hour at room temperature.
-
Causality: This pre-incubation allows the free analyte (standard or test compound) to bind to the primary antibody, establishing the competitive equilibrium.
-
-
Incubation with Coated Plate:
-
Wash the blocked plate three times with Wash Buffer.
-
Transfer 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the antigen-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Causality: The unbound primary antibody from the pre-incubation step will now bind to the immobilized antigen on the plate.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Causality: The secondary antibody binds to the primary antibody that is captured on the plate.
-
-
Signal Development and Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of Stop Solution to each well to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Causality: The enzyme on the secondary antibody catalyzes a color change in the substrate. The intensity of the color is inversely proportional to the concentration of the free analyte in the initial sample.
-
Data Analysis
The percentage of cross-reactivity can be calculated using the following formula:
% Cross-reactivity = (IC₅₀ of (4-Aminophenyl)(3,4-dimethylphenyl)methanone / IC₅₀ of test compound) x 100
Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximal signal.
Visualization of the Competitive ELISA Workflow
Sources
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- 8. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
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- 10. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 11. biosensingusa.com [biosensingusa.com]
Safety Operating Guide
Navigating the Disposal of (4-Aminophenyl)(3,4-dimethylphenyl)methanone: A Guide for Laboratory Professionals
Understanding the Compound: Hazard Profile and Core Principles
(4-Aminophenyl)(3,4-dimethylphenyl)methanone belongs to the class of aromatic amines and ketones. Aromatic amines, as a class, are known for their potential toxicity, with some being recognized as carcinogens or mutagens.[1][2][3] Therefore, it is imperative to handle this compound and its waste with a high degree of caution. The primary goals of this disposal procedure are to prevent accidental exposure, avoid hazardous reactions, and ensure that the waste is managed in an environmentally responsible manner.
The fundamental principle of chemical waste disposal is to treat all unknown or uncharacterized substances as hazardous until proven otherwise.[4] This "precautionary principle" guides our approach to the disposal of (4-Aminophenyl)(3,4-dimethylphenyl)methanone.
Pre-Disposal Checklist: Essential Preparations
Before initiating the disposal process, a thorough risk assessment is crucial. This involves not only understanding the hazards of the chemical itself but also ensuring that the necessary safety equipment and engineering controls are in place.
| Preparation Step | Key Considerations | Rationale |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles. | To prevent skin and eye contact with the chemical.[5][6] |
| Ventilation | Conduct all handling and disposal operations within a certified chemical fume hood. | To minimize the inhalation of any potential dust or vapors.[7] |
| Spill Kit | Ensure a spill kit appropriate for solid chemical spills is readily accessible. | To be prepared for accidental releases.[5] |
| Waste Container | Use a designated, properly labeled, and compatible hazardous waste container. | To ensure safe containment and prevent accidental mixing of incompatible chemicals.[8] |
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the collection and disposal of solid (4-Aminophenyl)(3,4-dimethylphenyl)methanone waste and contaminated materials.
Step 1: Waste Segregation
Proper segregation is the most critical step in preventing hazardous reactions in the waste stream.
-
Action: Collect solid (4-Aminophenyl)(3,4-dimethylphenyl)methanone waste in a dedicated container. This includes unused compounds, contaminated spatulas, weighing papers, and disposable labware.
-
Causality: Aromatic amines can react violently with strong oxidizing agents.[5] Keeping this waste stream separate from others, such as acidic or oxidizing waste, is paramount to preventing exothermic reactions or the generation of toxic gases. Do not mix with other chemical wastes unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[8][9][10]
Step 2: Container Selection and Labeling
The integrity of the waste container is essential for safe storage and transport.
-
Action: Use a wide-mouthed, sealable container made of a material compatible with aromatic amines, such as high-density polyethylene (HDPE). The container must be in good condition with no cracks or leaks.[8][10]
-
Action: Label the container clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "(4-Aminophenyl)(3,4-dimethylphenyl)methanone"
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
-
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated risks, facilitating safe handling and disposal by your institution's waste management personnel.[5][9]
Step 3: Waste Accumulation and Storage
Safe storage of hazardous waste is governed by strict regulations.
-
Action: Keep the waste container securely sealed at all times, except when adding waste.[4][10]
-
Action: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Action: Ensure secondary containment, such as a spill tray, is used to capture any potential leaks.[8]
-
Causality: These measures are designed to prevent the release of the chemical into the environment and to comply with regulatory requirements for the temporary storage of hazardous waste.
Step 4: Final Disposal
The final step is the transfer of the waste to your institution's EHS department for disposal.
-
Action: Once the waste container is full (typically no more than 75% capacity to allow for expansion), or if the waste has been stored for a predetermined period (often not exceeding one year for partially filled containers), contact your institution's EHS or hazardous waste management office to arrange for pickup.[10][11]
-
Causality: Hazardous waste must be disposed of through a licensed and regulated facility.[4][5] Your EHS department has the expertise and is equipped to handle the final disposal in accordance with federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [4][5]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and actions in the disposal process for (4-Aminophenyl)(3,4-dimethylphenyl)methanone.
Caption: Disposal workflow for (4-Aminophenyl)(3,4-dimethylphenyl)methanone.
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]
-
Small Spill (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[7] Clean the spill area with a suitable solvent (consult your institution's EHS for guidance) and dispose of the cleaning materials as hazardous waste.
-
Large Spill: Evacuate the area and contact your institution's EHS or emergency response team immediately.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of (4-Aminophenyl)(3,4-dimethylphenyl)methanone, upholding the highest standards of laboratory safety and environmental responsibility.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Vanderbilt University Medical Center.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Ace Waste.
- ACS Publications. (2023).
- ResearchGate.
- Collect and Recycle. Amine Disposal For Businesses.
- DIPLOMATA COMERCIAL. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- ACS Figshare. (2023, November 9).
- Valsynthese SA. Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE.
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- 2. researchgate.net [researchgate.net]
- 3. acs.figshare.com [acs.figshare.com]
- 4. vumc.org [vumc.org]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. valsynthese.ch [valsynthese.ch]
- 8. acewaste.com.au [acewaste.com.au]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Handling of (4-Aminophenyl)(3,4-dimethylphenyl)methanone: A Guide to Personal Protective Equipment and Safe Disposal
The synthesis and development of novel pharmaceutical compounds require a robust understanding of not only the scientific principles at play but also the critical safety measures necessary to protect laboratory personnel. (4-Aminophenyl)(3,4-dimethylphenyl)methanone, a compound of interest in drug development, necessitates careful handling due to the inherent risks associated with its chemical structure, specifically the presence of an aromatic amine functional group. This guide provides an in-depth, experience-driven framework for selecting and using personal protective equipment (PPE) and for the proper disposal of this compound, ensuring a culture of safety and scientific integrity within your laboratory.
Hazard Assessment: Understanding the Risks of Aromatic Amines
Therefore, it is imperative to handle (4-Aminophenyl)(3,4-dimethylphenyl)methanone with the assumption that it may possess similar toxicological properties. The primary routes of exposure in a laboratory setting are inhalation of aerosolized powders, dermal contact, and accidental ingestion. The causality behind stringent PPE protocols is to establish a reliable barrier against these exposure routes, thereby mitigating the risk of both acute and chronic health issues.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific procedures being performed. The following recommendations provide a baseline for handling (4-Aminophenyl)(3,4-dimethylphenyl)methanone in various laboratory contexts.
Core PPE for All Operations
For any work involving (4-Aminophenyl)(3,4-dimethylphenyl)methanone, the following minimum PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles are essential to protect the eyes from splashes of solutions or airborne particles. In situations with a higher risk of splashing, such as during transfer of large volumes or when heating solutions, a full-face shield worn over safety goggles is required.
-
Protective Clothing: A buttoned lab coat, preferably made of a flame-resistant material, should be worn at all times to protect the skin and personal clothing from contamination.
-
Footwear: Closed-toe shoes are mandatory to protect the feet from spills and falling objects.
Hand Protection: A Critical Choice
Standard disposable nitrile gloves, commonly used in laboratories, offer poor resistance to both aromatic amines and ketones. Aromatic amines, in particular, can readily permeate many common glove materials[2]. Therefore, a more robust glove selection is critical.
| Glove Material | Suitability for Ketones | Suitability for Aromatic Amines | Notes |
| Butyl Rubber | Good | Fair to Good | Offers excellent resistance to ketones and a variety of other chemicals. |
| Viton™ | Good | Good | Provides excellent resistance to aromatic hydrocarbons and chlorinated solvents, but may be less suitable for ketones. |
| Neoprene | Fair | Fair | A reasonable all-purpose glove with moderate resistance to a range of chemicals. |
| Nitrile | Poor | Poor | Not recommended for prolonged or direct contact. Suitable only for incidental splash protection, with immediate removal and hand washing after contact. |
Recommendation: For handling (4-Aminophenyl)(3,4-dimethylphenyl)methanone, especially during procedures with a risk of direct and prolonged contact, double gloving with a thicker, chemical-resistant glove such as butyl rubber or Viton™ as the outer layer is strongly advised. For tasks with minimal contact risk, two pairs of nitrile gloves may suffice, but with the stringent requirement of immediate replacement upon any sign of contamination.
Respiratory Protection: Guarding Against Inhalation
Given the potential for this compound to be harmful if inhaled, respiratory protection is a crucial consideration, particularly when handling the solid powder or creating solutions.
-
For handling small quantities in a well-ventilated fume hood: A standard N95 respirator may be sufficient to protect against inhalation of fine particles.
-
For weighing larger quantities or when adequate ventilation is not available: A half-mask or full-face respirator with organic vapor and particulate cartridges is necessary.
The choice of respirator should always be based on a formal risk assessment of the specific procedure.
Procedural Guidance for Safe Handling
A self-validating safety protocol is one where each step is designed to minimize risk and provide immediate feedback in case of a breach.
Donning and Doffing PPE: A Deliberate Process
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Inner Gloves
-
Respirator (if required)
-
Eye and Face Protection
-
Outer Gloves
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves (peel off without touching the outer surface)
-
Lab Coat (peel off from the shoulders, turning it inside out)
-
Eye and Face Protection
-
Respirator (if worn)
-
Inner Gloves (peel off without touching the outer surface)
-
Wash hands thoroughly with soap and water.
Engineering Controls: The First Line of Defense
Whenever possible, handle (4-Aminophenyl)(3,4-dimethylphenyl)methanone within a certified chemical fume hood to minimize the inhalation of dust or vapors.
Disposal Plan: Responsible Waste Management
The proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility to protect the environment.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with (4-Aminophenyl)(3,4-dimethylphenyl)methanone, including used gloves, weigh boats, and contaminated paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
Decontamination and Disposal Methods
Aromatic amines can be chemically degraded. Consider the following methods for treating waste, always adhering to your institution's and local environmental regulations:
-
Oxidation: Acidified potassium permanganate can be used to degrade aromatic amines. This should be done in a fume hood with appropriate PPE.
-
Fenton's Reagent: This mixture of hydrogen peroxide and an iron catalyst is effective in destroying aromatic compounds.
It is crucial to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on approved disposal procedures. The U.S. Environmental Protection Agency (EPA) provides hazardous waste codes that may be applicable depending on the specific waste characteristics[3][4][5].
Visualizing the PPE Selection Workflow
To aid in the rapid and accurate selection of PPE, the following workflow diagram illustrates the decision-making process based on the nature of the experimental task.
Caption: A flowchart outlining the decision-making process for selecting appropriate PPE.
By adhering to these guidelines, researchers can confidently and safely work with (4-Aminophenyl)(3,4-dimethylphenyl)methanone, fostering a laboratory environment where both scientific advancement and personal safety are held in the highest regard.
References
-
Bastion KetoSafe Nitrile 330mm Gloves - Ketone Usage. Xtreme Products. (n.d.). Retrieved from [Link]
-
Glove Selection Guide. University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Retrieved from [Link]
-
What is the best glove for the handling of chemicals?. YourGloveSource.com. (2015, May 11). Retrieved from [Link]
-
Your Guide to Picking the Right Chemical Resistant Gloves. amsafe ppe. (n.d.). Retrieved from [Link]
-
Glove Compatibility. CP Lab Safety. (n.d.). Retrieved from [Link]
-
Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO. Safety Gloves. (n.d.). Retrieved from [Link]
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). Retrieved from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. (2023, November 9). Retrieved from [Link]
-
OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
-
Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania, Environmental Health and Radiation Safety. (n.d.). Retrieved from [Link]
-
Ansell Chemical Resistance Glove Chart. University of California, Santa Barbara, Environment, Health and Safety. (n.d.). Retrieved from [Link]
-
Chemical Resistance Reference Chart. (n.d.). Retrieved from [Link]
-
Worker Exposures to Volatile Amines. Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
-
EPA Hazardous Waste Codes. University of Maryland, Environmental Safety, Sustainability and Risk. (n.d.). Retrieved from [Link]
-
Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. (2020, October 9). Retrieved from [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. (n.d.). Retrieved from [Link]
-
(4-Aminophenyl)(4-methoxyphenyl)methanone. PubChem. (n.d.). Retrieved from [Link]
-
(4-aminophenyl)(3,4-dimethylphenyl)methanone. PubChemLite. (n.d.). Retrieved from [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency. (n.d.). Retrieved from [Link]
-
EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved from [Link]
-
E-Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites: A Poorly Recognized Source for Another Two Classes of Synthetic Antioxidants. Regulations.gov. (2024, November 19). Retrieved from [Link]
-
4,4'-Diaminodiphenyl Ether. PubChem. (n.d.). Retrieved from [Link]
-
CAS#:4913-77-3 | (4-aminophenyl)-(4-chlorophenyl)methanone. Chemsrc. (2025, August 28). Retrieved from [Link]
Sources
- 1. 4,4'-Diaminodiphenyl Ether | C12H12N2O | CID 7579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. epa.gov [epa.gov]
- 5. wku.edu [wku.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
